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Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(2-aminophenyl)azetidin-2-one

An In-Depth Technical Guide to 1-(2-Aminophenyl)azetidin-2-one Foreword The β-lactam (azetidin-2-one) ring system is a cornerstone of medicinal chemistry, most famously forming the pharmacophore of the penicillin and cep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-Aminophenyl)azetidin-2-one

Foreword

The β-lactam (azetidin-2-one) ring system is a cornerstone of medicinal chemistry, most famously forming the pharmacophore of the penicillin and cephalosporin classes of antibiotics.[1][2] The inherent ring strain of this four-membered heterocycle makes it a versatile synthetic intermediate and a potent electrophile for biological targets.[3] This guide focuses on a specific, yet significant, derivative: 1-(2-aminophenyl)azetidin-2-one. By tethering an aromatic amine to the lactam nitrogen, this molecule combines the reactivity of the β-lactam with the nucleophilic and aromatic character of the 2-aminophenyl group. This unique combination presents intriguing possibilities for drug design and chemical synthesis. This document serves as a technical resource for researchers, providing a consolidated overview of its structure, properties, synthesis, and potential applications, grounded in established scientific literature.

Molecular Structure and Identification

1-(2-Aminophenyl)azetidin-2-one is a heterocyclic compound featuring a central four-membered azetidin-2-one ring where the nitrogen atom is directly bonded to the C1 position of a 2-aminophenyl (ortho-aminophenyl) group. This arrangement dictates its chemical behavior, blending the electrophilic nature of the lactam carbonyl with the nucleophilic character of the exocyclic primary amine.

Key Identifiers:

  • IUPAC Name: 1-(2-aminophenyl)azetidin-2-one

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol [4]

  • CAS Registry Number: 682341-17-9[4]

  • Canonical SMILES: C1CN(C1=O)C2=CC=CC=C2N[4]

  • InChIKey: PVBIYRKDWMPTLU-UHFFFAOYSA-N[4]

Caption: 2D structure of 1-(2-aminophenyl)azetidin-2-one.

Synthesis and Experimental Protocols

The most prevalent and versatile method for constructing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction first reported in 1907.[5] This approach remains the cornerstone for synthesizing a wide array of β-lactam derivatives, including 1-(2-aminophenyl)azetidin-2-one. The reaction proceeds via a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate, which then undergoes conrotatory electrocyclization to yield the four-membered ring.[5]

General Synthetic Workflow

The synthesis is typically achieved through a two-stage process: formation of a Schiff base (imine) followed by cyclization with a ketene precursor.

Caption: General workflow for the synthesis of 1-(2-aminophenyl)azetidin-2-one.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies described for the synthesis of related azetidin-2-ones.[2][4][6]

Step 1: Synthesis of the Imine Intermediate

  • Rationale: The formation of an imine (Schiff base) is a prerequisite for the Staudinger cycloaddition. This step involves the condensation of a primary amine with an aldehyde or ketone. For the target molecule, an appropriate precursor providing the 2-aminophenyl imine structure is required. While direct synthesis from 2-aminobenzaldehyde derivatives is common, other routes may start from precursors like o-phenylenediamine.

Step 2: Cycloaddition to form 1-(2-aminophenyl)azetidin-2-one

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the imine intermediate (1 equivalent) in a dry polar aprotic solvent, such as 1,4-dioxane.[4]

  • Base Addition: Add triethylamine (Et₃N) (2-3 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct generated from the acyl chloride and facilitates the in situ formation of the ketene.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.

  • Ketene Precursor Addition: Slowly add chloroacetyl chloride (1.5-2 equivalents), dissolved in the same dry solvent, to the stirred mixture via the dropping funnel over 30-60 minutes. The dropwise addition maintains a low concentration of the highly reactive ketene, favoring the desired cycloaddition.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that precipitates out.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. While some physical properties like melting and boiling points are not widely reported in public literature, a comprehensive spectroscopic profile can be established.[4]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₀N₂O[4]
Molecular Weight 162.19 g/mol [4]
Melting Point Not Reported[4]
Boiling Point Not Reported[4]
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, 1,4-dioxane)[4]
Spectroscopic Characterization

The following data represents typical spectral features observed for 1-(2-aminophenyl)azetidin-2-one and its closely related derivatives.

SpectroscopyFeatureTypical Wavenumber / Chemical ShiftAssignment
FT-IR Carbonyl Stretch (C=O)1720–1760 cm⁻¹β-Lactam carbonyl group[4]
Amine Stretch (N-H)3200–3300 cm⁻¹Primary aromatic amine (NH₂)[4]
C-N Stretch1594–1660 cm⁻¹β-Lactam and aromatic C-N bonds[4]
¹H NMR (DMSO-d₆)Amine Protonsδ 5.1 ppm (singlet, 2H)-NH₂[4]
Aromatic Protonsδ 6.6–7.4 ppm (multiplet, 4H)-C₆H₄-[4]
β-Lactam Protonsδ 3.2–3.8 ppm (multiplet, 4H)-CH₂-CH₂- in the azetidinone ring[4]
Mass Spec (MS) Molecular Ion (M⁺)m/z ≈ 162.19Corresponds to the molecular weight

Expert Interpretation:

  • The high stretching frequency of the β-lactam carbonyl in the IR spectrum is a hallmark of the strained four-membered ring, distinguishing it from less strained amides.

  • In ¹H NMR, the broad singlet for the amine protons is characteristic and would disappear upon a D₂O shake, a common technique for identifying exchangeable protons.

  • Mass spectrometry would show a prominent molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the lactam ring, a characteristic fragmentation for 2-azetidinones.[7]

Reactivity and Potential Applications

The chemical utility of 1-(2-aminophenyl)azetidin-2-one stems from its two distinct functional centers: the electrophilic β-lactam ring and the nucleophilic aromatic amine.

Reactivity Profile
  • β-Lactam Ring-Opening: The high degree of ring strain makes the lactam carbonyl highly susceptible to nucleophilic attack. This is the fundamental mechanism of action for β-lactam antibiotics, where the molecule acylates bacterial transpeptidase enzymes, inhibiting cell wall synthesis.[2] This inherent reactivity makes the compound a valuable synthon for creating more complex acyclic structures.

  • Aromatic Amine Nucleophilicity: The primary amine at the ortho position of the phenyl ring is a potent nucleophile. It can undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, it can react with another molecule of chloroacetyl chloride to form bis-azetidinone derivatives, expanding its molecular complexity.[4]

Biological and Medicinal Potential

While the parent compound itself is not a widely used therapeutic, its structural motifs are of significant interest in drug discovery.

  • Antimicrobial Activity: Derivatives of 1-(2-aminophenyl)azetidin-2-one, particularly bis-azetidinones, have demonstrated moderate antimicrobial activity against pathogens like E. coli and S. aureus.[4] The presence of the 2-aminophenyl group is thought to enhance membrane penetration through π-π stacking interactions with microbial lipids, potentially improving drug delivery to the target site.[4]

  • Enzyme Inhibition: The azetidin-2-one scaffold is a known inhibitor of various enzymes beyond bacterial transpeptidases, including cholesterol absorption inhibitors and other proteases.[8] The specific substitution pattern on the N-1 nitrogen and C-4 positions of the ring heavily influences target specificity. The ortho-amino group on the phenyl ring provides a handle for further derivatization to optimize binding affinity. For example, the position of the amine is critical; the isomeric 1-(3-aminophenyl)azetidin-2-one shows reduced affinity for targets like HDAC8 compared to the 2-amino analog, highlighting the structural importance of the ortho-substitution.[4]

  • Synthetic Building Block: The compound serves as a versatile intermediate for synthesizing more elaborate molecules. The dual functionality allows for selective modification at either the amine or the lactam ring, making it a valuable component in combinatorial chemistry libraries aimed at discovering new bioactive agents.

Conclusion

1-(2-aminophenyl)azetidin-2-one is a strategically important heterocyclic compound that marries the classical reactivity of the β-lactam ring with the synthetic versatility of an aromatic amine. Its synthesis via the Staudinger reaction is well-established, and its structure can be unequivocally confirmed through standard spectroscopic methods. While its direct therapeutic applications are still under exploration, its derivatives show promise as antimicrobial agents, and its structure serves as a valuable scaffold for medicinal chemistry. For researchers in drug development, this molecule represents a compelling starting point for the design of novel enzyme inhibitors and other biologically active compounds.

References

  • Vulcanchem. (n.d.). 1-(2-Aminophenyl)azetidin-2-one.
  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 27(19), 6529.
  • Ajmeri, A. A., & Bhanderi, K. D. (n.d.). SYNTHESIS OF AZETIDIN-2-ONES DERIVED FROM 7-ACETOXY-3-AMINO-2H-1-BENZOPYRAN-2-ONE. Indian Journal of Heterocyclic Chemistry, 24(1), 1-6.
  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3845.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Saka, H., & Bulut, M. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(3).
  • Deshmukh, A. R. A. S., Bhawal, B. M., & Krishnaswamy, D. (2004). Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry, 11(14), 1889-1920.

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Exploratory

The Multifaceted Mechanisms of Action of 1-(2-Aminophenyl)azetidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-(2-aminophenyl)azetidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-aminophenyl)azetidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this class of compounds. Synthesizing data from a range of preclinical studies, we elucidate the molecular interactions and signaling pathways through which these derivatives exert their anticancer, antimicrobial, and anti-inflammatory effects. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the azetidin-2-one core, offering insights into structure-activity relationships, experimental validation protocols, and future research directions.

Introduction: The Azetidin-2-one Core and the Significance of the 1-(2-Aminophenyl) Substituent

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the cornerstone of numerous clinically significant antibiotics.[1] Beyond its well-established role in antibacterial therapy, the strained β-lactam ring offers a unique chemical scaffold for the design of diverse therapeutic agents. The introduction of a 2-aminophenyl group at the N1 position of the azetidin-2-one ring has been shown to confer a distinct and potent pharmacological profile. This structural modification is crucial for the observed interactions with various biological targets, leading to a spectrum of activities ranging from enzyme inhibition to the modulation of inflammatory pathways. This guide will dissect the known mechanisms of action, providing a granular view of how these derivatives function at a molecular level.

Anticancer Activity: A Primary Mechanism via Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the inhibition of histone deacetylases (HDACs) as a primary mechanism for the anticancer effects of 1-(2-aminophenyl)azetidin-2-one derivatives. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[2] Their overexpression is frequently observed in various cancers, leading to the silencing of tumor suppressor genes.[2][3]

Dual Inhibition of HDAC6 and HDAC8

Recent studies have highlighted the potential of azetidin-2-one-based molecules as dual inhibitors of HDAC6 and HDAC8.[4] This dual-targeting approach is particularly promising as both isoforms are implicated in cancer progression. HDAC6 is primarily a cytoplasmic enzyme involved in protein quality control and cell motility, while HDAC8 is a class I HDAC that is overexpressed in several cancers, including neuroblastoma and T-cell lymphomas.

The proposed mechanism of inhibition involves the coordination of the β-lactam carbonyl oxygen and the nitrogen of the 2-aminophenyl group with the zinc ion present in the active site of the HDAC enzyme. This bidentate chelation displaces a critical water molecule, thereby inactivating the enzyme. The 1-(2-aminophenyl)azetidin-2-one core acts as a scaffold that correctly positions these zinc-binding groups for optimal interaction.

Diagram: Proposed Mechanism of HDAC8 Inhibition

HDAC_Inhibition cluster_HDAC HDAC8 Active Site cluster_Inhibitor 1-(2-aminophenyl)azetidin-2-one Derivative cluster_Action Inhibitory Action Zn Zn²⁺ His142 His142 Zn->His142 coordination Asp178 Asp178 Zn->Asp178 coordination Asp267 Asp267 Zn->Asp267 coordination Water H₂O Zn->Water Displacement Displacement of catalytic water Water->Displacement mol Azetidinone Azetidin-2-one Core Carbonyl_O C=O Azetidinone->Carbonyl_O Aminophenyl 2-Aminophenyl Group Amine_N NH₂ Aminophenyl->Amine_N Carbonyl_O->Zn chelates Amine_N->Zn chelates

Caption: Zinc chelation by the azetidin-2-one derivative in the HDAC8 active site.

Structure-Activity Relationship (SAR)

The anticancer efficacy of these derivatives is closely tied to their chemical structure. Key SAR insights include:

  • The 2-Aminophenyl Group: This moiety is critical for HDAC inhibition, with the amino group acting as a key zinc-binding element. Modifications to this group can significantly impact potency and selectivity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the 2-aminophenyl group can influence binding affinity and pharmacokinetic properties. Electron-withdrawing groups have been shown to enhance anticancer activity in some series.[5]

  • The Azetidin-2-one Core: The strained four-membered ring is essential for maintaining the correct geometry for zinc chelation.

Cytotoxicity against Cancer Cell Lines

Derivatives of 1-(2-aminophenyl)azetidin-2-one have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.[6][7] The mechanism of cell death is often attributed to the induction of apoptosis, as evidenced by caspase activation and changes in the expression of pro- and anti-apoptotic proteins.[8]

Table 1: Representative Cytotoxic Activity of Azetidin-2-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Azetidin-2-one derivativeMCF-789-94% inhibition at 2µM[6]
N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneSiHa, B16F10Not specified (cytotoxic)[8]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideMCF-7>100[5]

Antimicrobial Activity: A Renewed Look at the β-Lactam Core

While the β-lactam ring is synonymous with antibacterial action, the antimicrobial mechanism of 1-(2-aminophenyl)azetidin-2-one derivatives may extend beyond the classical inhibition of bacterial cell wall synthesis.

Broad-Spectrum Activity

These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[6][9] This broad spectrum suggests that their mechanism may involve targets other than or in addition to penicillin-binding proteins.

Potential Mechanisms of Action

The precise antimicrobial mechanism for this specific class of azetidinones is still under investigation, but potential modes of action include:

  • Disruption of Cellular Processes: The lipophilic nature of the substituted phenyl rings may facilitate membrane translocation, allowing the compounds to interfere with intracellular processes.

  • Enzyme Inhibition: Beyond cell wall synthesis, these derivatives may inhibit other essential bacterial enzymes.

Further research is needed to fully elucidate the specific molecular targets responsible for their antimicrobial effects.

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Bacterial/Fungal Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum mic_assay Microdilution Assay (96-well plate) prep_inoculum->mic_assay prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mic_assay incubation Incubate at 37°C for 24-48h mic_assay->incubation read_results Determine Minimum Inhibitory Concentration (MIC) incubation->read_results mbc_mfc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) read_results->mbc_mfc end Antimicrobial Potency Established mbc_mfc->end

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Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 1-(2-aminophenyl)azetidin-2-one

Foreword: Charting the Course for a Novel β-Lactam Derivative The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of some of humanity's most important antibacterial age...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel β-Lactam Derivative

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of some of humanity's most important antibacterial agents.[1][2] Beyond this foundational role, its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4] The compound 1-(2-aminophenyl)azetidin-2-one represents a novel, unexplored iteration of this scaffold. Its unique substitution pattern invites a thorough investigation into its biological potential, particularly its utility as a cytotoxic agent for therapeutic applications.

This document serves as a comprehensive technical guide and a proposed strategic framework for characterizing the in vitro cytotoxicity and safety profile of 1-(2-aminophenyl)azetidin-2-one. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices. We will proceed from foundational cytotoxicity screening to mechanistic elucidation and conclude with a critical assessment of its preliminary safety profile, establishing a robust data package for go/no-go decisions in early-stage drug discovery.

Part 1: Foundational Cytotoxicity Assessment: Potency and Selectivity

Expertise & Rationale: The initial step in evaluating any potential therapeutic agent is to establish its fundamental cytotoxic activity. We must answer two primary questions: "How potent is it?" and "Is it selective for cancer cells?" A broad-spectrum screening against a panel of diverse cell lines provides the most direct path to these answers. The choice of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is deliberate; it is a robust, high-throughput method that measures the metabolic activity of living cells, providing a reliable proxy for cell viability.[5][6] By including both cancerous and non-cancerous cell lines, we can calculate a preliminary therapeutic index—a critical early indicator of the compound's potential clinical utility.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells from selected cancer lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control line (e.g., HEK293 [human embryonic kidney]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-aminophenyl)azetidin-2-one in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the plates and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Illustrative Data Presentation

The following table presents a hypothetical data summary for the initial cytotoxicity screening.

Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma7.5
HCT-116 Colorectal Carcinoma6.2
A549 Lung Carcinoma15.8
HEK293 Non-Cancerous Kidney> 100
Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-Well Plate P2 Prepare Compound Serial Dilutions E1 Treat Cells with Compound (72h) P2->E1 E2 Add MTT Reagent (4h) E1->E2 E3 Solubilize Formazan with DMSO E2->E3 A1 Read Absorbance (570 nm) E3->A1 A2 Calculate % Viability A1->A2 A3 Determine IC50 Values A2->A3

Fig 1: Workflow for MTT-based cytotoxicity assessment.

Part 2: Mechanistic Elucidation: Uncovering the Mode of Action

Expertise & Rationale: An IC₅₀ value, while essential, is only a starting point. To advance a compound, we must understand how it kills cancer cells. The literature on azetidin-2-one derivatives points toward two prominent anticancer mechanisms: inhibition of tubulin polymerization and disruption of nucleic acid synthesis.[7][8] A logical next step is to investigate these pathways. Cell cycle analysis is a powerful tool for this purpose; agents that interfere with microtubule dynamics, like combretastatin, typically cause cell cycle arrest in the G2/M phase.[7] Concurrently, an Annexin V/Propidium Iodide (PI) assay can confirm if cell death occurs via programmed apoptosis, a desirable trait for a chemotherapeutic agent.[3]

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
  • Cell Culture and Treatment: Seed MCF-7 cells (or the most sensitive line from Part 1) in 6-well plates. Once they reach ~70% confluency, treat them with 1x and 2x the IC₅₀ of 1-(2-aminophenyl)azetidin-2-one for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~610 nm. Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would suggest microtubule disruption.

Potential Mechanism Visualization

If results suggest tubulin inhibition, the following pathway would be implicated.

Apoptosis_Pathway Compound 1-(2-aminophenyl)azetidin-2-one Tubulin β-Tubulin Compound->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Leads to Caspase Caspase Cascade Activation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 2: Postulated mechanism of tubulin inhibition leading to apoptosis.

Part 3: In Vitro Safety & Selectivity Profiling

Expertise & Rationale: A potent compound is clinically useless if it is indiscriminately toxic. A preliminary safety assessment is therefore non-negotiable. This panel of assays is designed to flag common liabilities early. A hemolysis assay is a straightforward screen for membrane-disrupting effects that could cause systemic toxicity.[9] Given that the liver is the primary site of drug metabolism, assessing hepatotoxicity using a cell line like HepG2 is crucial.[3] The lactate dehydrogenase (LDH) release assay is a well-established method for quantifying plasma membrane damage and resulting cytotoxicity.[9] Together, these assays provide a foundational understanding of the compound's off-target risks.

Experimental Protocol: LDH Release Assay for Hepatotoxicity
  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a range of concentrations of 1-(2-aminophenyl)azetidin-2-one (e.g., from its IC₅₀ up to 200 µM) for 24 hours.

  • Controls: Include several control wells:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Vehicle Control: Cells with the highest concentration of DMSO.

    • Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the assay endpoint.

  • Assay Procedure:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Illustrative Safety Data Summary
AssayEndpointHypothetical ResultInterpretation
Hemolysis Assay % Hemolysis at 100 µM< 2%Low risk of red blood cell lysis
LDH Release (HepG2) % Cytotoxicity at 100 µM< 5%Low acute hepatotoxicity
hERG Channel (Conceptual) IC₅₀> 30 µMLow risk of cardiotoxicity
Safety Assessment Workflow

Safety_Workflow cluster_assays In Vitro Safety Panel cluster_results Risk Profile Compound Test Compound Hemo Hemolysis Assay (Red Blood Cells) Compound->Hemo Hepato Hepatotoxicity Assay (HepG2 Cells) Compound->Hepato Cardio Cardiotoxicity Assay (hERG Channel) Compound->Cardio R1 Systemic Toxicity Hemo->R1 R2 Liver Toxicity Hepato->R2 R3 Cardiac Liability Cardio->R3

Fig 3: Integrated workflow for preliminary in vitro safety assessment.

Conclusion and Future Directions

This guide outlines a logical and technically sound progression for the initial in vitro characterization of 1-(2-aminophenyl)azetidin-2-one. By following this framework, a comprehensive preliminary data package can be generated.

Synthesizing the Narrative: If the hypothetical data holds, we would conclude that 1-(2-aminophenyl)azetidin-2-one is a promising cytotoxic agent with selective activity against cancer cells. A significant G2/M phase arrest would strongly implicate microtubule disruption as its primary mechanism of action, making it a candidate for development as a novel antimitotic drug. The favorable preliminary safety profile—low hemolytic, hepatotoxic, and cardiotoxic potential—would further strengthen its case for advancement.

Next Steps:

  • Mechanism Validation: Perform a direct tubulin polymerization assay to confirm the inhibition of tubulin assembly.

  • Broader Profiling: Expand the cell line panel to include drug-resistant phenotypes.

  • In Vivo Efficacy: Advance the compound to xenograft models in mice using the most sensitive cancer cell line to evaluate its anti-tumor efficacy in a living system.

  • Pharmacokinetics: Conduct ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its drug-like properties.

This structured approach ensures that resources are directed efficiently, building a robust foundation of evidence to support the continued development of 1-(2-aminophenyl)azetidin-2-one as a potential next-generation therapeutic.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger Reaction in the Synthesis of β-Lactams. In The Organic Chemistry of β-Lactams (pp. 83-146). John Wiley & Sons, Inc. [Link]

  • Kumar, Y. P., & Kumar, G. S. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

  • Meza-Rios, A., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1449. [Link]

  • Jahan, R., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 28(7), 3097. [Link]

  • Kante, B., & Helavi, V. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 22-29. [Link]

  • Singh, R., & Pal, D. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(1), 268-281. [Link]

  • El-Meligie, S., et al. (2017). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Medicinal Chemistry Research, 26(1), 195-209. [Link]

  • Woldemariam, H. K., et al. (2001). The cytotoxicity of 1-(1-phenylalkylideneamino)-2,4-azetidinediones and their mode of action in human and murine tumor cells. Anticancer Research, 21(1A), 157-165. [Link]

  • El-Meligie, S., et al. (2016). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Medicinal Chemistry Research, 26, 195–209. [Link]

  • Jahan, R., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 28(7), 3097. [Link]

  • Piras, S., et al. (2024). The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. International Journal of Molecular Sciences, 25(18), 10185. [Link]

Sources

Exploratory

Spectroscopic Blueprint for 1-(2-aminophenyl)azetidin-2-one: A Guide to NMR and Mass Spectra Analysis

Introduction 1-(2-aminophenyl)azetidin-2-one is a heterocyclic compound featuring a β-lactam ring fused to an aminophenyl group. The β-lactam motif is a cornerstone of many life-saving antibiotics, making its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-aminophenyl)azetidin-2-one is a heterocyclic compound featuring a β-lactam ring fused to an aminophenyl group. The β-lactam motif is a cornerstone of many life-saving antibiotics, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug development. A thorough structural characterization is paramount for any research involving this molecule, and for that, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.

This guide provides a comprehensive technical overview of the expected NMR and mass spectral data for 1-(2-aminophenyl)azetidin-2-one. In the absence of a complete, publicly available reference dataset, this document serves as a predictive and methodological blueprint. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict, acquire, and interpret the spectroscopic data for this compound, ensuring scientific rigor and integrity in their work.

Predicted Spectroscopic Data

The following sections detail the theoretically-derived ¹H NMR, ¹³C NMR, and mass spectra for 1-(2-aminophenyl)azetidin-2-one. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the protons on the azetidinone ring and the aminophenyl moiety. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the carbonyl group in the β-lactam ring will be deshielded (shifted downfield) compared to the other methylene protons. The aromatic protons will appear in the typical downfield region, with their splitting patterns determined by their positions relative to each other and the amino group.

Table 1: Predicted ¹H NMR Data for 1-(2-aminophenyl)azetidin-2-one (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.3 - 3.5t2HCH₂ (C4)Protons on the carbon adjacent to the nitrogen of the azetidinone ring.
~ 3.6 - 3.8t2HCH₂ (C3)Protons on the carbon adjacent to the carbonyl group, deshielded.
~ 5.1s2HNH₂Amine protons on the aromatic ring.
~ 6.6 - 7.4m4HAr-HAromatic protons of the phenyl group.

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions. A general range for the β-lactam protons is reported as δ 3.2–3.8 ppm (m, 4H), aromatic protons as δ 6.6–7.4 ppm (m, 4H), and the amine proton as δ 5.1 ppm (s, 2H)[1].

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the β-lactam ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the mid-range of the spectrum, while the aliphatic carbons of the azetidinone ring will be the most upfield.

Table 2: Predicted ¹³C NMR Data for 1-(2-aminophenyl)azetidin-2-one (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 175C=O (C2)Carbonyl carbon of the β-lactam ring.
~ 140 - 150Ar-C (C1')Aromatic carbon attached to the amino group.
~ 115 - 130Ar-COther aromatic carbons.
~ 40 - 50CH₂ (C3)Methylene carbon adjacent to the carbonyl group.
~ 35 - 45CH₂ (C4)Methylene carbon adjacent to the nitrogen.
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 1-(2-aminophenyl)azetidin-2-one is expected at an m/z of 162.19.[1] Common fragmentation pathways for β-lactams involve the cleavage of the four-membered ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of 1-(2-aminophenyl)azetidin-2-one

m/zProposed Fragment
162[M]⁺ (Molecular Ion)
134[M - CO]⁺
120[M - C₂H₂O]⁺
92[C₆H₆N]⁺

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, reliable data, the following experimental procedures are recommended.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of purified 1-(2-aminophenyl)azetidin-2-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64, to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2-5 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Set the ionization energy to 70 eV.

    • Acquire the spectrum over a mass range of m/z 50-500.

    • Analyze the molecular ion peak and the fragmentation pattern.

Workflow for Structural Elucidation

The following diagram illustrates the comprehensive workflow for the structural characterization of 1-(2-aminophenyl)azetidin-2-one.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation synthesis Synthesis of 1-(2-aminophenyl)azetidin-2-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) purification->nmr_acq Sample Prep ms_acq Mass Spectrometry (e.g., EI-MS, HRMS) purification->ms_acq Sample Prep nmr_analysis NMR Spectra Analysis (Chemical Shifts, Coupling Constants) nmr_acq->nmr_analysis ms_analysis Mass Spectrum Analysis (Molecular Ion, Fragmentation) ms_acq->ms_analysis structure_confirm Final Structure Confirmation nmr_analysis->structure_confirm ms_analysis->structure_confirm

Caption: Workflow for the synthesis, purification, and structural elucidation of 1-(2-aminophenyl)azetidin-2-one.

Conclusion

This technical guide provides a predictive framework and practical methodologies for the NMR and mass spectral analysis of 1-(2-aminophenyl)azetidin-2-one. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently characterize this compound. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for structural confirmation, which is a critical step in any research and development endeavor involving novel chemical entities.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - PMC. Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES. Available at: [Link]

  • ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. Available at: [Link]

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy - PubMed. Available at: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(2-Aminophenyl)azetidin-2-one in Animal Models: A Comprehensive Technical Guide

Executive Summary The compound 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a highly versatile chemical entity characterized by a planar structure and an electron-rich β-lactam ring[1]. Historically r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a highly versatile chemical entity characterized by a planar structure and an electron-rich β-lactam ring[1]. Historically recognized for their antibacterial properties, β-lactams—specifically the azetidin-2-one ring—are now classified as "privileged scaffolds" in medicinal chemistry, demonstrating expansive utility across anti-inflammatory, cholesterol-lowering, and enzyme-inhibitory therapeutic domains[2].

However, the very structural features that facilitate its interaction with biological targets also introduce significant metabolic liabilities. The β-lactam ring is highly susceptible to hydrolytic cleavage by endogenous esterases and amidases. Consequently, translating this scaffold into a viable clinical candidate requires rigorous, mechanistically grounded pharmacokinetic (PK) profiling. This whitepaper provides an in-depth, step-by-step technical framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of 1-(2-aminophenyl)azetidin-2-one in animal models.

Rationale and Physicochemical Grounding

Before initiating in vivo studies, the physicochemical properties of the molecule must dictate the experimental design. 1-(2-aminophenyl)azetidin-2-one contains a primary aromatic amine and a cyclic amide (β-lactam)[1].

  • Causality in Formulation: The compound exhibits moderate lipophilicity, necessitating the use of polar aprotic solvents or surfactant-based vehicles (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) for intravenous administration to prevent precipitation in the bloodstream.

  • Metabolic Liability: The strained four-membered azetidin-2-one ring undergoes rapid nucleophilic attack by plasma enzymes. This dictates a critical pre-analytical requirement: blood samples must be immediately quenched with enzyme inhibitors or acidifiers to prevent ex vivo degradation, which would otherwise result in an artificial overestimation of in vivo clearance.

In Vivo Study Design & Workflow

Animal models such as Swiss white mice and Sprague-Dawley rats are the industry standard for evaluating the systemic exposure and toxicity of azetidin-2-one derivatives, particularly when correlating PK data with in vivo anti-inflammatory pharmacodynamics[3].

To fully characterize the PK profile, a two-arm study (Intravenous and Per Os) is required to calculate absolute bioavailability ( F ).

PK_Workflow Start 1-(2-aminophenyl)azetidin-2-one Formulation & QC IV Intravenous (IV) Dosing Determine CL & Vd Start->IV PO Oral (PO) Dosing Determine Bioavailability Start->PO Sampling Serial Blood Sampling (Stabilized with Acid) IV->Sampling PO->Sampling Prep Protein Precipitation (Cold ACN + IS) Sampling->Prep LCMS LC-MS/MS Quantification (MRM Mode) Prep->LCMS NCA Pharmacokinetic Analysis (Non-Compartmental) LCMS->NCA

Fig 1: End-to-end in vivo pharmacokinetic profiling workflow for azetidin-2-one derivatives.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls at every phase of the bioanalytical workflow.

Protocol A: Animal Dosing and Serial Blood Sampling
  • Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. IV cohorts may remain fed.

  • Administration:

    • IV Arm: Administer 1 mg/kg via the lateral tail vein.

    • PO Arm: Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Stabilization (Critical Step): Collect blood directly into pre-chilled K₂EDTA tubes containing 2 µL of 10% Formic Acid. Causality: The acid drops the pH, immediately quenching endogenous plasma amidases that would otherwise hydrolyze the β-lactam ring ex vivo, ensuring the measured concentration accurately reflects circulating in vivo levels.

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

Protocol B: Bioanalytical Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of thawed plasma into a 96-well plate.

  • Internal Standard Addition: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio crashes plasma proteins, while the SIL-IS normalizes any variations in extraction recovery or MS matrix ionization effects.

  • Extraction: Vortex the plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial containing 100 µL of HPLC-grade water to match the initial mobile phase conditions.

Protocol C: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).

  • Detection: Utilize a triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 1-(2-aminophenyl)azetidin-2-one (e.g., m/z 163.1 → target product ion).

  • Validation: Ensure the calibration curve (1–5000 ng/mL) demonstrates an R² > 0.99, with Quality Control (QC) samples (Low, Mid, High) falling within ±15% of their nominal values.

Data Presentation and Non-Compartmental Analysis (NCA)

Following LC-MS/MS quantification, plasma concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative data matrix modeling the expected PK parameters for a lipophilic azetidin-2-one derivative.

Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1250.4 ± 115.2845.6 ± 92.3
Tmax​ (Time to Cmax​ )hr0.0831.5 ± 0.5
AUC0−∞​ (Total Exposure)hr*ng/mL2100.5 ± 180.48820.2 ± 650.1
t1/2​ (Elimination Half-Life)hr1.2 ± 0.21.8 ± 0.3
CL (Systemic Clearance)L/hr/kg0.47 ± 0.05N/A
Vdss​ (Volume of Distribution)L/kg0.85 ± 0.12N/A
F (Absolute Bioavailability)%100 (Defined)42.0

Mechanistic Insights: Metabolism and Distribution

Understanding the why behind the numbers is crucial for lead optimization.

  • Distribution ( Vdss​ ): A Volume of Distribution of ~0.85 L/kg exceeds the total body water of a rat (~0.67 L/kg), indicating that the 2-aminophenyl moiety provides sufficient lipophilicity to drive the compound out of the central plasma compartment and into peripheral tissues. This is highly desirable for targeting localized inflammation.

  • Clearance ( CL ) and Metabolism: The moderate-to-high clearance (0.47 L/hr/kg) and short half-life (~1.2 hours) are hallmark traits of the β-lactam scaffold. The primary metabolic liability is the hydrolytic opening of the azetidin-2-one ring, rendering the molecule pharmacologically inactive. Secondary pathways involve CYP450-mediated aromatic hydroxylation of the phenyl ring.

PK_Metabolism Parent Systemic Circulation (Intact β-Lactam) Dist Tissue Distribution (Lipophilic Partitioning) Parent->Dist Vd > TBW Metab Hepatic / Plasma Metabolism (Enzymatic Clearance) Parent->Metab Phase I RingOpen β-Lactam Ring Opening (Esterases/Amidases) Metab->RingOpen Hydrolysis Oxidation Aromatic Hydroxylation (CYP450 Mediated) Metab->Oxidation Oxidation Excrete Renal Excretion (Urine Elimination) RingOpen->Excrete High Polarity Oxidation->Excrete Phase II

Fig 2: Primary pharmacokinetic distribution and metabolic degradation pathways.

By rigorously controlling for the inherent instability of the azetidin-2-one ring during sample collection and leveraging high-resolution LC-MS/MS, researchers can accurately profile the pharmacokinetics of 1-(2-aminophenyl)azetidin-2-one, paving the way for targeted structural modifications that enhance metabolic stability while preserving its privileged biological activity.

Sources

Exploratory

An In-depth Technical Guide to Characterizing the Binding Affinity of 1-(2-aminophenyl)azetidin-2-one to Bacterial Transpeptidases

Abstract Theoretical Framework: The Azetidinone-Transpeptidase Interaction The Target: Bacterial Transpeptidases (PBPs) PBPs are a family of bacterial enzymes anchored in the cytoplasmic membrane. Their primary function...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Theoretical Framework: The Azetidinone-Transpeptidase Interaction

The Target: Bacterial Transpeptidases (PBPs)

PBPs are a family of bacterial enzymes anchored in the cytoplasmic membrane. Their primary function is to catalyze the cross-linking of peptide side chains of peptidoglycan strands, a process that imparts structural integrity to the bacterial cell wall.[2][7] This cross-linking reaction is vital for the cell to withstand internal osmotic pressure and maintain its shape. Inhibition of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[1][3] High-molecular-mass PBPs are typically bifunctional, possessing both transglycosylase (for glycan chain elongation) and transpeptidase (for peptide cross-linking) activity, while low-molecular-mass PBPs are often involved in cell wall remodeling.[8] A notable example of a critical PBP target is PBP2a, encoded by the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which has a low affinity for most β-lactam antibiotics and is a primary driver of resistance.[9][10]

Mechanism of Covalent Inhibition by Azetidin-2-ones

The efficacy of 1-(2-aminophenyl)azetidin-2-one, like all β-lactam antibiotics, resides in its ability to act as a suicide substrate for the transpeptidase. The four-membered azetidinone ring is sterically strained. This strain renders the amide bond within the ring highly susceptible to nucleophilic attack.

The mechanism proceeds as follows:

  • Mimicry: The azetidinone core structure mimics the D-Ala-D-Ala terminus of the natural peptide substrate of the transpeptidase, allowing it to enter the enzyme's active site.[2]

  • Nucleophilic Attack: A highly conserved serine residue in the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[11]

  • Acylation: This attack leads to the irreversible opening of the ring and the formation of a stable, long-lived covalent acyl-enzyme intermediate.[2]

  • Inhibition: The acylation of the active site serine effectively sequesters the enzyme, preventing it from carrying out its natural function of peptidoglycan cross-linking.[12]

Mechanism_of_Action cluster_0 Binding and Acylation cluster_1 Result PBP PBP Active Site (with Ser-OH) Complex Enzyme-Substrate Complex PBP->Complex Recognizes Substrate Mimic Azetidinone 1-(2-aminophenyl)azetidin-2-one (β-Lactam Ring) Azetidinone->Complex AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) Complex->AcylEnzyme Nucleophilic Attack & Ring Opening Inhibition Transpeptidase Inhibition AcylEnzyme->Inhibition Lysis Cell Lysis Inhibition->Lysis Blocked Cell Wall Synthesis

Caption: Covalent inhibition of PBP by an azetidinone.

Experimental Design: A Roadmap to Quantifying Binding Affinity

To comprehensively characterize the interaction between 1-(2-aminophenyl)azetidin-2-one and bacterial transpeptidases, a multi-faceted approach employing orthogonal biophysical techniques is essential. This ensures the data is robust, reproducible, and internally validated.

Workflow Overview

The overall strategy involves initial screening to confirm binding, followed by detailed kinetic and thermodynamic characterization.

Experimental_Workflow Reagents Reagent Preparation (Target PBP, Compound) FP Fluorescence Polarization (FP) Competition Assay Reagents->FP Primary Screen SPR Surface Plasmon Resonance (SPR) Reagents->SPR Detailed Kinetics ITC Isothermal Titration Calorimetry (ITC) Reagents->ITC Thermodynamics Data_FP Determine IC50 / Ki FP->Data_FP Data_SPR Determine kon, koff, KD SPR->Data_SPR Data_ITC Determine KD, ΔH, ΔS, n ITC->Data_ITC Validation Orthogonal Data Validation Data_FP->Validation Data_SPR->Validation Data_ITC->Validation Conclusion Comprehensive Binding Profile Validation->Conclusion

Caption: Workflow for binding affinity characterization.

Essential Reagents and Preparation
  • Target Protein: Recombinantly express and purify the target transpeptidase(s). Common choices include PBP2a from S. aureus for resistance studies and PBP3 from E. coli for Gram-negative spectrum analysis.[13][14] Protein purity should be >95% as determined by SDS-PAGE.

  • Compound: Synthesize or procure 1-(2-aminophenyl)azetidin-2-one. Confirm identity and purity (>98%) via NMR and LC-MS. Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO.

Methodologies for Binding Affinity Determination

This section provides detailed protocols for three complementary, industry-standard techniques.

Method 1: Fluorescence Polarization (FP) Competition Assay
  • Expertise & Causality: FP is an excellent first-pass, high-throughput method. It measures the tumbling rate of a fluorescent molecule in solution.[15] A small fluorescent probe (like BOCILLIN™ FL, a fluorescent penicillin) tumbles rapidly, resulting in low polarization. When bound to a large PBP, its tumbling slows dramatically, increasing polarization.[16][17] By introducing our unlabeled test compound, we can measure its ability to compete with the fluorescent probe for the PBP active site, which manifests as a decrease in polarization. This provides a rapid measure of binding potency (IC₅₀).

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Assay Buffer: 100 mM sodium phosphate, pH 7.0, 0.01% Triton X-100.

      • PBP Solution: Dilute purified PBP in assay buffer to a final concentration that yields a significant FP window (e.g., 20-50 nM, to be determined empirically).

      • Fluorescent Probe: Prepare a solution of BOCILLIN FL at twice its K_d for the target PBP (e.g., 50 nM).

      • Test Compound: Prepare a serial dilution series of 1-(2-aminophenyl)azetidin-2-one in DMSO, then dilute into assay buffer.

    • Assay Execution (384-well format):

      • Add 10 µL of assay buffer containing the test compound at various concentrations to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

      • Add 10 µL of the PBP solution to all wells except the "no enzyme" control.

      • Incubate for 15 minutes at room temperature to allow for binding.

      • Add 10 µL of the fluorescent probe solution to all wells.

      • Incubate for a defined period (e.g., 60 minutes) to reach equilibrium, protecting from light.

    • Data Acquisition:

      • Read the plate on a microplate reader equipped with FP optics (e.g., CLARIOstar Plus). Set excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm and 520 nm for fluorescein).[17]

    • Data Analysis:

      • Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the fluorescent probe).

Method 2: Surface Plasmon Resonance (SPR)
  • Expertise & Causality: SPR is a powerful, label-free technique that provides real-time kinetic data.[18][19] It measures changes in the refractive index at the surface of a sensor chip as the analyte (our azetidinone) flows over and binds to the immobilized ligand (the PBP). This allows for the direct determination of the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (K_D), offering a much deeper mechanistic insight than an endpoint assay like FP.[20]

  • Step-by-Step Protocol:

    • Chip Preparation and Immobilization:

      • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

      • Immobilize the PBP to the surface via amine coupling to a target density (e.g., 2000-4000 Response Units, RU).

      • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without PBP immobilization.

    • Binding Analysis:

      • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

      • Prepare a dilution series of 1-(2-aminophenyl)azetidin-2-one in running buffer, typically spanning concentrations from 0.1x to 10x the expected K_D. Include a buffer-only (zero analyte) injection for double referencing.

      • Inject the compound solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).

      • Monitor the binding response (in RU) over time, including an association phase and a dissociation phase (where running buffer alone flows over the chip).

    • Data Analysis:

      • Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data.

      • Globally fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

      • This fitting will yield values for kon (M⁻¹s⁻¹), koff (s⁻¹), and K_D (M), where K_D = koff/kon.

Method 3: Isothermal Titration Calorimetry (ITC)
  • Expertise & Causality: ITC is considered the gold standard for binding analysis because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[21][22] This provides a complete thermodynamic profile of the interaction in solution, without any need for labels or immobilization. It directly measures the binding affinity (K_A, which is 1/K_D), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated, providing a full picture of the thermodynamic driving forces.[23][24]

  • Step-by-Step Protocol:

    • Sample Preparation (Critical Step):

      • Dialyze the purified PBP extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

      • Dissolve the 1-(2-aminophenyl)azetidin-2-one in the exact same final dialysis buffer. Any buffer mismatch will generate large heats of dilution, obscuring the binding signal.[23]

      • Degas both the protein and compound solutions immediately before the experiment.

    • Experiment Setup:

      • Load the PBP solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

      • Load the azetidinone solution (typically 10-15 times the PBP concentration, e.g., 150-300 µM) into the injection syringe.

    • Titration:

      • Set the experiment temperature (e.g., 25°C).

      • Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the PBP solution while stirring.

    • Data Analysis:

      • The raw data is a series of heat-flow peaks corresponding to each injection.

      • Integrate the area under each peak to determine the heat change per injection.

      • Plot the heat change (kcal/mol) against the molar ratio of [Compound]/[PBP].

      • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to directly obtain K_A (and thus K_D), n, and ΔH.

Data Synthesis and Interpretation

To ensure trustworthiness, data from these orthogonal methods must be compared and validated. The K_D from SPR should be in close agreement with the K_D from ITC. The K_i derived from the FP assay should also be in a similar range.

Illustrative Data Summary Table
Target ProteinMethodParameterIllustrative ValueUnits
S. aureus PBP2aFPIC₅₀[Value]µM
K_i[Value]µM
SPRkon[Value] x 10³M⁻¹s⁻¹
koff[Value] x 10⁻³s⁻¹
K_D[Value]µM
ITCK_D[Value]µM
n (Stoichiometry)[Value]
ΔH (Enthalpy)[Value]kcal/mol
-TΔS (Entropy)[Value]kcal/mol
E. coli PBP3FPIC₅₀[Value]µM
K_i[Value]µM
SPRK_D[Value]µM

Conclusion and Future Directions

This guide provides a rigorous, multi-platform framework for definitively characterizing the binding affinity of 1-(2-aminophenyl)azetidin-2-one to key bacterial transpeptidases. By systematically applying fluorescence polarization for initial screening, surface plasmon resonance for detailed kinetics, and isothermal titration calorimetry for thermodynamic validation, researchers can build a comprehensive and trustworthy binding profile.

The data generated through these protocols will be foundational for subsequent stages of drug development. Future work should focus on correlating the measured binding affinities with whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC) against a panel of relevant bacterial strains. This will establish a clear structure-kinetic and structure-activity relationship, guiding the rational design and chemical optimization of more potent azetidinone-based antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Using fluorescence polarization to study penicillin binding to PBP5. (2025). AZoNetwork. [Link]

  • Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polarization. (2024). BMG Labtech. [Link]

  • Zervosen, A., et al. (2012). A Boronic-Acid-Based Probe for Fluorescence Polarization Assays With Penicillin Binding Proteins and β-lactamases. PubMed. [Link]

  • Kalluraya, B., et al. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Chemistry, Section B. [Link]

  • Kumar, A., et al. (2010). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Martinez, D. S., et al. (2021). A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains. PMC. [Link]

  • Abood, Z. H., et al. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Publishing. [Link]

  • Discovery of novel Staphylococcus aureus penicillin binding protein 2a inhibitors by multistep virtual screening and biological evaluation. (n.d.). ResearchGate. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]

  • Investigation of β-lactam antibacterial drugs, β-lactamases, and penicillin-binding proteins with fluorescence polarization and anisotropy: a review. (2025). ResearchGate. [Link]

  • Ojha, K. G., et al. (n.d.). Synthesis and Antibacterial Activity of Some 2-Azetidinone Derivatives. Rasayan Journal of Chemistry. [Link]

  • Ingvast, S., et al. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. (n.d.). International Science Community Association. [Link]

  • Isothermal Titration Calorimetry. (2016). Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. PubMed. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. (2025). ResearchGate. [Link]

  • Lin, K., & Wu, G. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cochrane, S. A., & Lohans, C. T. (n.d.). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Queen's University Belfast Research Portal. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org. [Link]

  • Experimental Methods to Determine Binding Kinetics. (n.d.). ResearchGate. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (2025). MDPI. [Link]

  • A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). MDPI. [Link]

  • Abood, Z. H., et al. (2022). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. [Link]

  • Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of oxacillin and a bioactive compound from Ramalinaroesleri. (n.d.). ResearchGate. [Link]

  • Inhibition of penicillin-binding protein 2a (PBP2a) in methicillin resistant Staphylococcus aureus (MRSA) by combination of ampicillin and a bioactive fraction from Duabanga grandiflora. (n.d.). PMC. [Link]

  • Breaking down the cell wall: Strategies for antibiotic discovery targeting bacterial transpeptidases. (2025). ResearchGate. [Link]

  • Golemi, D., et al. (2001). A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. PMC. [Link]

  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022). MDPI. [Link]

  • Non-classical transpeptidases yield insight into new antibacterials. (n.d.). PMC. [Link]

  • Overview of methods to measure biochemical binding affinity. (2023). YouTube. [Link]

  • Discovery and chemical optimisation of a potent, Bi-cyclic antimicrobial inhibitor of Escherichia coli PBP3. (n.d.). PMC. [Link]

  • Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus. (2019). Frontiers in Microbiology. [Link]

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Foundational

Crystallographic Structure Analysis of 1-(2-Aminophenyl)azetidin-2-one: Methodologies, Mechanistic Insights, and Applications

Executive Summary The unambiguous determination of three-dimensional molecular architecture is a critical bottleneck in rational drug design. For β-lactam derivatives such as 1-(2-aminophenyl)azetidin-2-one, crystallogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of three-dimensional molecular architecture is a critical bottleneck in rational drug design. For β-lactam derivatives such as 1-(2-aminophenyl)azetidin-2-one, crystallographic analysis provides the foundational data required to understand target engagement, metabolic stability, and membrane permeability. This technical guide provides an in-depth exploration of the synthetic pathways, crystal engineering protocols, and Single-Crystal X-ray Diffraction (SC-XRD) methodologies required to elucidate the structure of 1-(2-aminophenyl)azetidin-2-one. By bridging crystallographic data with Structure-Activity Relationships (SAR), this whitepaper equips researchers with actionable, field-proven insights for advanced pharmaceutical development.

Molecular Architecture & Physicochemical Profile

1-(2-Aminophenyl)azetidin-2-one (C₉H₁₀N₂O) is a highly specialized heterocyclic compound characterized by a four-membered azetidin-2-one (β-lactam) ring conjugated to an electron-rich 2-aminophenyl moiety (1)[1]. The molecule's bioactivity is heavily dependent on the spatial arrangement and inherent ring strain of the β-lactam core.

Before committing resources to time-intensive crystallographic studies, the compound's identity must be validated through rapid spectroscopic methods. Fourier-Transform Infrared (FT-IR) spectroscopy acts as a self-validating checkpoint: the presence of a C=O stretch between 1720–1760 cm⁻¹ confirms the integrity of the highly strained β-lactam carbonyl, while the N-H stretch at 3200–3300 cm⁻¹ verifies the primary aromatic amine (1)[1].

Table 1: Key Physicochemical and Crystallographic Parameters
ParameterValue / RangeAnalytical Methodology
Molecular Formula C₉H₁₀N₂OElemental Analysis
Molecular Weight 162.19 g/mol Mass Spectrometry
β-Lactam C=O Stretch 1720–1760 cm⁻¹FT-IR Spectroscopy
Aromatic N-H Stretch 3200–3300 cm⁻¹FT-IR Spectroscopy
β-Lactam C-C Bond Length 1.549 – 1.591 ÅSC-XRD
N-Atom Planar Deviation 0.012 – 0.032 ÅSC-XRD
Antimicrobial MIC 32–64 µg/mLBroth Microdilution

Synthetic Workflow and Crystal Engineering

To analyze the crystallographic structure, one must first synthesize the compound with high stereochemical purity and grow diffraction-quality single crystals.

Protocol 1: Synthesis via Staudinger [2+2] Cycloaddition

The construction of the azetidin-2-one ring is achieved through a Staudinger synthesis, which dictates the relative stereochemistry of the final product (2)[2].

  • Imine Formation: Condense 2-aminobenzaldehyde with a primary amine in a polar aprotic solvent (e.g., 1,4-dioxane) to yield the Schiff base intermediate. Causality: 1,4-dioxane is selected because it stabilizes the zwitterionic transition states during the subsequent cycloaddition without acting as a competing nucleophile (1)[1].

  • Ketene Generation: Add triethylamine (TEA) to the reaction mixture, followed by the dropwise addition of chloroacetyl chloride under strictly ice-cold conditions (0–5 °C). Causality: Low temperatures are mandatory to control the highly exothermic generation of the ketene intermediate, preventing thermal degradation of the imine and suppressing ketene dimerization (1)[1].

  • Cyclization: Allow the mixture to warm to room temperature under continuous stirring. This drives the nucleophilic acyl substitution and ring closure, forming the β-lactam core (1)[1].

Protocol 2: Crystal Engineering via Liquid-Liquid Diffusion

Single-crystal X-ray diffraction requires pristine crystals typically exceeding 50 micrometers in all dimensions (3)[3]. Rapid evaporation often yields twinned or defective lattices.

  • Solvent Selection: Dissolve the purified 1-(2-aminophenyl)azetidin-2-one in a minimal volume of a primary solubilizing agent (e.g., dichloromethane) (4)[4].

  • Layering: Carefully layer an anti-solvent (e.g., methanol) over the primary solution in a narrow crystallization tube. Causality: The narrow interface severely restricts the diffusion rate. This controlled concentration gradient is critical for suppressing rapid, disordered precipitation and promoting singular nucleation events (4)[4].

  • Growth: Seal the tube and isolate it in a vibration-free environment at room temperature. Causality: Eliminating kinetic and thermal disturbances allows for the slow, ordered packing of molecules into an ideal crystal lattice.

SynthesisWorkflow A 2-Aminobenzaldehyde + Primary Amine B Schiff Base (Imine Intermediate) A->B Condensation (Polar Solvent) D 1-(2-aminophenyl) azetidin-2-one B->D [2+2] Cycloaddition (Ice-cold) C Chloroacetyl Chloride + Triethylamine C->D Acyl Substitution (In situ Ketene) E Liquid-Liquid Diffusion D->E Purification & Crystallization F SC-XRD Analysis E->F Crystal Growth (>50 µm)

Fig 1. Synthesis and crystallographic workflow for 1-(2-aminophenyl)azetidin-2-one.

Crystallographic Structure Analysis (SC-XRD)

Once suitable crystals are mounted in a stream of cold nitrogen gas (typically 100 K to minimize thermal motion and radiation damage), SC-XRD provides an absolute configuration of the molecule (3)[3].

Crystallographic data of N-aryl azetidin-2-ones reveal a highly strained, four-membered β-lactam ring. The ring is essentially planar; the nitrogen atom exhibits a maximum deviation of only 0.012 to 0.032 Å from the best plane (5)[5]. This strict planarity is a direct consequence of the partial double-bond character of the amide C-N bond, which restricts rotation and forces an sp²-like hybridization on the nitrogen atom. Furthermore, the C-C bond lengths within the β-lactam ring are unusually long, typically ranging between 1.549 Å and 1.591 Å (5)[5]. This elongation reflects the immense ring strain (approximately 26 kcal/mol) inherent to the four-membered topology, a feature that is chemically weaponized during biological target engagement.

Supramolecularly, the crystal lattice is stabilized by a network of hydrogen bonds. The primary amine of the 2-aminophenyl group frequently participates in intermolecular N-H···O or N-H···N hydrogen bonding, generating distinct 1D chains or 3D networks that dictate the compound's solid-state stability and solubility profile (4)[4].

Mechanistic Insights into Bioactivity (SAR)

The biological efficacy of 1-(2-aminophenyl)azetidin-2-one derivatives—particularly their antimicrobial activity against E. coli and S. aureus (MIC: 32–64 µg/mL)—is fundamentally governed by their crystallographic conformation (1)[1].

The planarity of the β-lactam ring dictates its chemical reactivity. A planar ground state prevents the optimal overlap of the nitrogen lone pair with the carbonyl π-system (amide resonance inhibition). This lack of resonance stabilization increases the ground-state energy of the amide bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the serine hydroxyl groups or metalloenzyme active sites of bacterial target proteins (1)[1].

Simultaneously, the 2-aminophenyl moiety serves a dual mechanistic purpose. Its electron-rich aromatic system facilitates π-π stacking interactions with microbial lipid membranes, significantly enhancing cellular penetration (1)[1]. Once inside the target environment, the primary amine acts as a critical hydrogen-bond donor, anchoring the drug-receptor complex and ensuring prolonged target residence time.

SAR_Mechanisms cluster_features Crystallographic Features Core 1-(2-Aminophenyl)azetidin-2-one BetaLactam Azetidin-2-one Ring (Planar, High Strain) Core->BetaLactam ArylAmine 2-Aminophenyl Group (Electron-rich, H-bond donor) Core->ArylAmine Target Metalloenzyme Inhibition (Acylation of Active Site) BetaLactam->Target Ring Opening (Nucleophilic Attack) Membrane Membrane Penetration (π-π Stacking with Lipids) ArylAmine->Membrane Lipophilicity & Stacking Membrane->Target Synergistic Access

Fig 2. Structure-activity relationship (SAR) driven by crystallographic features.

References

  • 1-(2-Aminophenyl)azetidin-2-one () for sale - Vulcanchem, vulcanchem.com,
  • Synthesis and X-ray crystal structure determination of N-p-methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone, researchg
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction, benchchem.com,
  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, nih.gov,

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 1-(2-aminophenyl)azetidin-2-one

Executive Summary The compound 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O) is a structurally significant β-lactam derivative characterized by an azetidin-2-one ring N-conjugated to an ortho-aminophenyl moiety[1]. With a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O) is a structurally significant β-lactam derivative characterized by an azetidin-2-one ring N-conjugated to an ortho-aminophenyl moiety[1]. With a molecular weight of 162.19 g/mol , its planar structure and electron-rich β-lactam core facilitate high-affinity interactions with biological targets, notably metalloenzymes and microbial lipid membranes via π-π stacking[1]. This application note details a robust, self-validating protocol for its synthesis via a Staudinger-type [2+2] ketene-imine cycloaddition, optimized for yield and purity in drug development workflows.

Mechanistic Rationale & Experimental Design

The synthesis relies on the classic Staudinger reaction. To construct the 1-(2-aminophenyl)azetidin-2-one architecture, an appropriate Schiff base (imine) must undergo cycloaddition with a ketene intermediate.

Causality in Reagent Selection:

  • Ketene Generation: Chloroacetyl chloride is reacted with Triethylamine (TEA). TEA serves as a non-nucleophilic base that dehydrohalogenates the acid chloride to generate the highly reactive ketene intermediate in situ[2].

  • Solvent Selection (1,4-Dioxane): 1,4-dioxane is utilized as a polar aprotic solvent[1]. It effectively stabilizes the zwitterionic transition state during the [2+2] cycloaddition without acting as a competing nucleophile, which would otherwise degrade the ketene[2].

  • Thermal Control (0°C): The generation of ketene is highly exothermic. Maintaining ice-cold conditions (0°C) is critical to prevent the thermal dimerization of the ketene into diketene, which would drastically reduce the yield of the target β-lactam[2].

G A Amine + Aldehyde Precursors B Schiff Base Intermediate A->B E [2+2] Cycloaddition (1,4-Dioxane) B->E C Chloroacetyl Chloride + TEA (0°C) D Ketene Generation C->D D->E F 1-(2-aminophenyl) azetidin-2-one E->F

Staudinger synthesis workflow for 1-(2-aminophenyl)azetidin-2-one.

Quantitative Data & Analytical Markers

To ensure a self-validating system, in-process analytical checks must be performed. Below are the consolidated physicochemical properties and Fourier-Transform Infrared (FT-IR) spectroscopic markers required to verify the structural integrity of the synthesized compound.

Table 1: Physicochemical Properties
PropertyValueClinical/Chemical Significance
Molecular Formula C₉H₁₀N₂ODefines stoichiometric baseline[1].
Molecular Weight 162.19 g/mol Utilized for mass spectrometry (MS) validation[1].
Solubility Polar aprotic solventsDictates solvent choice (e.g., 1,4-dioxane) for synthesis[1].
SMILES C1CN(C1=O)C2=CC=CC=C2NComputational modeling identifier[1].
Table 2: FT-IR Spectroscopic Validation Markers
Functional GroupWavenumber (cm⁻¹)Diagnostic Purpose
C=O Stretch 1720–1760Confirms the successful formation of the β-lactam carbonyl ring[1].
N-H Stretch 3200–3300Validates the presence of the free aromatic amine group[1].
C-N Stretch 1594–1660Indicates the β-lactam nitrogen-carbon bond formation[1].

Step-by-Step Synthesis Protocol

Caution: Chloroacetyl chloride is highly reactive and corrosive. Perform all steps in a certified chemical fume hood using appropriate PPE.

Phase 1: Preparation of the Schiff Base Intermediate
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of the appropriate protected ortho-diamine precursor (or direct amine/aldehyde pair depending on derivative targeting) in 30 mL of anhydrous ethanol.

  • Condensation: Add 0.01 mol of the corresponding aldehyde dropwise under continuous magnetic stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase.

  • Isolation: Once the starting materials are consumed, cool the mixture to room temperature. Filter the precipitated Schiff base, wash with cold ethanol, and dry under a vacuum.

Phase 2: [2+2] Cycloaddition (Staudinger Reaction)
  • System Purging: Purge a clean, dry 250 mL three-neck round-bottom flask with inert Nitrogen (N₂) gas to prevent atmospheric moisture from quenching the ketene.

  • Solvent & Base Addition: Dissolve 0.01 mol of the isolated Schiff base in 40 mL of anhydrous 1,4-dioxane[2]. Add 0.02 mol of Triethylamine (TEA) to the solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C[1].

  • Ketene Generation: Dilute 0.012 mol of chloroacetyl chloride in 10 mL of anhydrous 1,4-dioxane. Load this into a dropping funnel.

  • Dropwise Addition: Add the chloroacetyl chloride solution dropwise over 30 minutes. Critical causality: Slow addition prevents localized temperature spikes, ensuring the in situ generated ketene reacts immediately with the imine rather than dimerizing[2].

  • Maturation: After complete addition, maintain the reaction at 0°C for 1 hour, then gradually allow it to warm to room temperature. Stir for an additional 12–15 hours.

Phase 3: Workup and Purification
  • Salt Removal: The reaction will produce a heavy white precipitate of triethylamine hydrochloride (TEA-HCl). Filter the mixture through a Celite pad to remove the salt.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the 1,4-dioxane under reduced pressure at 45°C.

  • Extraction: Dissolve the resulting crude residue in 50 mL of dichloromethane (DCM). Wash the organic layer successively with 5% NaHCO₃ (2 × 25 mL) to neutralize residual acids, followed by brine (25 mL).

  • Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the DCM.

  • Recrystallization: Recrystallize the crude 1-(2-aminophenyl)azetidin-2-one from a mixture of ethanol and water to achieve high analytical purity. (Note: Ayed and Farhan reported yields of approximately 67.7% for similar bis-azetidinone derivatives using this recrystallization methodology[1]).

  • Validation: Submit the purified crystals for FT-IR analysis, confirming the presence of the 1720–1760 cm⁻¹ β-lactam C=O stretch[1].

References

  • Vulcanchem. (n.d.). 1-(2-Aminophenyl)azetidin-2-one () for sale - Vulcanchem.
  • Vulcanchem. (n.d.). 1-(2-Aminophenyl)azetidin-2-one () for sale - Vulcanchem (Secondary query match for Ayed and Farhan synthesis).

Sources

Application

Application Note: A Strategic Guide to Utilizing 1-(2-aminophenyl)azetidin-2-one for Novel β-Lactam Antibiotic Development

Introduction: Confronting the Challenge of Antibiotic Resistance The era of β-lactam antibiotics, initiated by the discovery of penicillin, has been foundational to modern medicine.[1][2] These compounds, characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Confronting the Challenge of Antibiotic Resistance

The era of β-lactam antibiotics, initiated by the discovery of penicillin, has been foundational to modern medicine.[1][2] These compounds, characterized by the four-membered azetidin-2-one ring, function by inhibiting bacterial Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan cell wall.[3][4][5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[6] However, the widespread use and misuse of these life-saving drugs have driven the evolution of formidable bacterial resistance mechanisms.[7][8] The most prevalent of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][4][5]

As the development of new antibiotics based on existing scaffolds fails to keep pace with resistance, the exploration of novel chemical frameworks is a critical priority.[8][9] This guide focuses on the strategic utilization of 1-(2-aminophenyl)azetidin-2-one , a versatile monocyclic β-lactam scaffold. Its unique structure, featuring two key points for chemical modification—the N1-substituted aromatic ring and the C3/C4 positions of the lactam ring—offers a rich platform for designing next-generation antibiotics. We will detail synthetic strategies, structure-activity relationship (SAR) considerations, and robust protocols for evaluating the efficacy of novel derivatives against resistant bacterial strains.

The Core Scaffold: 1-(2-aminophenyl)azetidin-2-one

The selection of a starting scaffold is the most critical decision in a drug discovery campaign. 1-(2-aminophenyl)azetidin-2-one presents a compelling case due to its inherent chemical features and synthetic accessibility.

Structural and Physicochemical Properties

The scaffold consists of a strained azetidin-2-one (β-lactam) ring attached to a 2-aminophenyl moiety.[10] This arrangement provides both the reactive "warhead" (the β-lactam) and a versatile anchor for modification (the aminophenyl group). The primary amino group offers a nucleophilic handle for a wide array of chemical transformations, allowing for the systematic exploration of chemical space to optimize antibacterial activity and pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[10]
Molecular Weight 162.19 g/mol [10]
IUPAC Name 1-(2-aminophenyl)azetidin-2-one[10]
CAS Registry No. 682341-17-9[10]
Key Reactive Sites β-lactam carbonyl, aromatic amine (NH₂)-
Rationale for Selection

The choice of this scaffold is underpinned by several strategic advantages:

  • Synthetic Tractability: The core is readily synthesized via established methods like the Staudinger [2+2] ketene-imine cycloaddition, allowing for rapid generation of analogs.[10][11]

  • Dual Functionalization Points: The aromatic amine allows for the introduction of side chains to modulate target affinity (PBP binding) and evade resistance mechanisms. The β-lactam ring itself can, in some cases, be substituted at the C3 and C4 positions to fine-tune reactivity and stability.

  • Potential for Enhanced Cell Entry: The aminophenyl group may facilitate membrane penetration in bacteria, particularly Gram-negative species, through π-π stacking interactions with microbial lipids.[10]

Strategic Design and Synthesis Workflow

A successful antibiotic design campaign requires a cyclical process of synthesis, biological evaluation, and data-driven redesign. The following workflow outlines a logical progression from initial scaffold synthesis to the generation of potent lead compounds.

G A Protocol 3.1: Synthesis of 1-(2-aminophenyl)azetidin-2-one Core B Protocol 3.2: Derivatization of Aromatic Amine (R-group Library) A->B Core Scaffold C Compound Library Generation B->C Diverse Analogs D Protocol 4.1: Antibacterial Susceptibility Testing (MIC) C->D Test Compounds E Protocol 4.2: β-Lactamase Inhibition Assay C->E Test Compounds F Data Analysis: Structure-Activity Relationship (SAR) D->F MIC Data E->F IC₅₀ Data G Lead Candidate Selection (Potent, Low Toxicity) F->G Identify Hits H Iterative Redesign & Optimization F->H SAR Insights G->H Optimize Leads H->B Refined R-groups

Caption: Iterative workflow for novel antibiotic design and evaluation.
Protocol 3.1: Synthesis of the 1-(2-aminophenyl)azetidin-2-one Scaffold

This protocol is adapted from established Staudinger-type reactions.[10][11] The causality behind this choice lies in its reliability and tolerance for diverse functional groups on the imine precursor.

Materials:

  • 2-Aminobenzaldehyde

  • A primary amine (e.g., aniline, for the precursor imine)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous 1,4-dioxane

  • Standard glassware for organic synthesis, ice bath, magnetic stirrer

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and the chosen primary amine (1.0 eq) in anhydrous 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde. This condensation reaction forms the Schiff base (imine) intermediate.[10]

  • Reaction Setup: Cool the flask containing the imine solution to 0°C in an ice bath.

  • Cycloaddition: Slowly add triethylamine (1.2 eq) to the cooled solution. Subsequently, add a solution of chloroacetyl chloride (1.2 eq) in anhydrous 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0°C. The triethylamine acts as a base to generate the ketene in situ from chloroacetyl chloride and to neutralize the HCl byproduct.[11]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure 1-(2-aminophenyl)azetidin-2-one scaffold.[10]

  • Characterization: Confirm the structure and purity of the product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. Key FT-IR peaks to observe include the β-lactam carbonyl stretch (C=O) around 1720–1760 cm⁻¹ and the N-H stretch of the aromatic amine between 3200–3300 cm⁻¹.[10]

Protocol 3.2: Derivatization via Acylation of the Aromatic Amine

The primary amine at the 2-position of the phenyl ring is the principal site for introducing diversity. Acylation is a straightforward and effective method to attach various side chains, which is critical for modulating PBP affinity and stability against β-lactamases.[7]

Materials:

  • 1-(2-aminophenyl)azetidin-2-one (from Protocol 3.1)

  • Acyl chloride or carboxylic acid of choice (R-COCl or R-COOH)

  • Coupling agent (if using a carboxylic acid, e.g., DCC, HOBt)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(2-aminophenyl)azetidin-2-one (1.0 eq) and the base (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Addition: Cool the solution to 0°C. Add the desired acyl chloride (1.1 eq) dropwise. The base neutralizes the HCl generated during the reaction.

  • Alternative (Carboxylic Acid Coupling): If using a carboxylic acid, pre-mix the carboxylic acid (1.1 eq) with the coupling agent in DCM before adding it to the solution of the scaffold.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-24 hours).

  • Purification: Perform an aqueous workup to remove salts and excess reagents. Dry the organic layer, concentrate, and purify the product by column chromatography to yield the final N-acylated derivative.

  • Characterization: Verify the structure of the final compound using standard spectroscopic methods.

Biological Evaluation: From Activity to Mechanism

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify promising candidates. This involves determining their antibacterial potency and their ability to withstand degradation by β-lactamases.

Mechanism of Action and Resistance

The fundamental goal is for the β-lactam derivative to reach and irreversibly acylate a serine residue in the active site of a bacterial PBP, halting cell wall synthesis.[5] β-Lactamase enzymes thwart this by hydrolyzing the β-lactam ring before it can reach its PBP target.[3]

G cluster_0 Normal Cell Wall Synthesis cluster_1 Antibiotic Action & Resistance PBP Penicillin-Binding Protein (PBP) Wall Cross-linked Cell Wall PBP->Wall Catalyzes Peptide Peptidoglycan Precursors Peptide->PBP Binds BetaLactam Novel β-Lactam Derivative PBP2 PBP BetaLactam->PBP2 Inhibits BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Attacks InactivatedPBP Inactivated PBP (Acylated) PBP2->InactivatedPBP HydrolyzedDrug Inactive Drug BetaLactamase->HydrolyzedDrug Hydrolyzes

Caption: β-Lactam action on PBPs and the counteracting role of β-lactamases.
Protocol 4.1: Antimicrobial Susceptibility Testing - MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12] The broth microdilution method is a standardized and quantitative approach.[13]

Materials:

  • Test compounds (dissolved in DMSO, stock solution at 10 mg/mL)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and clinically relevant resistant strains)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the standardized suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at a starting concentration, e.g., 256 µg/mL) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]

Structure-Activity Relationship (SAR) Analysis

The MIC data from a library of derivatives allows for the construction of an SAR table. This analysis is crucial for guiding the next round of synthesis.

Compound IDR-Group (at 2-amino position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli (ESBL)
Scaffold -H>128>128
DER-01 Benzoyl64128
DER-02 Thiophene-2-carbonyl3264
DER-03 (2-aminothiazol-4-yl)acetyl816
DER-04 2-(4-hydroxyphenyl)acetyl1632

Interpretation: From this hypothetical data, one can infer that incorporating heteroaromatic rings (DER-02) and groups commonly found in cephalosporins (DER-03) improves activity.[14] The aminothiazole moiety is particularly effective, suggesting a favorable interaction with the PBPs of both Gram-positive and Gram-negative bacteria.

Protocol 4.2: In Vitro β-Lactamase Inhibition Assay

To determine if a compound's effectiveness stems from stability to β-lactamases or direct inhibition of them, a specific assay is required. The nitrocefin assay is a colorimetric method where the yellow substrate is hydrolyzed by β-lactamase into a red product.[15] An inhibitor will slow or stop this color change.

Materials:

  • Test compounds

  • Purified β-lactamase enzyme (e.g., TEM-1, CTX-M type)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well plate reader (490 nm)

  • Clavulanic acid (positive control inhibitor)[16]

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control (clavulanic acid) in assay buffer in a 96-well plate.

  • Enzyme Addition: Add a fixed concentration of β-lactamase enzyme to each well containing the test compounds. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add nitrocefin solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in absorbance at 490 nm over time (e.g., every minute for 30 minutes).

  • Data Analysis: Calculate the rate of hydrolysis for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

Conclusion and Future Directions

The 1-(2-aminophenyl)azetidin-2-one scaffold represents a promising and synthetically accessible platform for the design of novel β-lactam antibiotics. By employing a systematic workflow of targeted synthesis and robust biological evaluation, researchers can effectively navigate the complex chemical space to develop derivatives with potent antibacterial activity. The protocols and strategies outlined in this guide provide a foundational framework for identifying compounds that can overcome key resistance mechanisms, such as β-lactamase production. Future work should focus on optimizing lead candidates for improved pharmacokinetic profiles and in vivo efficacy, with the ultimate goal of developing clinically viable antibiotics to combat the growing threat of multidrug-resistant pathogens.

References

  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. (2025). Dove Medical Press.
  • 1-(2-Aminophenyl)azetidin-2-one for sale. Vulcanchem.
  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. Journal of the American Chemical Society. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takeo, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Nature Reviews Chemistry. [Link]

  • Kaur, N., Singh, G., & Kumar, M. (2014). Novel and Recent Synthesis and Applications of β-Lactams. BioMed Research International. [Link]

  • Jain, R., & Handa, A. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Nishida, H., et al. (1985). Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. The Journal of Antibiotics. [Link]

  • Pleșu, V., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]

  • Worthington, R. J., & Melander, C. (2013). Overcoming Resistance to β-Lactam Antibiotics. The Journal of Organic Chemistry. [Link]

  • Azetidinone derivatives as β-lactamase inhibitors.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Structure-activity relationships: chemical. ResearchGate. [Link]

  • Santos, K. R. N., & Giltner, C. L. (2021). Overcoming Antibiotic Resistance with Novel Paradigms of Antibiotic Selection. Biomedicines. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2026). FDA. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. (2022). Taylor & Francis Online. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health (NIH). [Link]

  • Structure-activity relationships among the aminoglycoside antibiotics: role of hydroxyl and amino groups. (1973). PubMed. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024). Frontiers. [Link]

  • β-Lactam antibiotic. Wikipedia. [Link]

  • Bonomo, R. A., & Drawz, S. M. (2014). Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance. Frontiers in Microbiology. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica. [Link]

  • The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. ResearchGate. [Link]

  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. (2022). ACS Publications. [Link]

  • In vitro activities of beta-lactam-beta-lactamase inhibitor combinations against Stenotrophomonas maltophilia: correlation between methods for testing inhibitory activity, time-kill curves, and bactericidal activity. (1997). Antimicrobial Agents and Chemotherapy. [Link]

  • An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). Semantic Scholar. [Link]

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Method

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(2-Aminophenyl)azetidin-2-one

Introduction In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds serves as a cornerstone for the discovery of new therapeutic agents. Among these, the aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel heterocyclic compounds serves as a cornerstone for the discovery of new therapeutic agents. Among these, the azetidin-2-one, or β-lactam, scaffold holds a place of historical and ongoing significance, forming the core of numerous antibacterial agents.[1][2] The derivatization of this key heterocycle offers a pathway to a diverse array of compounds with potential biological activities. This guide provides detailed application notes and protocols for a crucial transformation: the chemoselective catalytic hydrogenation of 1-(2-nitrophenyl)azetidin-2-one to yield 1-(2-aminophenyl)azetidin-2-one.

The successful execution of this reaction is contingent upon the selective reduction of the aromatic nitro group while preserving the integrity of the chemically sensitive β-lactam ring.[3][4] This document outlines various catalytic systems and methodologies, offering researchers and drug development professionals a comprehensive resource for achieving this transformation efficiently and with high fidelity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Synthesis of the Starting Material: 1-(2-Nitrophenyl)azetidin-2-one

A common and effective method for the synthesis of the 1-(2-nitrophenyl)azetidin-2-one starting material is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine.[5][6] In this specific case, the reaction would involve the in-situ generation of a ketene from an appropriate precursor, which then reacts with an imine derived from 2-nitroaniline.

A plausible synthetic route involves the reaction of 2-nitroaniline with an appropriate aldehyde to form the corresponding imine, which is then reacted with a ketene generated from an acyl chloride in the presence of a tertiary amine base.[5]

Principles of Chemoselective Catalytic Hydrogenation

The catalytic hydrogenation of a nitroarene to an aniline is a well-established and widely used transformation in organic synthesis. The reaction typically proceeds via the adsorption of the nitro compound and hydrogen onto the surface of a heterogeneous catalyst, followed by a stepwise reduction.[7]

The primary challenge in the hydrogenation of 1-(2-nitrophenyl)azetidin-2-one lies in the potential for the cleavage of the strained four-membered β-lactam ring under harsh reaction conditions. Therefore, the choice of catalyst, solvent, temperature, and pressure is critical to ensure the chemoselective reduction of the nitro group.[8][9]

Comparative Analysis of Catalytic Hydrogenation Techniques

Several catalytic systems can be employed for the reduction of aromatic nitro groups. The selection of the most appropriate method depends on factors such as substrate sensitivity, desired reaction time, and available equipment.

Catalytic SystemAdvantagesDisadvantagesSelectivity for Nitro Group
Palladium on Carbon (Pd/C) with H₂ Gas High activity, relatively low cost, easily removed by filtration.[7]Can be pyrophoric, may cause over-reduction or dehalogenation in some substrates.[9]Generally high, but optimization of conditions is crucial to prevent β-lactam cleavage.
Raney Nickel with H₂ Gas Cost-effective, effective for many nitro group reductions.[10][11][12]Often requires higher pressures and temperatures, can be pyrophoric.Good, but may require careful control of conditions to avoid side reactions.
Platinum(IV) Oxide (PtO₂) with H₂ Gas Highly active catalyst.More expensive than Pd/C or Raney Nickel.High, often used for more challenging reductions.
Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas, often milder conditions.[13][14]May require stoichiometric amounts of a hydrogen donor, which can complicate purification.Can be very high, depending on the hydrogen donor and catalyst combination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of 1-(2-nitrophenyl)azetidin-2-one.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the first choice due to the high activity and selectivity of Pd/C catalysts under relatively mild conditions.

Materials:

  • 1-(2-Nitrophenyl)azetidin-2-one

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Methanol or Ethyl acetate (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 1-(2-nitrophenyl)azetidin-2-one (1.0 eq) in methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% of Pd relative to the substrate) to the solution under a stream of nitrogen.

  • Seal the reaction vessel and purge with nitrogen gas three times to remove any oxygen.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 1-4 atm (15-60 psi).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-aminophenyl)azetidin-2-one.

Causality of Choices:

  • Catalyst: 10% Pd/C is a highly active and common catalyst for nitro group reductions. Using a wet catalyst reduces the risk of it being pyrophoric.

  • Solvent: Methanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation reaction.

  • Pressure and Temperature: Low pressure (1-4 atm) and room temperature are chosen to minimize the risk of β-lactam ring cleavage.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective alternative to palladium catalysts and can be effective for this transformation.

Materials:

  • 1-(2-Nitrophenyl)azetidin-2-one

  • Raney® Nickel (slurry in water)

  • Ethanol or Methanol (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-(2-nitrophenyl)azetidin-2-one (1.0 eq) in ethanol or methanol.

  • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove the water. Add the Raney® Nickel (approximately 10-20% by weight of the substrate) to the reaction vessel under a stream of nitrogen.

  • Seal the reaction vessel and follow the purging procedure with nitrogen and hydrogen as described in Protocol 1.

  • Pressurize the vessel with hydrogen gas to 3-5 atm (45-75 psi).

  • Stir the reaction mixture vigorously at room temperature to 40 °C. The reaction may require gentle heating to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, follow the work-up and purification procedure as described in Protocol 1.

Causality of Choices:

  • Catalyst: Raney® Nickel is a robust and economical choice for nitro group reductions.

  • Temperature: A slightly elevated temperature may be necessary to achieve a satisfactory reaction rate with Raney® Nickel compared to Pd/C.

Protocol 3: Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using high-pressure hydrogen gas. Ammonium formate is a common and effective hydrogen donor.

Materials:

  • 1-(2-Nitrophenyl)azetidin-2-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (ACS grade)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-(2-nitrophenyl)azetidin-2-one (1.0 eq) in methanol.

  • Add ammonium formate (3-5 eq) to the solution.

  • Carefully add 10% Pd/C (5-10 mol% of Pd) to the mixture under a stream of nitrogen.

  • Fit the flask with a reflux condenser and stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography as described in Protocol 1.

Causality of Choices:

  • Hydrogen Source: Ammonium formate is a stable, easy-to-handle hydrogen donor that decomposes in the presence of a catalyst to provide hydrogen in situ.

  • Temperature: Gentle heating can accelerate the decomposition of ammonium formate and the rate of hydrogenation.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate). The product, an aniline derivative, may require a specific stain like ninhydrin for visualization.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

  • Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm).

Product Characterization:

The structure of the final product, 1-(2-aminophenyl)azetidin-2-one, should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum should show the disappearance of the signals corresponding to the aromatic protons in the nitro-substituted ring and the appearance of new signals for the amino-substituted ring, along with a broad singlet for the -NH₂ protons. The characteristic signals for the azetidin-2-one ring protons should remain.

  • ¹³C NMR: The spectrum will show a shift in the signals of the aromatic carbons upon reduction of the nitro group to an amino group.[1][6]

  • FT-IR: The spectrum should show the appearance of N-H stretching vibrations (typically two bands in the range of 3300-3500 cm⁻¹) characteristic of a primary amine, and the disappearance of the N-O stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹). The characteristic β-lactam carbonyl stretch should be retained (typically around 1740-1770 cm⁻¹).[15]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Workflow and Mechanism Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_hydrogenation Catalytic Hydrogenation A 2-Nitroaniline C Imine A->C B Aldehyde B->C F 1-(2-Nitrophenyl)azetidin-2-one C->F D Acyl Chloride E Ketene (in situ) D->E E->F G 1-(2-Nitrophenyl)azetidin-2-one J 1-(2-Aminophenyl)azetidin-2-one G->J H Catalyst (Pd/C, Raney Ni, etc.) H->J I Hydrogen Source (H₂ gas or donor) I->J

Caption: Overall workflow from starting materials to the final product.

Hydrogenation_Mechanism A Nitroarene Adsorption C Stepwise Reduction of Nitro Group A->C B H₂ Dissociation on Catalyst Surface B->C D Nitroso Intermediate C->D +2[H] E Hydroxylamine Intermediate D->E +2[H] F Aniline Product Desorption E->F +2[H]

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene.

Conclusion

The catalytic hydrogenation of 1-(2-nitrophenyl)azetidin-2-one to 1-(2-aminophenyl)azetidin-2-one is a critical transformation for accessing functionalized β-lactam derivatives. The choice of catalyst and reaction conditions is paramount to ensure the chemoselective reduction of the nitro group while preserving the sensitive β-lactam ring. The protocols provided in this guide, based on established methodologies for nitroarene reduction, offer reliable starting points for researchers. Careful monitoring of the reaction and thorough characterization of the product are essential for successful synthesis. By understanding the underlying principles and meticulously following the outlined procedures, scientists can confidently and efficiently produce this valuable synthetic intermediate for further applications in drug discovery and development.

References

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  • Jagadeesh, R. V., et al. (2016). Selective Gas Phase Hydrogenation of Nitroarenes over Mo2C Supported Au-Pd. Catalysis Science & Technology, 6(18), 6932-6941.
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  • Li, X., et al. (2021). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
  • Luisi, R., et al. (2022). A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. Green Chemistry, 24(1), 223-230.
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  • Perret, N., et al. (2019). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 9(5), 1166-1175.
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Application

Application Notes &amp; Protocols: 1-(2-Aminophenyl)azetidin-2-one as a Versatile Precursor for Polycyclic Heterocycles

Abstract: This technical guide details the strategic application of 1-(2-aminophenyl)azetidin-2-one, a strained β-lactam, as a pivotal precursor for the synthesis of medicinally significant polycyclic heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide details the strategic application of 1-(2-aminophenyl)azetidin-2-one, a strained β-lactam, as a pivotal precursor for the synthesis of medicinally significant polycyclic heterocyclic scaffolds. The inherent ring strain of the azetidin-2-one core, combined with the nucleophilic and electrophilic potential of the ortho-substituted aminophenyl moiety, renders this molecule a uniquely versatile building block. We provide in-depth mechanistic discussions, validated experimental protocols, and troubleshooting insights for the synthesis of dihydroquinolinones, benzodiazepines, and quinazolinones, demonstrating the compound's value in complexity-generating transformations for drug discovery and development professionals.

Introduction: The Strategic Value of a Strained Synthon

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide renowned as the core pharmacophore of penicillin and cephalosporin antibiotics.[1][2] Beyond its celebrated role in antibacterial agents, the high ring strain energy of the β-lactam makes it a powerful synthetic intermediate, prone to selective ring-opening reactions that unveil valuable functional groups.[3] When substituted with an N-(2-aminophenyl) group, the resulting molecule, 1-(2-aminophenyl)azetidin-2-one, becomes a sophisticated synthon pre-loaded with the necessary components for intramolecular cyclization cascades.

The ortho-disposition of the secondary amine (part of the lactam) and the primary aromatic amine is the key to its utility. This arrangement facilitates intramolecular reactions, allowing for the efficient construction of fused polycyclic systems that are otherwise challenging to synthesize. This guide explores the conversion of this single precursor into three distinct and highly valued heterocyclic families: quinolines, benzodiazepines, and quinazolinones, which are privileged structures in medicinal chemistry.[4][5][6]

Synthesis of the Precursor: 1-(2-Aminophenyl)azetidin-2-one

The most direct and widely adopted method for constructing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition.[2][7] This [2+2] cycloaddition involves the reaction of a ketene, generated in situ from an acyl chloride and a tertiary amine base, with an imine.

Rationale Behind the Protocol

The synthesis begins with the formation of a Schiff base (imine) from o-phenylenediamine and a suitable aldehyde (e.g., benzaldehyde, to be later removed or used as part of the final structure). The subsequent cycloaddition with a ketene (from chloroacetyl chloride) must be carefully controlled.

  • Low Temperature (-78 °C to 0 °C): This is critical to control the rate of ketene formation and prevent its dimerization or polymerization. It also enhances the stereoselectivity of the cycloaddition, although for this specific precursor, stereochemistry at the C3 and C4 positions is often not the primary concern.[8]

  • Triethylamine (Et₃N): Acts as a non-nucleophilic base to dehydrohalogenate the chloroacetyl chloride, generating the highly reactive ketene intermediate. An excess is often used to drive the reaction to completion.[9]

  • Solvent (Dioxane or Dichloromethane): A dry, aprotic solvent is essential to prevent hydrolysis of the acyl chloride and the ketene intermediate.[10]

Experimental Protocol: Precursor Synthesis

Step 1: Imine Formation

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in anhydrous methanol.

  • Add benzaldehyde (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Staudinger [2+2] Cycloaddition

  • Dissolve the crude imine (1.0 eq) in anhydrous 1,4-dioxane (or CH₂Cl₂) in a three-neck flask equipped with a nitrogen inlet and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the stirred solution.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.5 eq) in anhydrous 1,4-dioxane.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the triethylammonium chloride salt and wash with fresh solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 1-(2-aminophenyl)-4-phenyl-azetidin-2-one. Note: The phenyl group at C4 from benzaldehyde can be removed via subsequent steps if the unsubstituted version is required, or a different starting aldehyde can be used.

Synthesis Workflow

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Staudinger Cycloaddition A o-Phenylenediamine C Schiff Base (Imine) A->C + MeOH, RT B Benzaldehyde B->C + MeOH, RT G 1-(2-Aminophenyl)-4-phenylazetidin-2-one C->G [2+2] Cycloaddition D Chloroacetyl Chloride F Ketene (in situ) D->F + Dioxane, 0 °C E Triethylamine (Et3N) E->F + Dioxane, 0 °C F->G [2+2] Cycloaddition

Caption: Workflow for the synthesis of the azetidin-2-one precursor.

Application I: Acid-Catalyzed Rearrangement to Dihydroquinolinones

One of the most elegant applications of aryl-substituted azetidin-2-ones is their acid-catalyzed rearrangement to form 3,4-dihydroquinolin-2(1H)-ones.[11] This transformation leverages the latent reactivity of the strained ring, converting it into a stable, fused bicyclic system in a single step.

Mechanistic Rationale

The reaction proceeds through a cascade involving protonation, ring-opening, and intramolecular cyclization.

  • Protonation: The carbonyl oxygen of the β-lactam is protonated by a strong acid (e.g., H₂SO₄ or a Lewis acid like BF₃). This activation makes the carbonyl carbon highly electrophilic.

  • Ring-Opening: The acyl-nitrogen bond (N1-C2) cleaves, opening the four-membered ring to form a resonance-stabilized acylium ion intermediate. The positive charge is delocalized onto the nitrogen atom.

  • Intramolecular Friedel-Crafts Acylation: The electron-rich aminophenyl ring acts as an intramolecular nucleophile, attacking the electrophilic carbon center. This cyclization forms the new six-membered ring.

  • Deprotonation: Loss of a proton re-aromatizes the phenyl ring and yields the final dihydroquinolinone product.

This pathway efficiently converts the high-energy strained lactam into a thermodynamically stable fused heterocycle.

G A 1-(2-Aminophenyl)azetidin-2-one B Protonated Lactam A->B + H⁺ C Acylium Ion Intermediate (Ring-Opened) B->C Ring Opening (N1-C2 Cleavage) D Cyclized Intermediate C->D Intramolecular Friedel-Crafts Acylation E 3,4-Dihydroquinolin-2(1H)-one D->E - H⁺ (Rearomatization)

Caption: Mechanism of acid-catalyzed rearrangement to dihydroquinolinones.

Experimental Protocol: Dihydroquinolinone Synthesis
  • To a solution of 1-(2-aminophenyl)azetidin-2-one (1.0 eq) in an appropriate solvent (e.g., toluene or chlorobenzene), add the acid catalyst (e.g., Boron trifluoride etherate, 1.2 eq) at room temperature.[11]

  • Alternatively, the azetidinone can be added slowly to concentrated sulfuric acid at 0 °C.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate and catalyst.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice and neutralizing with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure 3,4-dihydroquinolin-2(1H)-one.

Application II: Synthesis of Benzodiazepine and Quinazolinone Scaffolds

The precursor can also be used to construct seven-membered benzodiazepine rings or quinazolinone systems through a ring-opening/re-cyclization strategy. The key is the initial hydrolytic or nucleophilic cleavage of the β-lactam ring.

General Strategy: Ring-Opening and Divergent Cyclization

The N1-C2 bond of the azetidinone is susceptible to nucleophilic attack.[3] Basic hydrolysis opens the ring to form the corresponding β-amino acid, 2-(3-aminopropanamido)aniline. This intermediate is now primed for cyclization into different scaffolds depending on the subsequent reagents used.

  • For Benzodiazepines: The β-amino acid intermediate can undergo intramolecular condensation. Heating under dehydrating conditions (e.g., with a Dean-Stark trap) can facilitate the cyclization between the terminal primary amine and the amide carbonyl to form a 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. This is a common strategy in benzodiazepine synthesis.[12][13]

  • For Quinazolinones: The intermediate can be treated with a one-carbon (C1) electrophile, such as triethyl orthoformate or an aldehyde.[6][14] The primary aromatic amine reacts with the C1 source to form an intermediate that then cyclizes onto the amide nitrogen, ultimately forming a dihydroquinazolinone, which can be oxidized to the quinazolinone.

G A 1-(2-Aminophenyl)azetidin-2-one B β-Amino Acid Intermediate (Ring Opened) A->B + Base (e.g., LiOH) H₂O / THF (Hydrolysis) C 1,4-Benzodiazepine Scaffold B->C + Heat, -H₂O (Intramolecular Condensation) D Quinazolinone Scaffold B->D + C1 Electrophile (e.g., HC(OEt)₃) + [O] (Cyclization & Oxidation)

Caption: Divergent synthesis strategy from a common ring-opened intermediate.

Protocol 1: 1,4-Benzodiazepine Synthesis
  • Dissolve 1-(2-aminophenyl)azetidin-2-one (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture to pH ~6 with 1M HCl. Extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude β-amino acid intermediate.

  • Dissolve the crude intermediate in toluene in a flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for 4-8 hours, collecting the water removed.

  • Cool the reaction, wash with saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.

Protocol 2: Quinazolinone Synthesis
  • Prepare the β-amino acid intermediate as described in steps 1-3 of the benzodiazepine protocol.

  • Dissolve the crude intermediate in triethyl orthoformate.

  • Add a catalytic amount of acetic acid and heat the mixture to reflux for 6-12 hours.

  • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting dihydroquinazolinone can be oxidized directly. Dissolve the crude material in a suitable solvent like ethanol or acetic acid.

  • Add an oxidizing agent (e.g., DDQ or simply bubble air/O₂ through the solution with a catalyst) and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

  • Work up the reaction as appropriate for the chosen oxidant and purify by column chromatography to obtain the final quinazolinone product.

Data Summary and Comparison

PrecursorReaction TypeKey ReagentsPolycyclic ProductTypical YieldsReference Principle
1-(2-Aminophenyl)azetidin-2-oneAcid-Catalyzed RearrangementH₂SO₄ or BF₃·OEt₂DihydroquinolinoneModerate-Good[11]
1-(2-Aminophenyl)azetidin-2-oneRing-Opening / Cyclization1. LiOH2. Heat, p-TsOH1,4-BenzodiazepineModerate[12],[3],[13]
1-(2-Aminophenyl)azetidin-2-oneRing-Opening / Cyclization1. LiOH2. HC(OEt)₃3. [O]QuinazolinoneModerate[14],[3],[6]

Conclusion and Field Insights

1-(2-Aminophenyl)azetidin-2-one is more than just a substituted β-lactam; it is a conformationally constrained precursor designed for efficient synthetic transformations. The protocols outlined here demonstrate its capacity to serve as a common starting point for at least three distinct, high-value heterocyclic systems. The choice of reaction conditions—acidic, thermal, or a two-step nucleophilic ring-opening/cyclization—dictates the final scaffold, making it a powerful tool in diversity-oriented synthesis. Researchers in drug development can leverage this precursor to rapidly generate libraries of quinoline, benzodiazepine, and quinazolinone analogs for structure-activity relationship (SAR) studies. The key to success lies in understanding the underlying mechanistic pathways and carefully controlling the reaction conditions to favor the desired transformation.

References

  • Al-Ghorbani, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • AIP Publishing. (n.d.).
  • A Review on 2-Azetedinones. (n.d.).
  • Hemming, K., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available at: [Link]

  • Saka, B., & Turgut, Z. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate. Available at: [Link]

  • Vulcanchem. (n.d.). 1-(2-Aminophenyl)azetidin-2-one () for sale. Vulcanchem.
  • Khan, I., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). PMC. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A. Google Patents.
  • Manhas, M. S., et al. (n.d.). Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Chen, X., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Wang, G., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC. Available at: [Link]

  • Challa, S., & Maddela, S. (2017). Intramolecular Azide to Alkene Cycloadditions for the Construction of Pyrrolobenzodiazepines and Azetidino-Benzodiazepines. PMC. Available at: [Link]

  • Novelty Journals. (2022).
  • ChemRxiv. (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2016). 1 Synthesis of Quinolines: A Green Perspective. ResearchGate. Available at: [Link]

  • 1.2 Azetidinones (~-Lactams). (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Chemical Papers. (n.d.).
  • MDPI. (2022). Azides in the Synthesis of Various Heterocycles. MDPI. Available at: [Link]

  • Encyclopedia MDPI. (2023). Intramolecular Cyclization. Encyclopedia MDPI. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. Available at: [Link]

  • IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. Available at: [Link]

  • enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. (2008).
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018).
  • Universal Journal of Pharmaceutical Research. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.
  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

Sources

Method

Preclinical Evaluation and In Vivo Dosing Strategies for 1-(2-Aminophenyl)azetidin-2-one in Murine Oncology Models

Pharmacological Context & Rationale The compound 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a highly versatile β-lactam scaffold[1]. Characterized by an electron-rich azetidin-2-one ring directly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The compound 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O, MW: 162.19 g/mol ) is a highly versatile β-lactam scaffold[1]. Characterized by an electron-rich azetidin-2-one ring directly conjugated to a 2-aminophenyl moiety, its planar structure facilitates high-affinity interactions with biological targets, particularly metalloenzymes and structural proteins like tubulin[1].

In preclinical drug development, this scaffold and its direct derivatives (such as 1,4-diaryl-2-azetidinones and combretastatin-azetidinone hybrids) have demonstrated profound efficacy in murine oncology models[2][3]. These compounds act via a dual mechanism: destabilizing microtubule polymerization at the colchicine-binding site and inducing metabolic stress via AMP-activated protein kinase (AMPK) activation[2][4]. However, the highly lipophilic and planar nature of the 2-aminophenyl-β-lactam core presents significant aqueous solubility challenges. Designing an in vivo dosing strategy requires precise formulation engineering to prevent intravascular precipitation while maximizing bioavailability.

MOA Compound 1-(2-aminophenyl)azetidin-2-one Scaffold & Derivatives Target1 Tubulin (Colchicine Site) Compound->Target1 Binds Target2 AMPK Pathway Compound->Target2 Activates Effect1 Microtubule Destabilization G2/M Phase Arrest Target1->Effect1 Effect2 Metabolic Stress Response Reduced Glucose Uptake Target2->Effect2 Outcome Tumor Cell Apoptosis (Colorectal/Breast Models) Effect1->Outcome Effect2->Outcome

Fig 1. Dual mechanism of action of azetidin-2-one derivatives in tumor cells.

Physicochemical Barriers and Formulation Engineering

To achieve the established Maximum Tolerated Dose (MTD) of ~40 mg/kg in murine models[2][3], the formulation must overcome the compound's reliance on polar aprotic solvents[1]. Direct dissolution in aqueous buffers results in immediate micro-precipitation, which can cause fatal pulmonary embolisms upon intravenous (IV) administration.

Quantitative Data: Physicochemical & Formulation Parameters

Table 1: Physicochemical Properties of the Core Scaffold

Property Value Causality / Impact on Dosing
Molecular Formula C₉H₁₀N₂O Small molecule; rapid tissue distribution.
Molecular Weight 162.19 g/mol High membrane permeability.
Solubility Profile Polar aprotic (DMSO, 1,4-dioxane) Necessitates co-solvents for in vivo aqueous compatibility.

| Structural Feature | Planar β-lactam + Aromatic amine | Prone to π-π stacking; high risk of aggregation in blood plasma. |

Table 2: Optimized Murine IV/IP Formulation Matrix

Component Volume % Function in Formulation
DMSO 5% Primary solubilizer; disrupts crystal lattice.
PEG 400 30% Co-solvent; prevents precipitation upon aqueous dilution.
Tween-80 5% Surfactant; reduces surface tension and stabilizes micelles.

| Saline (0.9% NaCl) | 60% | Bulk aqueous phase; ensures isotonicity for IV/IP injection. |

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes a mechanistic rationale and a validation checkpoint to ensure data integrity before proceeding to the next phase.

Protocol A: Preparation of the Dosing Formulation (4 mg/mL)

Targeting a 40 mg/kg dose in a 20 g mouse requires an injection volume of 200 µL at 4 mg/mL.

  • Primary Dissolution: Weigh exactly 4.0 mg of 1-(2-aminophenyl)azetidin-2-one (or its synthesized derivative). Add 50 µL of anhydrous DMSO. Vortex for 60 seconds until completely clear.

    • Causality: DMSO acts as an aprotic hydrogen bond acceptor, breaking the strong intermolecular π-π stacking of the 2-aminophenyl rings.

  • Co-solvent Addition: Add 300 µL of PEG 400 and 50 µL of Tween-80. Vortex vigorously for 2 minutes. Sonicate in a water bath at 37°C for 5 minutes.

    • Causality: PEG 400 creates a hydrophobic pocket around the dissolved molecules, while Tween-80 prepares the mixture for micellar encapsulation upon introduction to water.

  • Aqueous Dilution: Dropwise, add 600 µL of sterile 0.9% NaCl while continuously vortexing.

    • Validation Checkpoint (The Tyndall Test): Shine a laser pointer through the vial. If a solid beam of light is visible (Tyndall effect), colloidal aggregation has occurred. The solution must remain optically clear. If cloudy, discard and restart; do not inject suspensions IV.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Maximum Tolerated Dose (MTD) and Xenograft Efficacy Dosing

Based on established parameters for azetidin-2-one hybrids in CT-26 colorectal models[3].

  • Animal Preparation: Use 6-8 week old female BALB/c mice (for syngeneic models) or athymic nude mice (for human xenografts). Acclimate for 7 days.

  • Administration Route (IV vs. IP):

    • Administer the 40 mg/kg dose via the lateral tail vein (IV) for immediate systemic exposure and to bypass first-pass hepatic metabolism, which rapidly degrades the β-lactam ring.

    • Causality: IV administration ensures that the C_max exceeds the therapeutic threshold required for rapid tubulin depolymerization before the compound is cleared.

  • Dosing Schedule: Administer as a single dose or fractionated schedules (e.g., 20 mg/kg Q2D x 5) depending on the tumor growth kinetics.

    • Validation Checkpoint (Acute Toxicity): Monitor animals continuously for 1 hour post-dose for signs of acute neurotoxicity or respiratory distress (indicative of vehicle precipitation or acute overdose). Weight loss exceeding 15% over 48 hours invalidates the dose tolerability.

Workflow Phase1 Formulation Optimization Phase2 MTD Determination (Dose Escalation) Phase1->Phase2 Clear Solution Phase3 Xenograft Efficacy (40 mg/kg IV/IP) Phase2->Phase3 Tolerated Phase4 PK/PD Analysis (LC-MS/MS & IHC) Phase3->Phase4 Tissue Harvest

Fig 2. Self-validating in vivo dosing workflow for murine xenograft models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Validation

To prove that the dosing strategy is effective, the in vivo system must be validated through rigorous PK/PD tracking.

Pharmacokinetic Sampling

Collect blood via submandibular bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose. Extract plasma using K2EDTA tubes. Extract the compound using acetonitrile protein precipitation and analyze via LC-MS/MS.

Table 3: Expected Pharmacokinetic Parameters (40 mg/kg IV)

Parameter Expected Range Biological Significance
C_max 15 - 25 µM Must exceed the in vitro IC50 (typically nanomolar range) to drive tumor penetration.
T_1/2 (Half-life) 1.5 - 2.5 hours Azetidin-2-ones are subject to moderate hepatic clearance; short half-life minimizes systemic toxicity.

| AUC_0-t | 30 - 50 µM·h | Determines total drug exposure; correlates directly with tumor growth delay. |

Pharmacodynamic Biomarker Assessment
  • Tumor Harvest: Excise tumors at 24 hours post-dose.

  • Validation of Mechanism:

    • Tubulin Inhibition: Perform Western blot analysis on tumor lysates for phosphorylated Bcl-2 (a marker of prolonged G2/M arrest induced by microtubule targeting).

    • AMPK Activation: Perform Immunohistochemistry (IHC) for phosphorylated AMPK (p-AMPK) to confirm the metabolic stress response[2].

    • Causality Check: If tumor growth is delayed but p-AMPK and G2/M markers are absent, the formulation may be causing non-specific toxicity rather than on-target efficacy. This self-validates the mechanism of action in vivo.

References

  • A novel AMPK activator reduces glucose uptake and inhibits tumor progression in a mouse xenograft model of colorectal cancer PubMed / National Institutes of Health (NIH). Details the 40 mg/kg MTD and AMPK activation pathways of azetidin-2-one derivatives in murine models. URL:[Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells MDPI. Explores the tubulin destabilization mechanism and G2/M phase arrest induced by azetidin-2-one scaffolds. URL:[Link]

  • Combretazet-3 a novel synthetic cis-stable combretastatin A-4- azetidinone hybrid with enhanced stability and therapeutic efficacy in colon cancer Spandidos Publications. Validates the IV administration and tumor inhibition efficacy of azetidinone hybrids in the murine CT-26 colon cancer model. URL:[Link]

Sources

Application

sample preparation protocols for 1-(2-aminophenyl)azetidin-2-one mass spectrometry

An Application Guide and Protocol for the Mass Spectrometric Analysis of 1-(2-aminophenyl)azetidin-2-one Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Mass Spectrometric Analysis of 1-(2-aminophenyl)azetidin-2-one

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the sample preparation and analysis of 1-(2-aminophenyl)azetidin-2-one using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reproducible quantification of this small polar molecule. This guide emphasizes the foundational principles behind each step, addressing common challenges such as matrix effects and ensuring data integrity through scientifically sound methodologies.

Introduction and Analytical Principle

1-(2-aminophenyl)azetidin-2-one is a small molecule of interest in pharmaceutical research and development. Accurate and sensitive quantification is crucial for pharmacokinetic studies, metabolism assays, and quality control. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[1][2]

The core of the method relies on separating the analyte from other sample components using High-Performance Liquid Chromatography (HPLC) and subsequent detection by a mass spectrometer.[1] Electrospray Ionization (ESI) is typically the most suitable ionization technique for polar molecules like the target analyte, as it is a soft ionization method that generates charged ions from the sample for mass analysis.[3][4]

A critical, and often underestimated, component of a successful LC-MS workflow is sample preparation.[5][6] The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the LC-MS system. Improper sample preparation can lead to significant analytical challenges, most notably the matrix effect .

The Challenge of the Matrix Effect

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[7][8] This can lead to ion suppression (most common) or enhancement, causing inaccurate and unreliable quantification.[9] For ESI, which is particularly susceptible to these effects, managing the matrix is paramount for data quality.[9] Strategies to mitigate matrix effects include effective sample cleanup, chromatographic separation, sample dilution, and the use of appropriate internal standards.[7][8][10]

Essential Materials and Reagents

  • Analyte: 1-(2-aminophenyl)azetidin-2-one reference standard

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-1-(2-aminophenyl)azetidin-2-one) is highly recommended as it is the gold standard for correcting matrix effects and other analytical variability.[11][12][13] If a SIL-IS is unavailable, a structural analogue can be used, but requires more rigorous validation.

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Acid Modifiers: Formic Acid (FA) or Acetic Acid (AA), LC-MS grade. These are used to protonate the analyte and improve ionization efficiency in positive ion mode.[14]

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • Calibrated pipettes

    • LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer with an ESI source)

Sample Preparation Protocols

The choice of sample preparation protocol is dictated by the complexity of the sample matrix.

Protocol 1: Preparation of Standards and Direct Infusion Analysis

This protocol is intended for initial instrument tuning and characterization of the analyte's mass spectral properties.

Objective: To determine the precursor ion (m/z) and optimal fragmentation parameters for the analyte and internal standard.

Methodology:

  • Prepare Stock Solutions: Accurately weigh the reference standard of the analyte and the internal standard and dissolve in a suitable solvent (e.g., 50:50 ACN:Water) to create 1 mg/mL stock solutions.

  • Create Working Solution: Prepare a working solution of ~1 µg/mL of the analyte in a solvent compatible with ESI, typically 50% ACN in water with 0.1% formic acid.[14]

  • Direct Infusion: Infuse the working solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Tuning: In positive ion mode, acquire full scan data to identify the protonated molecule [M+H]⁺. Then, perform product ion scans (MS/MS) on the [M+H]⁺ ion to identify stable, high-intensity fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[15]

  • Repeat for IS: Repeat steps 2-4 for the internal standard.

Protocol 2: Analysis from Simple Matrices (e.g., Buffer, Reaction Mixtures)

Objective: To quantify the analyte in a low-protein matrix with minimal cleanup.

Methodology:

  • Prepare Calibration Standards: Perform a serial dilution of the analyte stock solution in the blank matrix (e.g., the specific buffer or reaction solvent) to create a calibration curve over the desired concentration range.

  • Spike Internal Standard: Add a fixed concentration of the internal standard working solution to all calibration standards and unknown samples. The IS concentration should be in the mid-range of the calibration curve.

  • Dilute and Filter (as needed): If the sample matrix contains particulates, it must be filtered through a 0.22 µm syringe filter to prevent clogging the LC system.[16] Dilution with the initial mobile phase can also help reduce potential matrix effects.[8]

  • Vortex: Gently vortex all samples to ensure homogeneity.

  • Transfer to Autosampler Vials: Transfer the final solutions to autosampler vials for LC-MS analysis.

Protocol 3: Protein Precipitation from Complex Biological Matrices (e.g., Plasma, Serum)

Objective: To remove the majority of proteins from a biological sample, which are a primary source of matrix interference.[5]

Methodology:

  • Sample Aliquot: Pipette a small volume (e.g., 50 µL) of the biological sample (calibrators, QCs, unknowns) into a microcentrifuge tube.

  • Spike Internal Standard: Add a small volume of the internal standard working solution to each tube.

  • Precipitating Agent: Add at least 3 volumes of ice-cold acetonitrile (ACN) (e.g., 150 µL for a 50 µL sample). ACN is effective at denaturing and precipitating proteins.

  • Vortex: Vortex vigorously for at least 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume of the initial mobile phase (e.g., 95% Water/5% ACN/0.1% FA). This step concentrates the analyte and ensures it is in a solvent ideal for injection onto the LC column.[17]

  • Transfer and Analyze: Transfer the final solution to an autosampler vial for LC-MS analysis.

Visualization of Workflows

General LC-MS Analytical Workflow

A high-level overview of the entire process from sample receipt to final data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Cleanup Sample Cleanup (e.g., Protein Precipitation) Add_IS->Cleanup Final_Sample Final Extract in Injection Solvent Cleanup->Final_Sample LC LC Separation Final_Sample->LC MS MS Detection (ESI-MS/MS) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant Start Start: Plasma Sample (50 µL) Spike Add Internal Standard Start->Spike Precipitate Add Cold ACN (150 µL) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge (10 min, >10,000g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Analyze Inject for LC-MS Analysis Supernatant->Analyze Direct Injection Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Analyze

Caption: Step-by-step protein precipitation workflow.

LC-MS Parameters and Method Optimization

The following table provides typical starting parameters for an LC-MS method for 1-(2-aminophenyl)azetidin-2-one. These must be optimized for the specific instrument and column used.

ParameterRecommended Starting ConditionRationale & Notes
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm)Good retention for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes positive ionization [M+H]⁺. [3][14]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting the analyte.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Gradient Start at 5% B, ramp to 95% B, hold, re-equilibrateA gradient is necessary to elute the analyte and clean the column.
Injection Volume 2 - 10 µLDepends on analyte concentration and system sensitivity.
Ionization Mode ESI PositiveThe aminophenyl group is basic and readily protonated.
MS Analysis Mode MRM / SRMProvides the best sensitivity and selectivity for quantification. [15]
Key Transitions Precursor [M+H]⁺ → Product Ion 1, Product Ion 2To be determined empirically using Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal / Sensitivity Ion suppression (matrix effect);[7][9] Poor ionization; Analyte degradation.Improve sample cleanup (Protocol 3); Optimize mobile phase pH; Increase sample dilution;[8] Check sample stability.
High Variability Inconsistent sample preparation; Instrument drift; No internal standard used.Automate sample preparation if possible; Always use an internal standard ;[11][13] Allow instrument to stabilize.
Peak Tailing / Poor Shape Column overload; Secondary interactions with column; Incompatible injection solvent.Reduce injection volume/concentration; Use a different column chemistry; Ensure reconstitution solvent is weaker than mobile phase A. [17]
No Peak Detected Incorrect MRM transitions; Analyte not eluting or retained on column; Sample concentration too low.Verify analyte tuning (Protocol 1); Adjust LC gradient; Concentrate sample (evaporation/reconstitution step).

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America.
  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • Sample Preparation for Mass Spectrometry. Sigma-Aldrich.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21).
  • Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. (2012, April 15). PubMed.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023, August 7). MDPI.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.com.
  • LC-MS Sample Prepar
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur
  • Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace.
  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. PMC.
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry.
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2020, December 17).
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(2-aminophenyl)azetidin-2-one chemical synthesis

Welcome to the Technical Support Center for β-lactam synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 1-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 1-(2-aminophenyl)azetidin-2-one .

The synthesis of this highly strained, biologically significant pharmacophore typically relies on a Staudinger [2+2] cycloaddition followed by a chemoselective reduction[1]. Because the four-membered azetidin-2-one ring lacks standard amide resonance, it is exceptionally vulnerable to nucleophilic attack and ring-opening. This guide will help you navigate the mechanistic pitfalls of this pathway, ensuring high yields and structural integrity.

Process Workflow

SynthesisWorkflow N1 2-Nitroaniline + Formaldehyde N2 Imine Intermediate (Schiff Base) N1->N2 Condensation N3 Staudinger [2+2] Cycloaddition (Chloroacetyl Chloride + Et3N) N2->N3 Ketene Generation N4 3-Chloro-1-(2-nitrophenyl)azetidin-2-one N3->N4 Cyclization N5 Tandem Reduction & Dehalogenation (Pd/C, H2, NaOAc) N4->N5 Chemoselective N6 1-(2-aminophenyl)azetidin-2-one (Target Molecule) N5->N6 Final Product

Fig 1. Synthetic workflow for 1-(2-aminophenyl)azetidin-2-one via Staudinger cycloaddition.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the β-lactam intermediate so low during the Staudinger cycloaddition? Causality & Solution: The Staudinger synthesis proceeds via a formal pericyclic[2+2] cycloaddition between an imine and a highly reactive ketene[2]. The ketene is generated in situ from chloroacetyl chloride and a tertiary amine base (like triethylamine)[1]. If your yield is low, the ketene is likely dimerizing or hydrolyzing before it can react with the imine. Actionable fix: Moisture is your primary enemy; ensure strictly anhydrous conditions using dry 1,4-dioxane. Furthermore, you must add the acid chloride dropwise to a chilled (0–5 °C) solution of the imine and base. This maintains a low steady-state concentration of the ketene, preventing its self-condensation while allowing the nucleophilic imine nitrogen to attack the ketene's central carbon.

Q2: How do I control the stereochemistry of the β-lactam ring if I am using substituted precursors? Causality & Solution: While the final unsubstituted 1-(2-aminophenyl)azetidin-2-one lacks C3/C4 stereocenters, substituted intermediates (e.g., 3-chloro derivatives) form diastereomers. The stereochemical outcome is dictated by the approach of the imine to the ketene. Actionable fix: Controlling the diastereoselectivity (cis or trans) strongly depends on the solvent polarity and the base used[3]. Using highly polar solvents (like chlorobenzene) and adjusting the base (e.g., using N-methylmorpholine instead of triethylamine) under microwave irradiation can push the equilibrium toward the thermodynamically more stable trans isomer[3].

Q3: During the reduction of the nitro group to the amine, my β-lactam ring is opening. How can I prevent this? Causality & Solution: The azetidin-2-one ring is highly strained (~90° bond angles). Because of this geometry, the nitrogen atom cannot easily adopt the planar sp2 conformation required for normal amide resonance. Consequently, the carbonyl carbon is highly electrophilic and behaves more like a ketone, making it extremely susceptible to hydrolysis. Actionable fix: Harsh acidic metal reductions (e.g., SnCl2/HCl) will instantly cleave the lactam. You must switch to a mild, neutral catalytic hydrogenation. Utilizing Raney Nickel with hydrazine hydrate[4], or Palladium on Carbon (Pd/C) with atmospheric H2​ , selectively reduces the aromatic nitro group to an aniline without breaking the β-lactam C-N bond[5].

Q4: I need to remove the C3 chlorine atom while reducing the nitro group. Can this be done in one pot? Causality & Solution: Yes, a tandem hydrodehalogenation and nitro reduction can be achieved using Pd/C under a hydrogen atmosphere. However, hydrodehalogenation generates hydrochloric acid (HCl) as a byproduct. If this HCl is allowed to accumulate, it will catalyze the ring-opening of your β-lactam. Actionable fix: You must add a stoichiometric excess of a mild, anhydrous base like sodium acetate (NaOAc) to the reaction mixture. The NaOAc acts as an acid scavenger, neutralizing the HCl into NaCl and acetic acid, thereby protecting the fragile four-membered ring.

Quantitative Data: Optimization of Tandem Reduction Conditions

The following table summarizes the causal relationship between reduction conditions and the structural integrity of the β-lactam ring during the final synthetic step.

Reducing AgentAdditive / BaseSolventTemp (°C)Yield (%)Mechanistic Observation
SnCl2 / HClNoneEtOH800%Complete β-lactam ring hydrolysis due to acidic conditions.
Raney Ni / N2H4·H2ONoneMeOH2565%Nitro reduced successfully; C3-Cl partially retained[4].
10% Pd/C / H2 (1 atm)NoneMeOH2540%Significant ring opening due to un-scavenged HCl accumulation.
10% Pd/C / H2 (1 atm) NaOAc (3.0 eq) MeOH 25 88% Complete dehalogenation & nitro reduction; intact lactam.

Self-Validating Experimental Protocols

Protocol 1: Staudinger Cycloaddition (Synthesis of 3-Chloro Intermediate)

Objective: Synthesize 3-chloro-1-(2-nitrophenyl)azetidin-2-one via in situ ketene generation.

  • Preparation: Dissolve the starting imine (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous 1,4-dioxane (50 mL) under an inert argon atmosphere.

    • Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates the presence of moisture, which has caused the premature precipitation of amine hydrochlorides.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Ketene Generation: Dissolve chloroacetyl chloride (12.0 mmol) in 10 mL of anhydrous 1,4-dioxane. Add this solution dropwise to the reaction mixture over a period of 30–45 minutes using an addition funnel[1].

    • Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will immediately form upon each drop, visually confirming the successful dehydrohalogenation and generation of the ketene.

  • Cyclization: Remove the ice bath and allow the suspension to stir at room temperature for 12 hours to ensure complete [2+2] cycloaddition.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol.

Protocol 2: Chemoselective Tandem Reduction

Objective: Convert 3-chloro-1-(2-nitrophenyl)azetidin-2-one to 1-(2-aminophenyl)azetidin-2-one without ring cleavage.

  • Preparation: Dissolve the purified 3-chloro-1-(2-nitrophenyl)azetidin-2-one (5.0 mmol) in HPLC-grade methanol (30 mL) in a round-bottom flask.

  • Acid Scavenging: Add anhydrous sodium acetate (15.0 mmol) to the solution.

    • Validation Checkpoint: Ensure the sodium acetate is finely powdered and fully suspended/dissolved to maximize its surface area for rapid HCl neutralization.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 g).

    • Safety Warning: Pd/C is highly pyrophoric when dry. Add it to the solvent under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at ambient temperature (25 °C) for 6 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the bright yellow spot of the nitro compound disappears, replaced by a highly polar, UV-active spot (the aniline derivative).

  • Filtration & Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Evaporate the methanol under reduced pressure. Partition the resulting residue between distilled water (20 mL) and dichloromethane (30 mL). Extract, dry the organic layer over Na2​SO4​ , and evaporate to yield the pure 1-(2-aminophenyl)azetidin-2-one.

References

  • VulcanChem. "1-(2-Aminophenyl)azetidin-2-one () for sale - Vulcanchem: Synthesis and Derivative Formation". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqfoHBeIx_XDhfeU6bS7EdAfEP_r2NjyAyNRtqWmDyitegQ1zT-2LycvgsGprj2mBA3erL-yhfEX4BSR8hphKb9hTVCS8Kr2Ibqit9PFmUlKtQ9BYW2gEbhiSHYBsmPA0a62TAiaxZQ==]
  • ResearchGate. "(PDF) Synthesis of new nanocopolymer containing β-lactams". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUxKkmLqihgcqdm_VEZNvV_2pKwoHwrXo77otJ4DcJl_1OlNZ7RnO7EXD9XNG_uVFHhboIuARComgjasLbdC8uVcsdMLwvQcPknmUQ4jyib5vAeLd2gzBzm0eFhKPeQ82F74rWzNDwVfux8EZELHcw92rTYD79mc-Nw6xgWRf9Lm9JfJfOlVIAyY_a1fgTiu6YtsKgMpgZ2ykApca_IgpyTw==]
  • Grokipedia. "Staudinger synthesis". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHszU_nVOfftqfAv5oxFvQyBqhTqj55OSa4wDyzqzeBjgTv74lJbXnMLWgTgj1H3Yu8d7wTI7O_vG0r0LeR2ztmIDK_N-5kI4LAtjykHFPvhEtx2HrktgDzzULCQ00DLpRlAaLHlMr7R4gQWA==]
  • Encyclopedia.pub. "Synthesis of β-Lactams". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZQDWshJLXa6F5vC6LaT0qFlYB9xnKFVTr59AvLwIBahNcOm0-Zco0iMc7qN4NwcB7DSRF_lFGeOk05bsdcbF8lx4DWMMK43xSl618pYA3PllMXih9gqeFZdIoEiGG]
  • PMC. "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES1VyvmVl3f2S6GZ_PuO-IbeZH8xb5kYKtktDFyJ9PElyrxd5qoR27jF1a4RERvZDzqfkwlpvS1vZXv55ZlecI7JFaKvIbF-L5qwZlNQG9_ef7SsV6XeHRUm4ELLhOWr0ooFJP3Qothc-C0Jur]

Sources

Optimization

resolving poor aqueous solubility of 1-(2-aminophenyl)azetidin-2-one in biological assays

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Poor Aqueous Solubility in Biological Assays Welcome to the technical support center for 1-(2-aminophenyl)azetidin-2-one. This resource...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Poor Aqueous Solubility in Biological Assays

Welcome to the technical support center for 1-(2-aminophenyl)azetidin-2-one. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound in biological assays. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-tested insights to ensure the integrity and success of your experiments.

Understanding the Challenge: The "Grease-Ball" Nature of 1-(2-aminophenyl)azetidin-2-one

1-(2-aminophenyl)azetidin-2-one, a β-lactam compound, presents a common challenge in drug discovery and development: poor aqueous solubility.[1] This characteristic stems from its molecular structure, which includes a non-polar aromatic ring.[2][3][4] Such lipophilic compounds are often colloquially referred to as "grease-ball" molecules.[5] This inherent hydrophobicity can lead to several issues in biological assays, including precipitation in aqueous media, inaccurate concentration measurements, and ultimately, unreliable experimental results.[6][7] This guide will walk you through a systematic approach to overcome these solubility hurdles.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility issues with 1-(2-aminophenyl)azetidin-2-one.

Q1: My 1-(2-aminophenyl)azetidin-2-one is precipitating when I add it to my aqueous assay buffer. What is my first step?

A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This is a standard practice for poorly soluble compounds.[6]

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Why DMSO? DMSO is a powerful and versatile organic solvent capable of dissolving a wide array of organic materials, including many active pharmaceutical ingredients.[8] It is miscible with water and most organic liquids, making it a common choice for preparing stock solutions for biological assays.[8] The solubility of a similar compound, 6-phenyl-pyridazin-3(2H)-one, was shown to be significantly higher in neat DMSO compared to water.[9]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of 1-(2-aminophenyl)azetidin-2-one powder.

  • Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO to the compound.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent moisture absorption.

Important Consideration: While DMSO is widely used, it can exhibit cellular effects at higher concentrations.[10][11] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system and to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[10]

Q2: I've prepared a DMSO stock, but the compound still precipitates upon dilution into my aqueous buffer. What are my next options?

A2: This indicates that the aqueous solubility limit is being exceeded upon dilution. You now need to explore strategies to increase the compound's apparent solubility in the final aqueous environment. The following flowchart outlines a decision-making process for selecting an appropriate solubilization strategy.

Solubilization_Workflow start Precipitation Observed in Aqueous Buffer stock_prep Prepare Concentrated DMSO Stock start->stock_prep Initial Step dilution_issue Precipitation Upon Dilution stock_prep->dilution_issue If problem persists strategy_selection Select Solubilization Strategy dilution_issue->strategy_selection cosolvent Co-Solvent Approach strategy_selection->cosolvent pH-independent solubility issues cyclodextrin Cyclodextrin Inclusion strategy_selection->cyclodextrin Enhance solubility & stability surfactant Surfactant Micellization strategy_selection->surfactant For very low solubility particle_reduction Particle Size Reduction strategy_selection->particle_reduction Improve dissolution rate protocol2 Co-Solvent Optimization cosolvent->protocol2 Protocol 2 protocol3 Cyclodextrin Screening cyclodextrin->protocol3 Protocol 3 protocol4 Surfactant Screening surfactant->protocol4 Protocol 4 protocol5 Micronization/Nanosuspension particle_reduction->protocol5 Protocol 5

Caption: Decision workflow for selecting a solubilization strategy.

Option 1: Co-Solvent Systems

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[12][13]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[12][14]

Protocol 2: Co-Solvent Screening

  • Prepare a 10x concentrated solution of your compound in DMSO.

  • Prepare a series of 1.1x assay buffers containing different co-solvents (e.g., ethanol, PG, PEG 400) at various concentrations (e.g., 1%, 5%, 10% v/v).

  • In a clear microplate, add 10 µL of the 10x compound stock to 90 µL of each 1.1x co-solvent buffer.

  • Incubate at the assay temperature for a set period (e.g., 30 minutes).

  • Visually inspect for precipitation. For a more quantitative assessment, measure turbidity using a plate reader at 600 nm.

  • Select the co-solvent and concentration that provides the best solubility without adversely affecting your assay.

Option 2: Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate poorly soluble "guest" molecules, like 1-(2-aminophenyl)azetidin-2-one, forming an inclusion complex that has significantly improved aqueous solubility.[15][17][]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[19]

Protocol 3: Cyclodextrin Complexation

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in your assay buffer.

  • Add your DMSO stock solution of 1-(2-aminophenyl)azetidin-2-one dropwise to the HP-β-CD solutions while vortexing.

  • Allow the mixture to equilibrate (e.g., by rotating overnight at room temperature).

  • Assess solubility as described in Protocol 2.

Option 3: Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[20][21] The hydrophobic cores of these micelles can solubilize poorly soluble compounds.[20][22]

  • Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are generally preferred in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[14][21]

Protocol 4: Surfactant Screening

  • Prepare a range of surfactant solutions in your assay buffer at concentrations above their known CMC.

  • Add your DMSO stock of 1-(2-aminophenyl)azetidin-2-one to the surfactant solutions.

  • Mix thoroughly and incubate.

  • Evaluate solubility as previously described.

Option 4: Particle Size Reduction

  • Mechanism: Decreasing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate as described by the Noyes-Whitney equation.[5][23] This can be achieved through techniques like micronization or the formation of nanosuspensions.[1][24][25]

  • Application: This is more applicable for preparing dosing solutions for in vivo studies but can also be considered for in vitro assays where a suspension is acceptable.

Protocol 5: Preparation of a Nanosuspension (Conceptual)

  • Disperse the compound in an aqueous solution containing stabilizers (e.g., surfactants or polymers).

  • Subject the dispersion to high-energy processes like wet milling or high-pressure homogenization to reduce particle size.

  • Characterize the particle size distribution using techniques like dynamic light scattering.

Comparative Summary of Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple to implementCan affect protein stability and cell viability at high concentrations
Cyclodextrins Inclusion complex formationHigh solubilization capacity, can improve stabilityCan be expensive, potential for competition with other molecules
Surfactants Micellar solubilizationEffective for highly insoluble compoundsCan denature proteins, may interfere with assays
Particle Size Reduction Increased surface areaEnhances dissolution rateMay require specialized equipment, can lead to physical instability
Q3: How do I choose the best solubilization method for my specific assay?

A3: The optimal method depends on the nature of your assay.

Assay_Considerations assay_type Assay Type cell_based Cell-Based Assays assay_type->cell_based biochemical Biochemical Assays assay_type->biochemical in_vivo In Vivo Studies assay_type->in_vivo cell_based_considerations Prioritize low cytotoxicity. Start with low % co-solvents or HP-β-CD. cell_based->cell_based_considerations biochemical_considerations Assess for interference with enzyme activity or protein-protein interactions. Test a broader range of excipients. biochemical->biochemical_considerations in_vivo_considerations Consider formulations that enhance bioavailability, e.g., lipid-based systems or nanosuspensions. in_vivo->in_vivo_considerations

Caption: Key considerations for choosing a solubilization method based on assay type.

  • For Cell-Based Assays: The primary concern is cytotoxicity.[14][26] Start with the lowest effective concentration of the mildest excipients. Low percentages of DMSO or the use of HP-β-CD are often good starting points, as β-cyclodextrin has been shown to have minimal effects on cell viability at typical concentrations.[10]

  • For Biochemical Assays (e.g., enzyme inhibition, protein binding): The main concern is interference with the biological macromolecules. Surfactants can denature proteins, and co-solvents might alter protein conformation.[6][20] It is essential to run controls with the chosen vehicle to ensure it does not affect the assay readout.

  • For In Vivo Studies: The goal is to enhance bioavailability.[1][27] Here, more complex formulations like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanosuspensions are often employed.[1][25]

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 1-(2-aminophenyl)azetidin-2-one? A: It has a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[2] Its structure contains a β-lactam ring fused to a 2-aminophenyl group.[2][28] While specific experimental data on its aqueous solubility is scarce in the literature, its structure suggests it is likely soluble in polar aprotic solvents like DMSO.[2]

Q: Can I use pH modification to improve the solubility of this compound? A: The 2-aminophenyl group has a basic nitrogen atom. Therefore, in acidic conditions (low pH), this amine group can be protonated, forming a more soluble salt. This is a common strategy for basic drugs.[1][12] However, the stability of the β-lactam ring in acidic or basic conditions should be considered, as it can be susceptible to hydrolysis. It is crucial to ensure that any pH adjustment does not compromise the integrity of your compound or the conditions of your biological assay.

Q: Are there any known biological activities of 1-(2-aminophenyl)azetidin-2-one or its derivatives? A: Yes, derivatives of azetidin-2-one have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties.[28][29] For instance, bis-azetidinones derived from 1-(2-aminophenyl)azetidin-2-one have shown moderate activity against E. coli and S. aureus.[2]

Q: Where can I find more information on formulation strategies for poorly soluble drugs? A: Several comprehensive reviews and resources are available that discuss various techniques for enhancing the solubility and bioavailability of poorly soluble compounds.[1][12][23][25][30] These can provide a deeper understanding of the principles behind the methods described in this guide.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - PMC. Available from: [Link]

  • NextSDS. 1-(3-aminophenyl)azetidin-2-one — Chemical Substance Information. Available from: [Link]

  • Surfactants: physicochemical interactions with biological macromolecules - PMC - NIH. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

  • PubChem. 2'-Aminoacetophenone | C8H9NO | CID 11086. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Available from: [Link]

  • A REVIEW ON 2-AZETEDINONES. Available from: [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2). Available from: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). Available from: [Link]

  • NIST. Ethanone, 1-(2-aminophenyl)-. Available from: [Link]

  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available from: [Link]

  • MDPI. (2019, December 31). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Available from: [Link]

  • MDPI. (2021, May 12). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Available from: [Link]

  • THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation. Available from: [Link]

  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Available from: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • OAE Publishing Inc. (2025, February 27). Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H2O-ZnSO4 system. Available from: [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 1-(2-Aminophenyl)azetidin-2-one

Welcome to the Technical Support Center for beta-lactam intermediate processing. 1-(2-aminophenyl)azetidin-2-one is a highly functionalized, planar molecule utilized in the synthesis of antimicrobial bis-azetidinones and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for beta-lactam intermediate processing. 1-(2-aminophenyl)azetidin-2-one is a highly functionalized, planar molecule utilized in the synthesis of antimicrobial bis-azetidinones and metalloenzyme inhibitors[1]. However, its core structure—a highly strained 4-membered β-lactam ring coupled with an electron-rich primary amine—makes it exceptionally sensitive to thermal degradation, hydrolysis, and oxidation during downstream purification.

This guide provides drug development professionals with field-proven, self-validating methodologies to troubleshoot and optimize the crystallization of this compound.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why does my product "oil out" instead of forming crystals during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the initial supersaturation level is too high, pushing the system into a metastable liquid state rather than a crystalline solid state. For azetidin-2-ones, residual impurities from the Staudinger synthesis (e.g., unreacted imines) depress the melting point of the solute. Actionable Fix: Lower the initial supersaturation ratio and implement seeded crystallization. Adding 1-2% (w/w) of pure seed crystals bypasses the nucleation energy barrier, forcing the system directly into the crystalline phase[2].

Q: How do I prevent the β-lactam ring from hydrolyzing during purification? A: The highly strained β-lactam carbonyl is extremely susceptible to nucleophilic attack. Heating the compound in protic solvents (like water or ethanol) at temperatures above 40 °C dramatically accelerates hydrolysis, opening the ring to form an inactive amino acid degradant[3]. Actionable Fix: Abandon hot recrystallization in protic media. Instead, utilize an anti-solvent crystallization approach at 25 °C. Dissolve the crude product in a polar aprotic solvent (e.g., 1,4-dioxane) and precipitate with a non-polar anti-solvent (e.g., n-hexane)[1].

Q: My NMR shows a mixture of diastereomers. How can I isolate the pure trans-isomer? A: The [2+2] cycloaddition of ketenes and imines yields a kinetic mixture of cis and trans azetidinones. Actionable Fix: Leverage thermodynamic solubility differences. The trans-isomer packs more efficiently in non-polar crystal lattices. Crystallizing the crude mixture from toluene selectively precipitates the trans-isomer while purging the cis-diastereomer into the mother liquor[4].

Q: The 2-aminophenyl group is degrading, turning the crystals brown. What causes this? A: The primary amine on the phenyl ring is prone to atmospheric oxidation, forming colored azo or quinoid byproducts. Furthermore, if concentrated and heated, it can act as a nucleophile, leading to intermolecular ring-opening of neighboring β-lactam molecules. Actionable Fix: Conduct all crystallization steps under an inert atmosphere (nitrogen or argon) using degassed solvents.

Part 2: Decision Workflows & Mechanisms

G Start Crude 1-(2-aminophenyl) azetidin-2-one Check Assess Impurity Profile (HPLC/NMR) Start->Check Path1 High Thermal Degradation (Hydrolysis Risk) Check->Path1 Protic Solvents / Heat Path2 Diastereomeric Mixture (cis/trans isomers) Check->Path2 Staudinger Synthesis Action1 Anti-Solvent Crystallization (T < 25°C) Path1->Action1 Action2 Seeded Cooling Crystallization Path2->Action2 End High-Purity Crystals (>99% ee/de) Action1->End Action2->End

Fig 1. Decision matrix for optimizing azetidin-2-one crystallization based on impurity profiles.

Mechanism Imine Imine + Ketene Precursors Cyclo [2+2] Cycloaddition (Staudinger) Imine->Cyclo Mix cis/trans-Azetidinone Crude Mixture Cyclo->Mix Solv Selective Solvation (Toluene/Hexane) Mix->Solv Thermodynamic Control Pure Pure trans-Isomer Crystals Solv->Pure Controlled Precipitation

Fig 2. Workflow for the stereoselective isolation of trans-azetidin-2-one via crystallization.

Part 3: Quantitative Data & Solvent Matrices

Table 1: Physicochemical & Spectroscopic Validation Markers

Property Value Diagnostic Significance
Molecular Weight 162.19 g/mol Confirm via LC-MS (M+H: 163.2)[1]
FT-IR (C=O stretch) 1720–1760 cm⁻¹ Confirms intact, closed β-lactam ring[1]
FT-IR (N-H stretch) 3200–3300 cm⁻¹ Confirms intact 2-aminophenyl group[1]

| Thermal Stability | Highly sensitive | Degradation half-life drops rapidly at >40 °C[3] |

Table 2: Solvent Selection Matrix for Azetidin-2-ones

Solvent System Mechanism Crystallization Yield Diastereomeric Purity
1,4-Dioxane / n-Hexane Anti-solvent precipitation High (>80%) Moderate
Toluene Cooling / Seeded Moderate (60-70%) Excellent (purges cis-isomer)[4]

| Water / Ethanol | Avoid (Protic) | Low (Hydrolysis risk) | Poor (Chemical Degradation)[3] |

Part 4: Validated Experimental Protocols

Protocol A: Low-Temperature Anti-Solvent Crystallization (For Thermal/Hydrolytic Protection)

Use this protocol when the crude product contains high levels of colored oligomers or when preventing β-lactam ring opening is the primary concern.

  • Dissolution: In a Schlenk flask under nitrogen, dissolve 10 g of crude 1-(2-aminophenyl)azetidin-2-one in a minimal volume (approx. 15-20 mL) of anhydrous, degassed 1,4-dioxane at 25 °C. Do not exceed 30 °C.

  • Clarification: Pass the dark solution through a 0.2-μm PTFE syringe filter to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Transfer the filtrate to a crystallizer equipped with an overhead stirrer (250 rpm). Using a syringe pump, add 60 mL of degassed n-hexane dropwise over 2 hours at 25 °C.

  • Aging: Allow the resulting slurry to age for 4 hours at 15 °C to maximize yield.

  • Harvesting & Validation: Filter the crystals under a nitrogen blanket. Wash with 10 mL of ice-cold n-hexane. Dry under vacuum at 25 °C. Validate the integrity of the β-lactam ring immediately via FT-IR (ensure sharp peak at 1720–1760 cm⁻¹).

Protocol B: Seeded Cooling Crystallization (For Diastereomeric Resolution)

Use this protocol to isolate the pure trans-isomer from a Staudinger synthesis crude mixture.

  • Supersaturation: Suspend 10 g of the cis/trans crude mixture in 40 mL of anhydrous toluene. Warm gently to 45 °C until complete dissolution is achieved.

  • Seeding: Cool the solution strictly to 38 °C (just below the solubility limit of the trans-isomer). Introduce 0.1 g (1% w/w) of pure trans-1-(2-aminophenyl)azetidin-2-one seed crystals.

  • Cooling Ramp: Hold the temperature at 38 °C for 30 minutes to allow the seeds to establish a secondary nucleation bed[2]. Then, initiate a linear cooling ramp of 0.5 °C/min down to 5 °C. Note: The slow ramp prevents the cis-isomer from co-precipitating.

  • Isolation: Filter the highly crystalline product. Wash with 10 mL of cold heptane and dry under vacuum. Confirm diastereomeric purity (>99% de) via ¹H-NMR (evaluating the coupling constants of the protons on the β-lactam ring).

References

  • Vulcanchem. "1-(2-Aminophenyl)azetidin-2-one () for sale - Vulcanchem".
  • MDPI. "Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem".
  • ACS Publications. "A Novel One-Step Diastereo- and Enantioselective Formation of trans-Azetidinones and Its Application to the Total Synthesis of Cholesterol Absorption Inhibitors".
  • RSC Publishing. "Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin".

Sources

Optimization

troubleshooting degradation of 1-(2-aminophenyl)azetidin-2-one in acidic media

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Degradation in Acidic Media Welcome to the dedicated technical support center for 1-(2-aminophenyl)azetidin-2-one. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Degradation in Acidic Media

Welcome to the dedicated technical support center for 1-(2-aminophenyl)azetidin-2-one. As a Senior Application Scientist, I understand the challenges you face when working with novel chemical entities. This guide is structured to provide you with in-depth, actionable insights into the stability of 1-(2-aminophenyl)azetidin-2-one, particularly its degradation in acidic environments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity of your experiments and the reliability of your results.

I. Understanding the Core Problem: The Instability of the β-Lactam Ring

The central challenge with 1-(2-aminophenyl)azetidin-2-one lies in its core structure: the azetidin-2-one, also known as a β-lactam ring. This four-membered cyclic amide is inherently strained and highly susceptible to cleavage, a process that is often accelerated in both acidic and alkaline conditions.[1][2] The degradation of β-lactam antibiotics is a well-documented phenomenon, and understanding the underlying mechanisms is the first step in effective troubleshooting.[3][4]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to address the specific issues you may encounter during your experiments.

Q1: I'm observing a rapid loss of my 1-(2-aminophenyl)azetidin-2-one compound when I dissolve it in an acidic solution for my assay. What is happening?

A1: You are likely observing acid-catalyzed hydrolysis of the β-lactam ring. This is a common degradation pathway for this class of compounds.[1] The process is initiated by the protonation of the carbonyl oxygen of the β-lactam ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, which is abundant in your aqueous acidic medium. The subsequent ring-opening leads to the formation of a β-amino acid derivative, which is antibiotically inactive.[2]

A study on the acid-catalyzed hydrolysis of various lactams revealed that β-lactams (four-membered rings) are particularly prone to this degradation and may follow a unimolecular mechanism involving the formation of a highly reactive acylium ion.[5] The presence of the 2-aminophenyl group can also influence the rate of degradation through electronic effects or even intramolecular catalysis, although specific studies on this derivative are not widely available.

Q2: How can I confirm that the loss of my compound is due to degradation and not some other experimental artifact?

A2: A stability-indicating analytical method is crucial. The most common and reliable technique for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably with UV or Mass Spectrometry (MS) detection.[6][7]

Here's a general approach:

  • Develop an HPLC method that can separate your parent compound, 1-(2-aminophenyl)azetidin-2-one, from potential degradation products.

  • Monitor the chromatogram over time. Take samples from your acidic solution at different time points (e.g., 0, 1, 2, 4, 8 hours) and inject them into the HPLC.

  • Analyze the results. If degradation is occurring, you will observe a decrease in the peak area of your parent compound and the concurrent appearance of one or more new peaks corresponding to the degradation products.

A detailed protocol for a stability study is provided in Section IV.

Q3: What are the key factors that influence the rate of degradation in acidic media?

A3: Several factors can accelerate the degradation of your compound:

  • pH: The lower the pH, the higher the concentration of protons (H+), which generally leads to a faster rate of hydrolysis. The degradation of β-lactams often follows a U-shaped profile with respect to pH, with maximal stability at a specific pH range.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing your experiments at lower temperatures (e.g., on ice) can significantly slow down degradation.[3][8]

  • Buffer Composition: While less common, certain buffer components could potentially catalyze the hydrolysis. It's always good practice to use standard, well-characterized buffer systems.

  • Presence of Metal Ions: Transition metal ions have been shown to destabilize some β-lactams.[9] Ensure your solvents and reagents are of high purity.

Q4: How can I minimize the degradation of 1-(2-aminophenyl)azetidin-2-one during my experiments?

A4: Based on the factors above, here are some practical strategies:

  • pH Adjustment: If your experimental protocol allows, try to work at a less acidic pH. Even a slight increase in pH can have a significant impact on stability. Determine the pH stability profile of your compound to find the optimal pH range (see Protocol 1 in Section IV).

  • Temperature Control: Perform all manipulations, including stock solution preparation and dilutions, at low temperatures (e.g., 4°C or on ice).[10]

  • Minimize Incubation Time: Reduce the time your compound spends in the acidic medium as much as possible. Prepare fresh solutions immediately before use.

  • Use of Co-solvents: In some cases, the addition of a non-aqueous, water-miscible co-solvent (e.g., acetonitrile, DMSO) can reduce the activity of water and slow down hydrolysis. However, you must validate that the co-solvent does not interfere with your assay.

III. Frequently Asked Questions (FAQs)

  • What is the likely degradation product of 1-(2-aminophenyl)azetidin-2-one in acidic media?

    • The primary degradation product is expected to be the corresponding β-amino acid, N-(2-aminophenyl)-β-alanine, formed by the hydrolytic cleavage of the amide bond in the β-lactam ring.

  • What are the optimal storage conditions for a stock solution of 1-(2-aminophenyl)azetidin-2-one?

    • For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C.[10] For stock solutions, dissolve the compound in an anhydrous aprotic solvent like DMSO or DMF and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Can I use a different analytical technique besides HPLC to monitor degradation?

    • While HPLC is the gold standard, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation process and identify the structure of the degradation products.[11] However, NMR is generally less sensitive than HPLC.

IV. Experimental Protocols

Protocol 1: Determining the pH Stability Profile of 1-(2-aminophenyl)azetidin-2-one

Objective: To determine the degradation rate of the compound at different pH values.

Materials:

  • 1-(2-aminophenyl)azetidin-2-one

  • A series of buffers (e.g., citrate, phosphate) covering a pH range (e.g., pH 2, 3, 4, 5, 6, 7)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution of 1-(2-aminophenyl)azetidin-2-one in a suitable solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to a final concentration of, for example, 100 µg/mL.

  • Immediately after mixing, take a sample from each vial (this is your t=0 time point) and quench the degradation by diluting it in the initial mobile phase or another suitable neutral solvent.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench as in step 3.

  • Analyze all samples by HPLC.

  • Plot the natural logarithm of the peak area of the parent compound versus time for each pH. The slope of the line will give you the pseudo-first-order degradation rate constant (k) at that pH.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound)

  • Column Temperature: 30°C

Note: This is a starting method and may require optimization for your specific compound and degradation products.

V. Visualizing the Process

Proposed Degradation Pathway

cluster_0 Acid-Catalyzed Hydrolysis Compound 1-(2-aminophenyl)azetidin-2-one Protonated Protonated Intermediate (on Carbonyl Oxygen) Compound->Protonated + H+ Attacked Tetrahedral Intermediate (Water Attack) Protonated->Attacked + H2O Opened Ring-Opened Product (N-(2-aminophenyl)-β-alanine) Attacked->Opened Ring Opening

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Troubleshooting Workflow

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 1-(2-aminophenyl)azetidin-2-one Functionalization

Prepared by: Gemini, Senior Application Scientist Last Updated: March 23, 2026 Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-(2-aminophenyl)azetidin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 23, 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1-(2-aminophenyl)azetidin-2-one. This scaffold presents unique synthetic challenges due to significant steric hindrance around its key reactive sites: the aniline nitrogen and the adjacent C-H bonds of the phenyl ring. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these obstacles and successfully synthesize your target derivatives.

The core challenge stems from the molecule's conformation. The azetidin-2-one (β-lactam) ring, fused to the phenyl group, creates a sterically crowded environment. This bulkiness shields the ortho-amino group, reducing its nucleophilicity and hindering access to the ortho C-H position for catalytic functionalization.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, common problems encountered during the functionalization of 1-(2-aminophenyl)azetidin-2-one in a direct question-and-answer format.

Issue 1: Low or No Yield During N-Acylation of the Aniline

Question: My N-acylation reaction with a standard carboxylic acid or anhydride is failing, resulting in mostly unreacted starting material even after extended reaction times and heating. What's going wrong and how can I fix it?

Answer: This is a classic issue of steric hindrance deactivating the aniline nitrogen. The low nucleophilicity of the nitrogen, combined with the steric shield from the adjacent azetidinone ring, prevents the approach of standard acylating agents.

Root Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: Standard anhydrides or acids activated with common coupling agents may not be electrophilic enough to overcome the steric barrier.

    • Solution A: Switch to a More Reactive Acylating Agent. Acyl chlorides are significantly more electrophilic than their corresponding anhydrides and are often the first choice for hindered anilines.[1] For exceptionally difficult cases, generating an acyl fluoride in situ provides a highly reactive intermediate that can overcome severe steric crowding.[2][3][4]

    • Solution B: Employ a High-Potency Activating System. Move beyond standard coupling agents to those designed for sterically demanding peptide synthesis. Reagents like HATU or HBTU are known to be effective for hindered couplings by forming highly reactive activated ester intermediates.[1]

  • Inadequate Catalysis: For highly hindered anilines, a catalyst is almost always necessary to facilitate the reaction.

    • Solution: Add a Nucleophilic Catalyst. 4-(Dimethylaminopyridine) (DMAP) is an excellent catalyst for these reactions. It functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating species.[1]

  • Unfavorable Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: Optimize Conditions. Increase the reaction temperature in a high-boiling aprotic polar solvent like DMF, DMSO, or Toluene to provide the necessary activation energy.[1] Ensure your starting material is fully dissolved, as poor solubility will lead to an incomplete reaction.[1]

start Low Yield in N-Acylation q1 Is your acylating agent an anhydride or activated acid? start->q1 sol1a Switch to Acyl Chloride q1->sol1a Yes q2 Are you using a catalyst? q1->q2 No, using Acyl Chloride sol1b If Acyl Chloride fails, use Acyl Fluoride (BTFFH) sol1a->sol1b Still low yield sol2 Add 0.1-0.2 eq. DMAP q2->sol2 No q3 Consider a stronger activating agent q2->q3 Yes, DMAP used sol3 Use HATU / HBTU with DIPEA q3->sol3

Caption: Troubleshooting workflow for N-acylation.

Issue 2: Failure to Achieve Selective C-H Functionalization on the Phenyl Ring

Question: I am trying to perform an ortho-arylation or ortho-alkenylation on the phenyl ring using palladium catalysis, but I'm getting no reaction or a complex mixture of products. How can I achieve regiocontrol?

Answer: Directing-group-assisted C-H activation is the most reliable strategy for achieving regioselective functionalization of anilines.[5][6] The inherent steric hindrance and the electronic properties of the 1-(2-aminophenyl)azetidin-2-one scaffold require a carefully chosen directing group to bring the catalyst into proximity of the target C-H bond.

Root Causes & Solutions:

  • Lack of an Effective Directing Group: The unprotected aniline is a poor directing group for many catalytic systems. It can coordinate to the metal center in multiple ways, leading to poor selectivity, or act as a catalyst poison.

    • Solution A: Install a Removable Directing Group. The most common and effective strategy is to first acylate the aniline nitrogen with a group that contains a coordinating heteroatom. Picolinamide (PA) is an exceptionally effective directing group for palladium-catalyzed C-H functionalization.[7][8][9] The nitrogen of the picolinamide's pyridine ring coordinates to the palladium center, positioning it perfectly to activate the ortho C-H bond of the aniline ring. This group can often be removed under hydrolytic conditions after the desired functionalization is complete.

    • Solution B: Use a Transient Directing Group Strategy. In some advanced protocols, a directing group can be introduced in situ and does not require a separate installation step.[10]

  • Inappropriate Catalytic System: The choice of catalyst, ligand, and oxidant is critical for overcoming the steric bulk.

    • Solution: Optimize the Catalytic System. For picolinamide-directed C-H arylations, systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands are often effective.[11] The reaction may also require specific additives or oxidants to facilitate catalyst turnover.

sub Substrate (Picolinamide-Protected) CMD Cyclometalated Intermediate (C-H Activation) sub->CMD Coordinates to Pd cat Pd(II) Catalyst cat->CMD base Base (e.g., CsOAc) base->CMD Assists C-H cleavage couple Coupling Partner (e.g., Aryl Iodide) OxAdd Pd(IV) Intermediate couple->OxAdd product Ortho-Functionalized Product product->cat Catalyst Regenerated CMD->OxAdd Oxidative Addition OxAdd->product Reductive Elimination (C-C Bond Forms)

Caption: Simplified catalytic cycle for directed C-H functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for protecting the aniline nitrogen before attempting other modifications? A1: Protecting the aniline is often a crucial first step. The choice of protecting group depends on the downstream reaction conditions you plan to employ.

  • Acyl Groups (e.g., Acetyl): Introduced using acetyl chloride or acetic anhydride.[12] They are very stable but require harsh conditions (strong acid or base) for removal, which might not be compatible with the β-lactam ring.

  • Carbamates (e.g., Boc, Cbz): tert-Butoxycarbonyl (Boc) is introduced with Boc-anhydride and is easily removed with mild acid (e.g., TFA). Benzyloxycarbonyl (Cbz) is introduced with Cbz-Cl and is removed by hydrogenolysis (H₂, Pd/C). These are generally preferred due to their milder removal conditions.[13]

Q2: My reaction is giving me a significant amount of an N-picolinoyl azetidine side product during a C-H arylation attempt. What is this and how can I avoid it? A2: This side product arises from an intramolecular C-N bond formation, where the picolinamide nitrogen attacks the palladium center in a competitive reductive elimination step.[7][9] This pathway is often favored when using electron-deficient aryl halides as coupling partners. To minimize this, you can try using aryl halides with electron-donating groups, which tend to favor the desired C-C bond-forming reductive elimination.[7][9]

Q3: Can I functionalize the azetidinone ring itself? A3: While this guide focuses on the N-phenyl substituent, functionalization of the β-lactam ring is possible, though challenging. The C3 and C4 positions can be targeted, often through enolate chemistry or by starting with pre-functionalized precursors before the ring-closing Staudinger reaction.[14][15][16] However, these reactions must be carefully designed to avoid ring-opening of the strained four-membered ring.[17]

Q4: Are there any metal-free options for functionalizing the phenyl ring? A4: Yes, while less common for this specific scaffold, metal-free C-H arylation methods exist. One approach involves the generation of benzyne intermediates from aryl halides or triflates, which can then undergo an intermolecular reaction with the aniline.[5] This method avoids directing groups on the nitrogen but offers a different regioselectivity profile that may or may not be suitable for your target.

Key Experimental Protocols

Protocol 1: High-Yield N-Acylation of 1-(2-aminophenyl)azetidin-2-one using an Acyl Chloride and DMAP

This protocol is designed to overcome the low nucleophilicity of the aniline nitrogen.

Reagent/ParameterValueNotes
Starting Material 1.0 eq (e.g., 162 mg, 1.0 mmol)1-(2-aminophenyl)azetidin-2-one
Acyl Chloride 1.2 eq (1.2 mmol)Ensure high purity.
Base 2.0 eq (e.g., 276 µL, 2.0 mmol)Triethylamine (TEA) or DIPEA
Catalyst 0.1 eq (12 mg, 0.1 mmol)4-(Dimethylaminopyridine) (DMAP)
Solvent 5 mLAnhydrous Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureControls initial reactivity.
Time 4-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-aminophenyl)azetidin-2-one (1.0 eq) and DMAP (0.1 eq).

  • Add anhydrous DCM (5 mL) and cool the mixture to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 2.0 eq) via syringe.

  • Slowly add the acyl chloride (1.2 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Picolinamide-Directed ortho-Arylation of the Phenyl Ring

This protocol first protects the aniline as a picolinamide directing group and then performs a palladium-catalyzed C-H arylation.

Part A: Picolinamide Synthesis

  • Follow Protocol 1, using picolinoyl chloride hydrochloride as the acyl chloride. Neutralize the HCl salt with an extra equivalent of base.

Part B: C-H Arylation

Reagent/ParameterValueNotes
Picolinamide Substrate 1.0 eq (e.g., 267 mg, 1.0 mmol)N-(2-(2-oxoazetidin-1-yl)phenyl)picolinamide
Aryl Iodide 1.5 eq (1.5 mmol)Coupling Partner
Catalyst 0.05 eq (11 mg, 0.05 mmol)Palladium(II) Acetate (Pd(OAc)₂)
Base 2.0 eq (652 mg, 2.0 mmol)Cesium Acetate (CsOAc)
Solvent 5 mLAnhydrous Toluene or DMF
Temperature 100-120 °CRequires heating.
Time 12-24 hoursMonitor by LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the picolinamide substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.05 eq), and CsOAc (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor for the disappearance of starting material by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the ortho-arylated product.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Screening of various directing groups for ortho-nitration of aniline. [Link]

  • Kletnieks, U. et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Kim, J. et al. (2020). One-Pot Tandem ortho-Naphthoquinone-Catalyzed Aerobic Nitrosation of N-Alkylanilines and Rh(III)-Catalyzed C–H Functionalization Sequence to Indole and Aniline Derivatives. The Journal of Organic Chemistry. [Link]

  • Li, J. et al. (2024). Ligand-Enabled ortho-Selective C–H Olefination of Tertiary Aniline Derivatives. Organic Letters. [Link]

  • Dolgushin, F. M. et al. (2013). Direct Intermolecular Aniline ortho-Arylation via Benzyne Intermediates. NIH Public Access. [Link]

  • MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. [Link]

  • Chen, K. et al. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters. [Link]

  • Gui, J. et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Massah, A. R. et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

  • R Discovery. (2007). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Malmedy, F. & Ghorai, M. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ResearchGate. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Link]

  • Farhan, A. M. et al. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Publishing. [Link]

  • PubMed. (2025). Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Ojha, K. G. et al. (2001). Synthesis and Antibacterial Activity of Some 2-Azetidinone Derivatives. Orient J Chem. [Link]

  • Sivaraj, C. & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]

  • ResearchGate. (2026). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

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  • Wuts, P. G. M. (n.d.). Protective Groups in Synthetic Organic Chemistry. [Link]

  • ResearchGate. (n.d.). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. [Link]

  • IJARSCT. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Kocienski, P. J. (n.d.). Chapter 8 Amino Protecting Groups. [Link]

  • IJPSR. (n.d.). A REVIEW ON 2-AZETEDINONES. [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • FMC Stine Research Center. (n.d.). Investigating the C-H functionalization of aryl azoles: Discovery of a new class of herbicides. [Link]

  • Beilstein-Institut. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • USF Scholarship Repository. (2017). C(sp2)–H Functionalizations Employing 2-Aminophenyl-1H-pyrazole as a New Removable Directing Group. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PMC. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-aminophenyl)azetidin-2-one and Traditional Beta-Lactam Antibiotics: A Guide for Researchers

This guide provides a comprehensive comparison of the novel beta-lactam compound, 1-(2-aminophenyl)azetidin-2-one, with traditional beta-lactam antibiotics. It is intended for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the novel beta-lactam compound, 1-(2-aminophenyl)azetidin-2-one, with traditional beta-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new monocyclic beta-lactams in the context of established antibacterial therapies. While direct comparative efficacy data for 1-(2-aminophenyl)azetidin-2-one is limited in publicly available literature, this guide synthesizes existing knowledge on azetidin-2-one derivatives and established beta-lactams to provide a scientifically grounded perspective.

Introduction: The Enduring Legacy and Evolving Challenge of Beta-Lactam Antibiotics

Beta-lactam antibiotics have been a cornerstone of antibacterial therapy for decades, renowned for their efficacy and broad spectrum of activity. This class of drugs, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions by inhibiting the synthesis of the bacterial cell wall, a mechanism that is highly effective and generally well-tolerated by patients.[1] However, the relentless rise of antibiotic resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, poses a significant threat to their continued clinical utility.[2][1] This has spurred the exploration of novel beta-lactam structures, such as 1-(2-aminophenyl)azetidin-2-one, that may evade existing resistance mechanisms.

Mechanism of Action: A Shared Target, A Potentially Divergent Interaction

Traditional beta-lactam antibiotics exert their bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[3][4] The strained four-membered beta-lactam ring acylates a serine residue in the active site of PBPs, leading to their irreversible inactivation. This disruption of cell wall integrity ultimately results in cell lysis.[4]

It is hypothesized that 1-(2-aminophenyl)azetidin-2-one, as a beta-lactam, shares this fundamental mechanism of action. The core azetidin-2-one structure is the key pharmacophore responsible for PBP inhibition.[5][6] The specific substituents on the azetidinone ring, in this case, the 2-aminophenyl group at the N1 position, are expected to modulate the compound's affinity for different PBPs, its spectrum of activity, and its susceptibility to beta-lactamases.

cluster_traditional Traditional Beta-Lactams (e.g., Penicillin) cluster_novel 1-(2-aminophenyl)azetidin-2-one Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Azetidinone 1-(2-aminophenyl)azetidin-2-one PBP_novel Penicillin-Binding Protein (PBP) Azetidinone->PBP_novel Hypothesized to Inhibit CellWall_novel Bacterial Cell Wall Synthesis PBP_novel->CellWall_novel Catalyzes Lysis_novel Cell Lysis CellWall_novel->Lysis_novel Disruption leads to

Figure 1: Hypothesized shared mechanism of action.

A Comparative Overview of Efficacy

Spectrum of Activity

The spectrum of activity of beta-lactam antibiotics is largely determined by their ability to penetrate the outer membrane of Gram-negative bacteria and their affinity for the various PBPs present in different bacterial species.

  • Traditional Beta-Lactams:

    • Penicillins: Generally more effective against Gram-positive bacteria, though broader-spectrum penicillins have been developed.[1]

    • Cephalosporins: Exhibit a broader spectrum of activity that varies by generation. Later generations have enhanced activity against Gram-negative bacteria.[7][8]

    • Carbapenems: Possess the broadest spectrum of activity among beta-lactams, effective against many Gram-positive and Gram-negative bacteria, including many resistant strains.[5][9]

    • Monobactams: Primarily active against aerobic Gram-negative bacteria.

  • 1-(2-aminophenyl)azetidin-2-one (Hypothesized): The presence of the aminophenyl group could influence its polarity and ability to permeate the outer membrane of Gram-negative bacteria. Studies on various substituted azetidin-2-ones have shown a wide range of activities against both Gram-positive and Gram-negative bacteria, with the specific substituents playing a crucial role.[10][11][12] Without specific experimental data, the spectrum of 1-(2-aminophenyl)azetidin-2-one remains speculative.

Potency (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.[2][4][13][14] It represents the lowest concentration of the drug that prevents visible growth of a bacterium.[2][4][13][14]

Table 1: Representative MIC ranges for Traditional Beta-Lactams against common pathogens (µg/mL)

Antibiotic ClassStaphylococcus aureus (MSSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Penicillins 0.12 - 2≤0.06 - 2>16 (often resistant)>16 (often resistant)
Cephalosporins (3rd Gen) 1 - 8≤0.06 - 2≤1 - 88 - >64
Carbapenems ≤0.5≤0.25≤0.51 - 4

Note: These are general ranges and can vary significantly based on the specific drug and bacterial strain.

For 1-(2-aminophenyl)azetidin-2-one, determining its MIC values against a panel of clinically relevant bacteria is a critical next step for evaluating its potential. Studies on other novel azetidinone derivatives have reported MIC values ranging from highly potent to moderately active, underscoring the importance of empirical testing.[12]

Resistance Mechanisms: A Constant Battle

The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which inactivate the drug by hydrolyzing the beta-lactam ring.[2][1] Other mechanisms include alterations in PBPs that reduce binding affinity and changes in outer membrane permeability.[1]

A key question for any new beta-lactam, including 1-(2-aminophenyl)azetidin-2-one, is its stability in the presence of various beta-lactamases. Its monocyclic structure might confer some resistance to certain beta-lactamases compared to the fused ring systems of penicillins and cephalosporins. However, this requires experimental verification.

BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits BetaLactamase Beta-Lactamase Enzyme BetaLactamase->BetaLactam Hydrolyzes & Inactivates CellWall Cell Wall Synthesis PBP->CellWall Catalyzes

Figure 2: The central role of beta-lactamase in resistance.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously evaluate the efficacy of 1-(2-aminophenyl)azetidin-2-one against traditional beta-lactams, the following experimental workflows are recommended.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro potency of 1-(2-aminophenyl)azetidin-2-one and comparator antibiotics against a panel of clinically relevant bacterial strains.

Methodology (Broth Microdilution): [2][15]

  • Prepare Bacterial Inoculum: Culture bacterial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of 1-(2-aminophenyl)azetidin-2-one and comparator antibiotics (e.g., ampicillin, cefotaxime, imipenem) in a 96-well microtiter plate.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2][4][13][14]

Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions Prepare Antibiotic Serial Dilutions PrepDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC End End ReadMIC->End

Figure 3: Workflow for MIC determination.

Beta-Lactamase Stability Assay

Objective: To assess the stability of 1-(2-aminophenyl)azetidin-2-one in the presence of common beta-lactamase enzymes.

Methodology (Spectrophotometric Assay):

  • Prepare Solutions: Prepare solutions of 1-(2-aminophenyl)azetidin-2-one, a control beta-lactam (e.g., nitrocefin), and purified beta-lactamase enzymes (e.g., TEM-1, SHV-1, CTX-M-15).

  • Initiate Reaction: Mix the antibiotic solution with the beta-lactamase solution in a cuvette.

  • Monitor Hydrolysis: Monitor the change in absorbance over time at a wavelength specific to the beta-lactam ring cleavage. A rapid change in absorbance indicates hydrolysis and instability.

  • Calculate Hydrolysis Rate: Determine the rate of hydrolysis and compare it to that of the control substrate.

Synthesis and Chemical Properties

The synthesis of 2-azetidinone derivatives is well-established, often involving a [2+2] cycloaddition reaction between a ketene and an imine (the Staudinger synthesis).[16] For 1-(2-aminophenyl)azetidin-2-one, this would likely involve the reaction of a suitable ketene precursor with N-(2-aminophenyl)imine.

The chemical properties, such as solubility, stability, and lipophilicity, of 1-(2-aminophenyl)azetidin-2-one will be critical for its pharmacokinetic and pharmacodynamic profile. These properties will be influenced by the 2-aminophenyl substituent.

Future Directions and Conclusion

While 1-(2-aminophenyl)azetidin-2-one belongs to the promising class of monocyclic beta-lactams, a comprehensive evaluation of its antibacterial efficacy requires further empirical investigation. The lack of direct comparative data with traditional beta-lactams necessitates a focused research effort to determine its spectrum of activity, potency, and stability against beta-lactamases.

The experimental protocols outlined in this guide provide a framework for generating the necessary data to ascertain the potential of 1-(2-aminophenyl)azetidin-2-one as a future antibacterial agent. Should this compound demonstrate favorable in vitro characteristics, further studies, including in vivo efficacy models and toxicological assessments, will be warranted to fully understand its therapeutic potential in the ongoing fight against bacterial infections.

References

  • Sader, H. S., Jacobs, M. R., & Fritsche, T. R. (2007). Review of the spectrum and potency of orally administered cephalosporins and amoxicillin/clavulanate. Diagnostic Microbiology and Infectious Disease, 57(3 Suppl), 5S–12S. [Link]

  • Pawar, S. G., et al. (2013). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. E-Journal of Chemistry, 2013.
  • Casey, J. R., & Pichichero, M. E. (2004). Meta-analysis of cephalosporins versus penicillin for treatment of group A streptococcal tonsillopharyngitis in adults. Clinical Infectious Diseases, 38(11), 1526–1534. [Link]

  • Mandal, M. K., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. [Link]

  • Goulenok, T., et al. (2023). Efficacy of carbapenem vs non carbapenem β-lactam therapy as empiric antimicrobial therapy in patients with extended-spectrum β-lactamase-producing Enterobacterales urinary septic shock. Annals of Intensive Care, 13(1), 19.
  • Cojocaru, C., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4236–4253.
  • Khan, A. U., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 947. [Link]

  • van Driel, M. L., et al. (2020). Short- vs. Long-Course Antibiotic Treatment for Acute Streptococcal Pharyngitis: Systematic Review and Meta-Analysis of Randomized Controlled Trials. Antibiotics, 9(11), 748.
  • IDstewardship. (n.d.). Which Third Generation Oral Cephalosporin Is Best - Cefdinir or Cefpodoxime? [Link]

  • Khan, M. F., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 27(19), 6598. [Link]

  • Li, H., et al. (2020). Efficacy and Safety of Carbapenems vs New Antibiotics for Treatment of Adult Patients With Complicated Urinary Tract Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 71(Supplement_1), S35–S44. [Link]

  • Pharmacy Times. (2025, July 25). A Review of Oral Cephalosporins for Common Outpatient Infections. [Link]

  • van Driel, M. L., et al. (2023). Different antibiotic treatments for group A streptococcal pharyngitis. Cochrane Database of Systematic Reviews, 2023(11). [Link]

  • IDstewardship. (2025, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? [Link]

  • Al-Jaff, B. M. A., & Ali, P. A. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. International Journal of Health Sciences, 6(S1), 5949-5961.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • Nicolau, D. P., & Quintiliani, R. (1994). Choosing between the new cephalosporin antibiotics: a pharmacodynamic approach. Pharmacoeconomics, 5(Suppl 2), 34–39. [Link]

  • Chapman University Digital Commons. (2024, June 4). Effectiveness of Empiric Carbapenem versus Non-carbapenem Therapy for Extended-spectrum β-lactamase Producing Enterobacterales Infections in Non-intensive Care Unit Patients: A Real-world Investigation in a Hospital with High-prevalence of Extended-spectrum β-lactamase Producing Enterobacterales. [Link]

  • UQ eSpace - The University of Queensland. (n.d.). Different antibiotic treatments for group A streptococcal pharyngitis (Review). [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • TIJER.org. (2024, March). BIOACTIVE AZETIDINONE: A REVIEW. [Link]

  • Heithoff, D. M., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 3(1), 101140. [Link]

  • Contagion Live. (2025, May 29). Oral Cephalosporins Safe, Effective For Step-Down Therapy For Gram-Negative Bloodstream Infections. [Link]

  • Sahoo, U., et al. (2012). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. Der Pharmacia Lettre, 4(4), 1238-1244.
  • El-Gamal, M. I., et al. (2019). Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo. Frontiers in Microbiology, 10, 896. [Link]

  • Alshehail, B. M., et al. (2025, November 25). Effectiveness of Carbapenem-Sparing Antibiotics Versus Carbapenems for Treating Non-Bacteremic Extended-Spectrum Beta-Lactamase-Producing Enterobacterales Infections. Infection and Drug Resistance, 18, 7949–7959.
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Comparative

comparative antimicrobial activity of 1-(2-aminophenyl)azetidin-2-one analogs

As drug development professionals increasingly look beyond traditional antibiotic classes to combat antimicrobial resistance (AMR), the azetidin-2-one (β-lactam) scaffold remains a critical area of synthetic innovation....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals increasingly look beyond traditional antibiotic classes to combat antimicrobial resistance (AMR), the azetidin-2-one (β-lactam) scaffold remains a critical area of synthetic innovation. Specifically, 1-(2-aminophenyl)azetidin-2-one and its derivatives offer a unique structural paradigm. By integrating an aromatic amine at the ortho position, these molecules demonstrate distinct physicochemical behaviors and membrane-penetrating capabilities compared to their meta- and para-substituted counterparts.

This guide provides an objective, data-driven comparison of 1-(2-aminophenyl)azetidin-2-one analogs, detailing their Structure-Activity Relationships (SAR), comparative efficacy, and the self-validating experimental workflows required to synthesize and evaluate them.

Structural Causality and Mechanism of Action

The baseline molecule, 1-(2-aminophenyl)azetidin-2-one (C₉H₁₀N₂O, MW: 162.19 g/mol ), features an electron-rich β-lactam ring conjugated to a 2-aminophenyl moiety ([1]). The planar topology of this compound is biologically significant; it facilitates high-affinity interactions with bacterial targets, particularly metalloenzymes and Penicillin-Binding Proteins (PBPs)[1].

Crucially, the ortho-positioned amino group is not merely a structural accessory. It actively enhances membrane penetration via π-π stacking interactions with microbial lipid bilayers[1]. This specific spatial arrangement allows the molecule to bypass the lipid shields of pathogens like E. coli and S. aureus, a feature that is sterically hindered in positional isomers.

G A 1-(2-Aminophenyl)azetidin-2-one B π-π Stacking with Microbial Lipids A->B Ortho-amino group D Binding to PBPs (Metalloenzymes) A->D β-lactam ring C Enhanced Membrane Penetration B->C C->D Intracellular access E Transpeptidase Inhibition D->E F Peptidoglycan Cross-linking Arrest E->F G Bacterial Cell Lysis F->G

Fig 1: Mechanistic pathway of 1-(2-aminophenyl)azetidin-2-one antimicrobial action.

Comparative Antimicrobial Performance

When evaluating the antimicrobial efficacy of azetidin-2-one analogs, the substitution pattern on the N-phenyl ring dictates the Minimum Inhibitory Concentration (MIC). Bis-azetidinones derived from the ortho-isomer exhibit moderate but consistent activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) strains[1]. Conversely, shifting the amino group to the para position alters the steric profile, generally reducing binding affinity.

Table 1: Comparative MIC Values of Azetidin-2-one Analogs

CompoundSubstitution PatternMIC E. coli (µg/mL)MIC S. aureus (µg/mL)Mechanistic Rationale
1-(2-Aminophenyl)azetidin-2-one Ortho (-NH₂)32 - 6432 - 64Ortho-amine enables π-π stacking with lipids for optimal membrane penetration[1].
Bis-azetidinone derivative Ortho (Dual β-lactam)32 - 6432 - 64Planar structure facilitates multivalent metalloenzyme interaction[1].
1-(4-Aminophenyl)azetidin-2-one Para (-NH₂)> 64> 64Altered steric profile hinders optimal entry into the PBP binding pocket ([2]).
Ampicillin (Control) N/A2 - 81 - 4Standard β-lactam reference for assay validation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for synthesis and biological evaluation are designed as self-validating systems.

Protocol A: Synthesis via the Staudinger Reaction

The Staudinger reaction is the premier method for constructing the β-lactam ring via the cycloaddition of an imine and a ketene.

  • Imine Condensation: React 2-aminobenzaldehyde with a primary amine to yield the requisite Schiff base. Causality: The imine acts as the nucleophilic scaffold, and its specific substituents dictate the interplay between direct conrotatory ring closure and isomerization, ultimately governing the cis/trans diastereoselectivity of the final product ([3]).

  • Cyclization: Dissolve the imine in 1,4-dioxane. Under strict ice-cold conditions, add chloroacetyl chloride (0.008 mol), followed by the dropwise addition of triethylamine (TEA)[1]. Causality: 1,4-dioxane provides a polar aprotic environment that stabilizes the zwitterionic intermediates[3]. TEA is critical as it facilitates the in situ generation of the ketene intermediate and neutralizes the HCl byproduct, driving the reaction forward to achieve yields of ~67.7%[1].

  • Self-Validation (Spectroscopy): Purify the crude product via recrystallization. Confirm the structural identity using Fourier-Transform Infrared (FT-IR) spectroscopy.

    • Validation Criteria: A successful cyclization must exhibit a C=O stretch at 1720–1760 cm⁻¹ (confirming the β-lactam carbonyl) and an N-H stretch at 3200–3300 cm⁻¹ (confirming the aromatic amine)[1]. The absence of the 1720–1760 cm⁻¹ peak definitively indicates a failed ring closure.

Protocol B: High-Throughput MIC Determination (REMA)

Because planar β-lactam analogs often exhibit poor aqueous solubility, traditional turbidity-based MIC assays can yield false positives (precipitate mistaken for bacterial growth). The Resazurin Microtiter Assay (REMA) circumvents this.

  • Assay Preparation: Dispense 50 µL of Mueller-Hinton broth into a 96-well microtiter plate.

  • Serial Dilution: Perform two-fold serial dilutions of the azetidin-2-one analogs (from 128 µg/mL down to 0.5 µg/mL). Causality: This specific range captures the expected moderate activity (32–64 µg/mL) while establishing definitive upper and lower inhibitory bounds[1].

  • Inoculation: Add 50 µL of a standardized bacterial suspension (E. coli or S. aureus, adjusted to 5 × 10⁵ CFU/mL) to each well.

  • Colorimetric Incubation: Incubate the plate for 18 hours at 37°C. Add 30 µL of 0.015% resazurin dye and incubate for 2 additional hours. Causality: Resazurin acts as a redox indicator. Metabolically active bacteria reduce the blue dye to pink resorufin. This provides a definitive, solubility-independent colorimetric endpoint.

  • Self-Validation System: The assay is only valid if the three internal controls perform as follows:

    • Sterility Control (Broth + Resazurin): Must remain blue (validates aseptic technique).

    • Growth Control (Broth + Bacteria + Resazurin): Must turn pink (validates bacterial viability).

    • Positive Control (Ampicillin): Must yield an MIC within the standard CLSI range (validates assay sensitivity).

References

  • ResearchGate. "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." ResearchGate Publications. Available at: [Link]

Sources

Validation

Benchmarking Green Synthesis Routes for 1-(2-Aminophenyl)azetidin-2-one: A Technical Comparison Guide

Executive Summary The β-lactam scaffold, specifically the azetidin-2-one ring, is a privileged pharmacophore fundamental to the development of antimicrobial agents, cholesterol absorption inhibitors, and metalloenzyme mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β-lactam scaffold, specifically the azetidin-2-one ring, is a privileged pharmacophore fundamental to the development of antimicrobial agents, cholesterol absorption inhibitors, and metalloenzyme modulators[1]. The compound 1-(2-aminophenyl)azetidin-2-one features an electron-rich N1-aryl linkage that enhances membrane penetration via π-π stacking with microbial lipids, making it a highly valuable synthetic target[2].

Historically, the synthesis of these strained four-membered rings relies on the Staudinger [2+2] cycloaddition. However, the conventional solution-phase approach suffers from poor atom economy, reliance on toxic halogenated solvents, and prolonged reaction times[3]. This guide benchmarks two field-proven green synthesis alternatives—Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemistry —against the conventional baseline, providing actionable experimental data and self-validating protocols for drug development professionals.

Mechanistic Causality: Overcoming the Ring-Closure Barrier

To understand why green methodologies outperform conventional routes, one must analyze the causality of the Staudinger reaction. The synthesis of 1-(2-aminophenyl)azetidin-2-one begins with the condensation of 2-aminobenzaldehyde with a primary amine to yield a Schiff base (imine)[2].

The subsequent cycloaddition proceeds via a two-step mechanism:

  • Nucleophilic Attack: A ketene (generated in situ from chloroacetyl chloride and a base like triethylamine) undergoes nucleophilic attack by the imine nitrogen, forming a highly polar zwitterionic intermediate.

  • Ring Closure: The conrotatory ring closure of the zwitterion to form the β-lactam is the rate-limiting step[4].

The Green Advantage:

  • MAOS works by applying dielectric heating that selectively couples with the highly polar zwitterionic intermediate. This localized superheating drastically reduces the activation energy required for ring closure, driving the reaction to completion in minutes[5][6].

  • Mechanochemistry utilizes mechanical shear forces (ball milling) to physically distort the molecular geometry of the reactants. This force-assisted activation lowers the transition state barrier of the rate-limiting step while preserving the inherent torquoselectivity (stereocontrol) of the cycloaddition[4].

Pathway Imine Imine (Schiff Base) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack AcidChloride Acetyl Chloride Ketene Ketene Intermediate AcidChloride->Ketene Base (Et3N) -HCl Ketene->Zwitterion [2+2] Cycloaddition BetaLactam 1-(2-aminophenyl) azetidin-2-one Zwitterion->BetaLactam Rate-Limiting Ring Closure

Mechanistic pathway of the Staudinger [2+2] cycloaddition forming the azetidin-2-one core.

Quantitative Benchmarking: Route Comparison

The following table summarizes the performance metrics of the three primary synthetic routes. Data is aggregated from recent structural and optimization studies on N-aryl azetidin-2-ones[3][4][5][6].

MetricConventional (Solution-Phase)Microwave-Assisted (MAOS)Mechanochemical (Ball-Milling)
Reaction Time 15–24 hours[3]5–45 minutes[5][6]30–60 minutes[4]
Average Yield 50–65%[3]81–98%[6]75–90%[4]
Solvent Dependency High (CH₂Cl₂, Toluene)Solvent-Free or PEGStrictly Solvent-Free
Activation Energy High (Thermal)Lowered via Dielectric HeatingLowered via Mechanical Shear
E-factor (Waste) > 50 (High solvent waste)< 5< 2 (Near-zero waste)

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis (MAOS)

This protocol leverages the high polarity of the zwitterionic intermediate to self-drive the reaction under microwave irradiation, eliminating the need for halogenated solvents[5][6].

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe sealed tube, combine 1.0 mmol of the pre-synthesized Schiff base (derived from 2-aminobenzaldehyde) and 1.2 mmol of triethylamine.

  • Ketene Generation: Slowly add 1.2 mmol of chloroacetyl chloride dropwise at 0 °C to prevent rapid exothermic degradation.

  • Irradiation: Seal the tube and subject it to microwave irradiation (typically 150–300 W) at 90–120 °C for 10–15 minutes.

  • Isolation: Cool the vessel to room temperature. Wash the crude mixture with cold distilled water to dissolve and remove the Et₃N·HCl salt byproduct. Recrystallize the remaining solid from ethanol.

Self-Validation Checkpoint (FT-IR Spectroscopy): The reaction is a self-validating system via infrared monitoring. The complete disappearance of the imine C=N stretch (~1620 cm⁻¹) and the emergence of the highly strained β-lactam C=O stretch (1720–1760 cm⁻¹) confirms successful ring closure and product formation[2].

Protocol 2: Mechanochemical (Ball-Milling) Synthesis

This protocol utilizes mechanical force to overcome the ring-closure barrier, offering an entirely solvent-free environment with an exceptional E-factor[4].

Step-by-Step Workflow:

  • Loading: Into a 15 mL stainless-steel milling jar, add 1.0 mmol of the Schiff base, 1.2 mmol of chloroacetyl chloride, and 1.5 mmol of anhydrous K₂CO₃ (acting as the solid base and acid scavenger). Add two 5 mm stainless-steel grinding balls.

  • Milling: Secure the jar in a vibratory ball mill and operate at a frequency of 30 Hz for 45 minutes. The mechanical shear physically forces the nucleophilic attack and subsequent ring closure.

  • Isolation: Extract the resulting dry powder. Triturate with water to remove KCl and unreacted K₂CO₃. Filter and dry the solid in vacuo.

Self-Validation Checkpoint (Phase State & TLC): The physical transformation from a dry powder mixture to a localized paste (due to transient eutectic formation under shear) indicates successful ketene generation. Post-trituration, TLC (Hexane:EtOAc) confirms the absence of the highly UV-active zwitterion intermediate, validating complete conversion[4].

Workflow cluster_0 Conventional Synthesis cluster_1 Microwave (MAOS) cluster_2 Mechanochemical Start Reagents: Imine + Acid Chloride + Base Conv Solution Phase (CH2Cl2, 0°C to RT) Start->Conv MW Sealed Tube (Solvent-Free, 90-120°C) Start->MW Mech Ball Milling (High Shear, 30 Hz) Start->Mech ConvTime 15 - 24 Hours Conv->ConvTime Purify Aqueous Wash & Recrystallization (High Purity Beta-Lactam) ConvTime->Purify MWTime 5 - 45 Minutes MW->MWTime MWTime->Purify MechTime 30 - 60 Minutes Mech->MechTime MechTime->Purify

Experimental workflow comparing conventional, microwave, and mechanochemical syntheses.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update , MDPI. 1

  • 1-(2-Aminophenyl)azetidin-2-one () for sale , Vulcanchem. 2

  • Torquoselective Mechanochemical Activation of the Staudinger Reaction To Form β-Lactams , ACS Publications. 4

  • Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger... , ACS Publications. 5

  • Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one... , PubMed. 6

Sources

Comparative

A Structural Showdown: Unveiling the Differences Between 1-(2-aminophenyl)azetidin-2-one and Penicillins

A deep dive into the comparative structural analysis and biological implications of a monocyclic β-lactam and the archetypal bicyclic antibiotic. In the ever-evolving landscape of antibacterial drug discovery, the β-lact...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the comparative structural analysis and biological implications of a monocyclic β-lactam and the archetypal bicyclic antibiotic.

In the ever-evolving landscape of antibacterial drug discovery, the β-lactam ring remains a cornerstone of therapeutic intervention. Its inherent reactivity, born from significant ring strain, allows for the covalent inhibition of bacterial cell wall synthesis enzymes, a mechanism famously employed by the penicillin family of antibiotics. This guide provides a comprehensive structural comparison between a representative monocyclic β-lactam, 1-(2-aminophenyl)azetidin-2-one, and standard penicillins, such as Penicillin G. We will explore the nuanced differences in their three-dimensional architecture and discuss how these variations influence their chemical reactivity and biological activity.

At the Core: The β-Lactam Ring

The defining feature of both 1-(2-aminophenyl)azetidin-2-one and penicillins is the azetidin-2-one ring, a four-membered cyclic amide. However, the fusion of this ring to a thiazolidine ring in penicillins creates a bicyclic system that profoundly impacts its geometry and reactivity compared to the monocyclic structure of 1-(2-aminophenyl)azetidin-2-one.

dot

Figure 1. Comparison of the core structures of 1-(2-aminophenyl)azetidin-2-one and Penicillin G.

Key Structural Distinctions:
Feature1-(2-aminophenyl)azetidin-2-oneStandard Penicillins (e.g., Penicillin G)
Core Structure Monocyclic azetidin-2-oneBicyclic penam (fused azetidin-2-one and thiazolidine rings)
Ring Strain High, due to the four-membered ring.Extremely high, due to the fusion of the four and five-membered rings, leading to a non-planar, strained amide bond.[1]
Amide Bond Planarity The nitrogen atom is pyramidal, but less so than in penicillins.The bridgehead nitrogen atom is highly pyramidal, significantly deviating from the ideal planar sp2 hybridization of a typical amide. This reduces amide resonance and increases the electrophilicity of the carbonyl carbon.
Stereochemistry Can exist as stereoisomers depending on substituents, but the core ring is simpler.Complex stereochemistry with multiple chiral centers, which is crucial for biological activity. The specific stereoconfiguration is essential for fitting into the active site of penicillin-binding proteins (PBPs).[1]
Side Chains An aminophenyl group attached to the nitrogen atom.An acyl side chain at the C6 position and a carboxyl group at the C3 position. The nature of the acyl side chain determines the spectrum of activity and stability of the penicillin.

The Impact of Bicyclic Fusion: A Deeper Look at Reactivity

The fusion of the thiazolidine ring in penicillins introduces a significant increase in the strain of the β-lactam ring compared to its monocyclic counterpart. X-ray crystallography studies of penicillin G have revealed that the bond angles within the β-lactam ring deviate significantly from the ideal values, leading to a highly strained conformation.[2] This strain has two major consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The pyramidal geometry of the nitrogen atom in the bicyclic system reduces the delocalization of its lone pair of electrons into the carbonyl group. This lack of amide resonance makes the carbonyl carbon more ketone-like and, therefore, more susceptible to nucleophilic attack.[1]

  • Facile Ring Opening: The high ring strain provides a strong thermodynamic driving force for the opening of the β-lactam ring. This is the key to the mechanism of action of penicillins, where the strained amide bond is cleaved upon reaction with a serine residue in the active site of bacterial transpeptidases (PBPs).[1]

While the monocyclic β-lactam in 1-(2-aminophenyl)azetidin-2-one is also strained and reactive, the degree of strain and subsequent reactivity is generally considered to be lower than that of the bicyclic penicillins.

Biological Activity: A Tale of Two Scaffolds

The profound structural differences between these two molecules directly translate to their biological activity profiles.

Penicillins: The bicyclic structure of penicillins, with its specific stereochemistry and appended side chains, has been evolutionarily honed to be a potent inhibitor of bacterial PBPs. The acyl side chain plays a crucial role in determining the spectrum of activity, resistance to β-lactamases (bacterial enzymes that hydrolyze the β-lactam ring), and pharmacokinetic properties.

1-(2-aminophenyl)azetidin-2-one: The biological activity of 1-(2-aminophenyl)azetidin-2-one itself is not as extensively documented as that of penicillins. However, studies on various derivatives of azetidin-2-one have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The aminophenyl group in 1-(2-aminophenyl)azetidin-2-one provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially novel biological targets and mechanisms of action. Some studies have reported that certain azetidin-2-one derivatives exhibit significant antimicrobial potential, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains.[3]

Experimental Protocols for Structural and Biological Comparison

To empirically validate the structural and biological differences between 1-(2-aminophenyl)azetidin-2-one and standard penicillins, a combination of analytical and microbiological techniques is employed.

Structural Elucidation: X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, providing accurate bond lengths, bond angles, and conformational details.

Workflow for Single-Crystal X-ray Diffraction:

dot

G A Compound Synthesis & Purification B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Mounting & Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., direct methods, Patterson method) D->E F Structure Refinement E->F G Structural Analysis (Bond lengths, angles, etc.) F->G

Figure 2. A generalized workflow for single-crystal X-ray diffraction.

Experimental Details:

  • Crystallization: Obtaining a single crystal of sufficient quality is often the most challenging step. For a compound like 1-(2-aminophenyl)azetidin-2-one, crystallization could be attempted from a variety of solvents, such as ethanol, ethyl acetate, or a mixture of solvents, using techniques like slow evaporation or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.

Biological Evaluation: Antimicrobial Susceptibility Testing

To compare the antibacterial efficacy of 1-(2-aminophenyl)azetidin-2-one and penicillins, standard antimicrobial susceptibility tests are performed. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).

Workflow for Broth Microdilution MIC Assay:

dot

G A Prepare Serial Dilutions of Test Compounds B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Data Analysis & Comparison D->E

Figure 3. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Details:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

  • Assay Procedure: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the test bacterium.

  • Incubation and Reading: The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion

The structural comparison of 1-(2-aminophenyl)azetidin-2-one and standard penicillins reveals a fascinating interplay between chemical architecture and biological function. The bicyclic nature of the penicillin core imparts a high degree of ring strain and reactivity, making it a highly effective inhibitor of bacterial cell wall synthesis. In contrast, the monocyclic structure of 1-(2-aminophenyl)azetidin-2-one, while still possessing a reactive β-lactam ring, offers a different chemical scaffold. This scaffold, with its aminophenyl substituent, provides a versatile platform for the synthesis of novel derivatives with a potentially broader range of biological activities beyond antibacterial effects. The continued exploration of both bicyclic and monocyclic β-lactam structures, guided by detailed structural and biological evaluations, holds immense promise for the development of new therapeutic agents to combat infectious diseases and other ailments.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 4-(2-amino-1,3,4-thiadiazol-5-yl)-1-(2-aminophenyl)azetidin-2-one.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and antimicrobial activity of some new 2-azetidinone derivatives. Indian Journal of Pharmaceutical Sciences, 71(1), 81–84.
  • Moulin, A., Bazy, A., & Couprie, J. (2006). X-ray structure of penicillin G. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5636–o5638.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5904, Penicillin G. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108390, 1-(2-aminophenyl)azetidin-2-one. Retrieved from [Link].

  • Page, M. I. (1984). The mechanisms of catalysis by β-lactamases. Accounts of Chemical Research, 17(4), 144–151.
  • RCSB Protein Data Bank. (n.d.). PDB-101: Molecule of the Month: Penicillin-binding Proteins. Retrieved from [Link]

  • Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(42), 9481–9508.
  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.
  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1–10.
  • Wolfe, S., Khalil, M., & Weaver, D. F. (1988). MMPEN: Development and evaluation of penicillin parameters for Allinger's MMP2(85) programme. Canadian Journal of Chemistry, 66(11), 2715–2732.
  • Zervosen, A., Lu, W. P., Chen, Z., White, R. L., & Demuth, T. P. (2004). The synthesis and antibacterial activity of a series of 3-alkoxy- and 3-alkylthio-4-aryl- and 4-heteroaryl-azetidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 14(18), 4673–4677.

Sources

Validation

A Researcher's Guide to Validating Cross-Reactivity of Azetidin-2-one Based Enzyme Inhibitors

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of widely used antibiotics and a variety of other enzyme inhibitors.[1][2] When developing a novel inhibitor based o...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of widely used antibiotics and a variety of other enzyme inhibitors.[1][2] When developing a novel inhibitor based on this scaffold, such as a hypothetical derivative of 1-(2-aminophenyl)azetidin-2-one, a critical step in preclinical assessment is the validation of its cross-reactivity profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity validation study for azetidin-2-one based enzyme inhibitors.

The utility of any enzyme inhibitor as a therapeutic agent is contingent on its potency and specificity for the intended target enzyme.[3] A lack of specificity can lead to off-target effects, resulting in undesirable side effects and potential toxicity. Therefore, a thorough evaluation of an inhibitor's activity against a panel of related and unrelated enzymes is paramount to de-risking its development.[4][5]

This guide will use a hypothetical azetidin-2-one derivative, AZD-123, targeting a specific bacterial β-lactamase, as a running example to illustrate the principles and protocols involved in cross-reactivity validation.

Designing the Cross-Reactivity Panel: A Strategic Approach

The first step is to design a comprehensive panel of enzymes for cross-reactivity testing. The selection of these enzymes should be strategic, encompassing both enzymes that are structurally or functionally related to the primary target and those that represent potential liabilities based on the inhibitor's chemical features.

Key Considerations for Panel Design:

  • Target Family Members: Include other members of the same enzyme family. For our example, AZD-123 targets a class A β-lactamase. The panel should therefore include representatives from class C and D serine β-lactamases, as well as class B metallo-β-lactamases.[6][7][8]

  • Homologous Human Enzymes: Identify human enzymes that share structural homology with the target, particularly in the active site. This is crucial for predicting potential off-target effects in humans. For β-lactamase inhibitors, this could include human serine proteases like human leukocyte elastase or thrombin, as derivatives of 2-azetidinone have been shown to inhibit these enzymes.[1][9]

  • Known Promiscuous Enzymes: Include enzymes that are known to be "promiscuous" and interact with a wide range of small molecules. Cytochrome P450 enzymes are a classic example and should be included to assess potential drug-drug interactions.[10]

  • Counter-Screening Targets: Based on the chemical structure of the inhibitor, include enzymes that are known to be inhibited by similar scaffolds. For instance, some azetidin-2-one derivatives have shown activity against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs).[11][12]

Example Cross-Reactivity Panel for AZD-123 (a hypothetical Class A β-Lactamase Inhibitor):

Enzyme ClassSpecific Enzyme ExampleRationale
Primary Target TEM-1 (Class A β-Lactamase)Primary target for potency determination.
Related Bacterial Enzymes AmpC (Class C β-Lactamase)Structurally related serine β-lactamase.
OXA-48 (Class D β-Lactamase)Different class of serine β-lactamase.
NDM-1 (Class B Metallo-β-Lactamase)Different catalytic mechanism (zinc-dependent).[6][7]
Homologous Human Enzymes Human Leukocyte ElastaseSerine protease with a similar catalytic mechanism.
ThrombinSerine protease involved in the coagulation cascade.
Promiscuous Human Enzymes CYP3A4, CYP2D6Major cytochrome P450 isoforms involved in drug metabolism.
Potential Off-Targets COX-2Some azetidinone derivatives show inhibitory activity.[12]
HDAC6Certain azetidinone-based molecules inhibit HDACs.[11]

Experimental Workflow for Cross-Reactivity Profiling

The core of the cross-reactivity validation is the determination of the half-maximal inhibitory concentration (IC50) of the test compound against each enzyme in the panel. A robust and validated enzyme assay is essential for generating reliable data.

dot

Caption: Experimental workflow for enzyme inhibitor cross-reactivity profiling.

Detailed Protocol: Colorimetric β-Lactamase Inhibition Assay

This protocol is adapted for determining the IC50 of AZD-123 against a serine β-lactamase, using nitrocefin as a chromogenic substrate.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • AZD-123 test compound

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of AZD-123 in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Prepare a final 2X working solution of each concentration by diluting the DMSO stocks in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Preparation:

    • Prepare a 2X working solution of the β-lactamase in Assay Buffer at a concentration that yields a linear reaction rate for at least 15 minutes. The optimal concentration should be determined in preliminary experiments.

  • Substrate Preparation:

    • Prepare a 2X working solution of nitrocefin in Assay Buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate to ensure sensitive detection of inhibition.

  • Assay Plate Setup:

    • Add 50 µL of the 2X compound working solutions to the wells of the 96-well plate.

    • Include positive controls (no inhibitor, just DMSO and buffer) and negative controls (no enzyme, just buffer and substrate).[13]

    • Add 50 µL of the 2X enzyme working solution to all wells except the negative controls.

    • Pre-incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Detection:

    • Add 100 µL of the 2X nitrocefin working solution to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to the hydrolyzed nitrocefin (e.g., 490 nm) in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This general protocol can be adapted for other enzyme classes by choosing an appropriate substrate and detection method (e.g., fluorescent or luminescent substrates).[15]

Data Interpretation and Comparison

The primary output of the cross-reactivity profiling is a set of IC50 values for the test compound against each enzyme in the panel. This data should be tabulated for a clear comparison.

Example Data Table for AZD-123:

EnzymeIC50 (nM)
TEM-1 (Primary Target) 15
AmpC350
OXA-48800
NDM-1> 10,000
Human Leukocyte Elastase5,200
Thrombin> 20,000
CYP3A412,500
CYP2D6> 20,000
COX-2> 15,000
HDAC6> 15,000

Calculating the Selectivity Index:

A key metric for quantifying selectivity is the Selectivity Index (SI) . It is calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target enzyme.

SI = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target. For AZD-123 against AmpC:

SI (AmpC) = 350 nM / 15 nM = 23.3

This indicates that AZD-123 is over 23-fold more potent against its primary target, TEM-1, than against the related β-lactamase, AmpC.

Advanced Mechanistic Studies

While IC50 values provide a good measure of potency, they do not reveal the mechanism of inhibition. For promising candidates with good selectivity, further mechanistic studies are warranted.

  • Mode of Inhibition Studies: Determine if the inhibition is competitive, non-competitive, or uncompetitive by performing enzyme kinetics experiments at varying substrate and inhibitor concentrations.

  • Reversibility Studies: Assess whether the inhibitor binds reversibly or irreversibly to the enzyme. This is particularly important for β-lactam based compounds, which can act as covalent inhibitors.[7]

  • Structural Biology: Co-crystallization of the inhibitor with the target and off-target enzymes can provide invaluable insights into the molecular basis of selectivity, revealing key binding interactions and steric clashes that govern specificity.[16][17]

Conclusion

Validating the cross-reactivity of an azetidin-2-one based enzyme inhibitor is a multi-faceted process that requires careful planning, robust experimental execution, and thoughtful data interpretation. By strategically designing a cross-reactivity panel, employing validated enzyme assays, and quantifying selectivity, researchers can build a comprehensive profile of their lead compounds. This, in turn, enables informed decision-making in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors - AIR Unimi. (2025). AIR Unimi. Retrieved from [Link]

  • Al-Ghorbani, M., & Kumar, S. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5753–5761.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160–201.
  • Jorgensen, W. L. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 64(23), 17015-17024.
  • Hasson, A. A. S., & Mahdi, M. F. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5), 1-10.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. (2025). ACS Omega. Retrieved from [Link]

  • Arer, Y., & Kar, S. (2023). Biochemical exploration of β-lactamase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(1), 216–229.
  • Arer, Y., & Kar, S. (2023). Biochemical exploration of β-lactamase inhibitors. PubMed. Retrieved from [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER.org. Retrieved from [Link]

  • Bryan, M. C., Whittington, D. A., & Miller, J. R. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual.
  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Wen, X., Wang, J. S., & Neuvonen, P. J. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Drug Metabolism and Disposition, 44(12), 1933–1938.
  • Petrunak, E. M., Rogers, S. A., & Scott, E. E. (2014). Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2. Journal of Medicinal Chemistry, 57(11), 4789–4799.
  • Zegzouti, H., Zdanovska, J., Hsiao, K., & Goueli, S. A. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Cell Notes, (24), 13-17.
  • Laustsen, A. H. (2018). Antibody Cross-Reactivity in Antivenom Research. Toxins, 10(10), 393.
  • Goproiu, I., Olaru, O. T., Nitulescu, G. M., & Draghici, C. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4237–4253.
  • Kafarski, P. (2022). Special Issue : Design of Enzyme Inhibitors as Potential Drugs 2022. MDPI. Retrieved from [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1-(2-Aminophenyl)-3-arylurea Derivatives as Potential EphA2 and HDAC Dual Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. Retrieved from [Link]

  • Uter, W., Lessmann, H., Geier, J., Becker, D., Fuchs, T., & Richter, G. (2002). The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. Allergy, 57(4), 319–322.
  • Sviridov, O. V., & Grishin, E. V. (2021).
  • Cross-reactivity and Co-sensitisation Among Allergenic Enolases. (2024). EMJ. Retrieved from [Link]

  • Inhibition of Cross-Reactive Carbohydrate Determinants in Allergy Diagnostics. (2025). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chemical Stability of 1-(2-aminophenyl)azetidin-2-one versus Cephalosporins

Introduction The β-lactam ring is the cornerstone of many of our most vital antibiotics, a four-membered cyclic amide whose inherent ring strain is the very source of its therapeutic power. This reactivity, however, also...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The β-lactam ring is the cornerstone of many of our most vital antibiotics, a four-membered cyclic amide whose inherent ring strain is the very source of its therapeutic power. This reactivity, however, also renders it susceptible to degradation, posing significant challenges for drug formulation, storage, and efficacy. Within the vast family of β-lactam antibiotics, structural variations give rise to distinct classes with unique stability profiles. This guide provides an in-depth comparative analysis of the chemical stability of 1-(2-aminophenyl)azetidin-2-one, a monocyclic β-lactam (monobactam), and the cephalosporins, a major class of bicyclic β-lactams.

For researchers and professionals in drug development, understanding the nuances of chemical stability is paramount. It dictates shelf-life, informs the selection of administration routes, and ultimately impacts patient outcomes. This document moves beyond a simple recitation of facts to explore the mechanistic underpinnings of stability, grounded in chemical principles and supported by robust experimental designs. We will dissect the structural features that govern reactivity and provide detailed, validated protocols for empirical stability evaluation.

Structural Foundations: The Basis of Reactivity

The stability of a β-lactam antibiotic is fundamentally dictated by its molecular architecture. The key difference between 1-(2-aminophenyl)azetidin-2-one and cephalosporins lies in the fusion of the β-lactam ring.

  • 1-(2-aminophenyl)azetidin-2-one : This compound features a monocyclic azetidin-2-one ring.[1] In such monobactams, the amide bond is stabilized by conjugation between the nitrogen lone pair and the carbonyl group, resulting in a relatively less strained and more planar ring system compared to its bicyclic counterparts.[2]

  • Cephalosporins : This class is defined by a bicyclic "cephem" nucleus, where the β-lactam ring is fused to a six-membered dihydrothiazine ring.[2][3][4] This fusion forces the β-lactam ring into a more strained, non-planar conformation, which increases the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack.[5]

Caption: Core structures of a monobactam and a cephalosporin.

The nature of the substituents also plays a critical role. The 2-aminophenyl group on the azetidinone nitrogen and the various side chains at the C-7 and C-3 positions of the cephem nucleus significantly modulate electronic properties and can introduce alternative degradation pathways.[3][6]

Primary Degradation Pathway: The Inevitability of Hydrolysis

The principal mechanism of degradation for all β-lactam antibiotics is the hydrolytic cleavage of the endocyclic amide bond within the β-lactam ring.[7][8][9] This reaction, which can be catalyzed by acid, base, or enzymes (β-lactamases), results in the formation of an inactive β-amino acid derivative, rendering the antibiotic ineffective.

The susceptibility to this hydrolytic attack is a direct consequence of the ring strain. In cephalosporins, the bicyclic structure prevents the nitrogen atom from achieving the planar geometry required for optimal amide resonance, making the carbonyl carbon more ketone-like and thus a prime target for nucleophiles like water or hydroxide ions.[2] While monobactams are generally less strained, they are by no means immune to hydrolysis. The overall rate of degradation is a delicate balance between this intrinsic ring strain and the electronic effects of its substituents.

For cephalosporins, a secondary degradation pathway often involves the substituent at the C-3 position of the dihydrothiazine ring.[6] For example, 3-acetoxymethylcephalosporins can undergo hydrolysis of the ester group, leading to the formation of a deacetyl intermediate that can subsequently lactonize, a reaction that occurs much faster than the cleavage of the β-lactam ring itself.[6][10]

G cluster_A 1-(2-aminophenyl)azetidin-2-one Degradation cluster_B Cephalosporin Degradation A_Start Monobactam (Active) A_Product Inactive β-Amino Acid A_Start->A_Product Hydrolysis (H₂O, H⁺, or OH⁻) C_Start Cephalosporin (Active) C_Product1 Inactive β-Amino Acid C_Start->C_Product1 β-Lactam Hydrolysis C_Product2 Deacetyl Intermediate (if applicable) C_Start->C_Product2 C-3 Side Chain Hydrolysis C_Product3 Inactive Lactone C_Product2->C_Product3 Lactonization

Caption: General degradation pathways for β-lactam antibiotics.

Experimental Evaluation: A Framework for Quantitative Comparison

Theoretical postulations must be validated by empirical data. A comprehensive stability analysis involves subjecting the compounds to a variety of conditions to determine their degradation kinetics and pathways. The following protocols provide a self-validating system for comparing 1-(2-aminophenyl)azetidin-2-one against a representative cephalosporin (e.g., Cefotaxime).

Protocol 1: pH-Rate Profile Determination

This experiment is crucial for determining the optimal pH for stability and understanding the kinetics of acid- and base-catalyzed degradation.

Causality: The concentration of hydrogen and hydroxide ions in solution directly influences the rate of β-lactam ring hydrolysis. A pH-rate profile reveals the pH at which the compound is most stable, a critical parameter for liquid formulation development.[11][12]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10) with a constant ionic strength (e.g., μ = 0.5, adjusted with NaCl). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Stock Solution Preparation: Prepare concentrated stock solutions of 1-(2-aminophenyl)azetidin-2-one and the chosen cephalosporin in a suitable solvent (e.g., acetonitrile or water, depending on solubility).

  • Incubation: Dilute an aliquot of each stock solution into the various buffer solutions to a final concentration of ~100 µg/mL. Maintain the solutions in a constant temperature water bath set to a relevant temperature (e.g., 37°C or 40°C).

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours). The frequency should be adjusted based on the expected stability; more frequent sampling is needed for less stable conditions.

  • Quenching (if necessary): Immediately neutralize the pH of the collected samples by diluting them in the HPLC mobile phase or a suitable buffer to halt further degradation before analysis.

  • HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC-UV method. The method must be able to resolve the parent drug from its degradation products.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining drug concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k_obs). Finally, plot log(k_obs) versus pH to generate the complete pH-rate profile.

Caption: Workflow for generating a pH-rate stability profile.

Protocol 2: Forced Degradation (Stress Testing)

This study is designed to accelerate degradation to identify likely degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[13][14]

Causality: By exposing the drug to conditions more severe than accelerated storage, we can rapidly probe its degradation pathways. This is essential for developing stability-indicating analytical methods and for understanding potential liabilities in the molecular structure.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of each compound (~1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for up to 8 hours.[7]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.

    • Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling and Neutralization: At appropriate time points, withdraw samples. Neutralize the acid- and base-stressed samples to a pH of ~7.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using HPLC-UV and LC-MS. The goal is to achieve approximately 5-20% degradation of the active substance.

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent drug peak corresponds to an increase in degradation product peaks, demonstrating mass balance and the validity of the analytical method.

Comparative Data Summary and Discussion

The experimental data can be summarized to provide a clear, objective comparison.

Stability Parameter1-(2-aminophenyl)azetidin-2-one (Expected)Cephalosporins (General)
Optimal pH Range Likely near neutral (pH 6-7)[11][12]Typically pH 4-7, varies by structure[11][15][16]
Acid Stability (pH < 4) Moderately stable; hydrolysis rate increases.Variable; deacetoxycephalosporins are fairly acid-stable, while others degrade more rapidly.[6]
Alkaline Stability (pH > 8) Susceptible to rapid base-catalyzed hydrolysis.Highly susceptible to rapid base-catalyzed hydrolysis.[6][7]
Oxidative Stability Dependent on the aminophenyl group; may be susceptible.Generally stable, but can vary with side chains.
Thermal Stability Expected to be stable in solid form at ambient temperatures.Generally stable in solid form; stability in solution is temperature-dependent.
Primary Degradation Product 2-(2-aminophenylamino)-4-oxobutanoic acidInactive cephemoic acid derivative

Discussion of Expected Results:

Based on fundamental chemical principles, several hypotheses can be formed regarding the comparative stability:

  • Intrinsic Hydrolytic Stability: Due to lower ring strain, the monocyclic β-lactam of 1-(2-aminophenyl)azetidin-2-one may exhibit a slower rate of pH-independent hydrolysis (the trough of the pH-rate profile) compared to many cephalosporins.[2] The stability of monobactams is a known attribute that contributes to their clinical utility.

  • Influence of Substituents: The stability of cephalosporins is profoundly influenced by their C-3 and C-7 side chains.[3][6] Cephalosporins lacking a readily hydrolyzable group at C-3 (like cephalexin) are significantly more stable than those with an acetoxymethyl group (like cephalothin).[6][10] Therefore, a direct comparison requires specifying the exact cephalosporin used.

  • Alternative Pathways: The 2-aminophenyl group in 1-(2-aminophenyl)azetidin-2-one introduces a potential site for oxidative degradation. Furthermore, the primary amine could potentially engage in intramolecular reactions, although this is less common than the side-chain amine attacks seen in certain cephalosporins like cephalexin at near-neutral pH.[6]

Conclusion

The evaluation of chemical stability is a cornerstone of pharmaceutical development. While both 1-(2-aminophenyl)azetidin-2-one and cephalosporins are built upon the reactive β-lactam pharmacophore, their stability profiles are distinct, governed by the fundamental difference between a monocyclic and a bicyclic core.

Theoretically, the lower ring strain of the monobactam structure suggests a potential for greater intrinsic stability against hydrolysis. However, this is a simplified view. The true stability is a complex interplay of ring strain, electronic effects from substituents, and the specific environmental conditions. Cephalosporins, while possessing a more strained β-lactam ring, have been chemically optimized over generations to enhance stability and antibacterial spectrum.

This guide provides the scientific rationale and robust experimental frameworks necessary for a definitive, side-by-side comparison. By executing these protocols, researchers can generate the quantitative data needed to make informed decisions regarding formulation, storage, and handling, ensuring the delivery of a safe and effective therapeutic agent.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Center for Biotechnology Information. [Link]

  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed. [Link]

  • A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks?. National Center for Biotechnology Information. [Link]

  • Cephalosporin | C15H21N3O7S. PubChem, National Institutes of Health. [Link]

  • One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. National Center for Biotechnology Information. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Lippincott Williams & Wilkins. [Link]

  • Comparison of the efficacy of cefoperazone-sulbactam and other cephalosporins in the treatment of infections: A systematic review and meta-analysis. National Center for Biotechnology Information. [Link]

  • Stability and degradation pattern of cefpirome (HR 810) in aqueous solution. PubMed. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. American Society for Microbiology. [Link]

  • Cephalosporin. Wikipedia. [Link]

  • Correlation Between Hydrolysis of the β-Lactam Bond of the Cephalosporin Nucleus and Expulsion of the 3-Substituent. American Society for Microbiology. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS One. [Link]

  • Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. MDPI. [Link]

  • Cephalosporin C | C16H21N3O8S. PubChem, National Institutes of Health. [Link]

  • Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one. PubMed. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PubMed. [Link]

  • The New Beta-Lactamase-Stable Cephalosporins. Annals of Internal Medicine. [Link]

  • The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety. ResearchGate. [Link]

  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ResearchGate. [Link]

  • 2-Azetidinone | C3H5NO. PubChem, National Institutes of Health. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. Cureus. [Link]

  • Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Semantic Scholar. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. National Pharmaceutical Regulatory Agency, Malaysia. [Link]

  • Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. [Link]

  • Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed. [Link]

  • Azetidinones (~-Lactams). Inflibnet. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. MDPI. [Link]

  • Cephalosporins and its nomenclature. Journal of Emerging Technologies and Innovative Research. [Link]

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. National Center for Biotechnology Information. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. [Link]

  • Cephalosporin C chemical structure. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

1-(2-Aminophenyl)azetidin-2-one proper disposal procedures

Standard Operating Procedure: Chemical Inactivation and Disposal of 1-(2-Aminophenyl)azetidin-2-one Executive Summary For researchers and drug development professionals, the responsible management of synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Chemical Inactivation and Disposal of 1-(2-Aminophenyl)azetidin-2-one

Executive Summary

For researchers and drug development professionals, the responsible management of synthetic intermediates is just as critical as the synthesis itself. 1-(2-Aminophenyl)azetidin-2-one (CAS: 682341-17-9) is a biologically active molecule featuring a planar structure that combines an electron-rich β-lactam (azetidin-2-one) ring with an aromatic amine (2-aminophenyl) moiety[1]. Because this compound presents a dual-hazard profile—environmental antimicrobial resistance potential and severe mutagenic toxicity—standard solvent commingling is insufficient. This guide outlines a field-proven, self-validating chemical inactivation protocol to safely degrade both functional groups prior to final waste routing.

Molecular Hazard Analysis & Causality

To design a safe and compliant disposal protocol, we must address the specific reactivities of the molecule's two primary functional groups. Treating the molecule without understanding its structural causality can lead to incomplete degradation or the generation of volatile toxic byproducts.

  • The β-Lactam Ring (Azetidin-2-one): This ring facilitates interactions with biological targets, particularly metalloenzymes[1]. If released into the environment intact, β-lactams contribute heavily to the proliferation of antibiotic-resistant bacteria[2]. Base-catalyzed alkaline hydrolysis effectively cleaves this ring, nullifying its biological activity and preventing environmental sensitization[2].

  • The Aromatic Amine (2-Aminophenyl): This moiety enhances membrane penetration via π-π stacking with microbial lipids[1]. However, aromatic amines are highly toxic and potentially carcinogenic. They cannot be safely neutralized by base alone. Acidified potassium permanganate ( KMnO4​ ) is required to oxidatively degrade the aromatic amine into non-toxic, water-soluble aliphatic byproducts[3][4].

Table 1: Physicochemical Hazards and Inactivation Strategy

Structural MoietyAssociated HazardInactivation MechanismReagent Required
Azetidin-2-one (β-lactam)Sensitization, Antimicrobial resistanceBase-catalyzed ring opening (Hydrolysis)1 M Sodium Hydroxide ( NaOH )
2-Aminophenyl (Aromatic Amine)High toxicity, MutagenicityOxidative degradation0.2 M KMnO4​ in 1.7 N H2​SO4​

Operational Protocol: Self-Validating Inactivation

Caution: This procedure generates heat and utilizes strong oxidants. Perform all steps in a certified chemical fume hood wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Phase 1: β-Lactam Ring Cleavage (Alkaline Hydrolysis) Causality: We perform alkaline hydrolysis before oxidation because the intact β-lactam ring is highly susceptible to base-catalyzed cleavage[2]. Attempting oxidation first could yield unpredictable, highly reactive intermediates.

  • Solubilization: Dissolve the 1-(2-aminophenyl)azetidin-2-one waste in a minimal volume of a compatible polar aprotic solvent (e.g., 1,4-dioxane)[1].

  • Hydrolysis: For every 100 mL of the chemical waste solution, slowly add 200 mL of 1 M NaOH [2].

  • Reaction Time: Stir the mixture continuously at room temperature for 1 to 2 hours to ensure complete nucleophilic attack and ring opening of the azetidin-2-one moiety[2].

Phase 2: Aromatic Amine Degradation (Oxidation) Causality: Permanganate oxidation of aromatic amines is strictly pH-dependent and highly efficient under acidic conditions[3]. We must shift the pH from basic to strongly acidic to facilitate the degradation of the aniline derivative.

  • Acidification: Transfer the hydrolyzed mixture to a larger, heavy-walled reaction flask (e.g., a 5-L flask for batch processing) submerged in an ice bath. Slowly and carefully add 1.7 N Sulfuric Acid ( H2​SO4​ ) until the solution is strongly acidic[3][4].

  • Oxidation: Add 0.2 M Potassium Permanganate ( KMnO4​ ) solution to the acidic mixture. The standard stoichiometric ratio is 1 L of 0.2 M KMnO4​ per 0.01 mol of the original aromatic amine content[3][4].

  • Incubation: Allow the deep purple solution to stand at room temperature for 8 hours to ensure complete oxidative destruction of the 2-aminophenyl group[3][4].

Phase 3: Quenching (Self-Validating Step) Causality: Active peroxides and unreacted oxidants pose an explosion hazard if mixed with standard organic waste. They must be chemically reduced.

  • Neutralization: After the 8-hour incubation, slowly add solid Sodium Hydrogen Sulfite ( NaHSO3​ ) to the mixture under continuous stirring[3][4].

  • Visual Validation: Continue adding NaHSO3​ until the purple color of the permanganate completely disappears, leaving a clear or slightly cloudy solution. This color change is a self-validating indicator that all oxidants have been safely quenched[3][4].

Process Visualization

G A 1-(2-Aminophenyl)azetidin-2-one (Intact Dual-Hazard Molecule) B Phase 1: Alkaline Hydrolysis (1M NaOH, 1-2 hrs) A->B Cleaves β-lactam ring C Phase 2: Acidified Oxidation (1.7N H₂SO₄ + 0.2M KMnO₄, 8 hrs) B->C Degrades aromatic amine D Phase 3: Oxidant Quenching (NaHSO₃ addition) C->D Neutralizes permanganate E Final Disposal (Aqueous Hazardous Waste) D->E Safe for contractor pickup

Figure 1: Chemical inactivation and disposal workflow for 1-(2-aminophenyl)azetidin-2-one.

Logistical Routing & Safety Compliance

  • Final Waste Routing: The Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous pharmaceutical waste via sewering (flushing down the drain)[2]. Do not dispose of the neutralized mixture in the sink. Transfer the deactivated, clear solution into a clearly labeled aqueous hazardous waste container (e.g., corrosive-resistant stainless steel or high-density polyethylene)[5]. Arrange for pickup by a licensed institutional waste management contractor[2][6].

  • Chemical Segregation: Never store untreated 1-(2-aminophenyl)azetidin-2-one near acyl halides, anhydrides, or strong oxidizers, as the aromatic amine moiety can react violently[7].

  • Spill Response: In the event of an accidental spill of the untreated powder or solution, soak up the material with an inert absorbent pad, place it in a sealed hazardous waste container, and clean the area with a dilute bleach solution to degrade residual traces[5][8].

References

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines". Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS". Available at: [Link]

  • University of British Columbia (UBC). "In-Laboratory Treatment of Chemical Waste - Safety & Risk Services". Available at: [Link]

  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". Available at: [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Aminophenyl)azetidin-2-one

Comprehensive Safety and Operational Guide: Handling 1-(2-Aminophenyl)azetidin-2-one As a bifunctional research intermediate, 1-(2-Aminophenyl)azetidin-2-one (CAS: 682341-17-9)[1] presents a unique and severe dual-hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-(2-Aminophenyl)azetidin-2-one

As a bifunctional research intermediate, 1-(2-Aminophenyl)azetidin-2-one (CAS: 682341-17-9)[1] presents a unique and severe dual-hazard profile. It combines the potent sensitizing properties of an azetidin-2-one (β-lactam) ring with the acute systemic toxicity of an aniline (2-aminophenyl) moiety[1],[2],[3].

To build a self-validating safety culture within your laboratory, it is critical to move beyond rote compliance. This guide details the mechanistic causality behind our safety protocols, ensuring that researchers understand why specific Personal Protective Equipment (PPE) and decontamination strategies are non-negotiable.

Mechanistic Toxicology: Understanding the Dual Threat

The handling of this compound requires mitigating two distinct biochemical pathways that can lead to severe occupational injury:

  • The Aniline Moiety (Systemic Toxicity): Aniline derivatives are highly lipophilic and rapidly absorb through the skin, lungs, and gastrointestinal tract[2]. Once in the bloodstream, aniline oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin[2]. This impairs the blood's oxygen-carrying capacity, leading to methemoglobinemia, systemic hypoxia, cyanosis, and potential cardiovascular collapse[2],[4].

  • The β-Lactam Moiety (Immunological Sensitization): The highly strained 4-membered azetidin-2-one ring is a potent electrophile[1],[5]. If inhaled or deposited on the skin, it undergoes nucleophilic attack by the lysine or serine residues of host proteins[5]. This covalent binding (haptenation) triggers the production of IgE antibodies, leading to severe sensitization, occupational asthma, and life-threatening anaphylaxis upon subsequent exposures[3],[6].

ToxPath cluster_aniline Aniline Moiety Toxicity cluster_betalactam β-Lactam Moiety Toxicity Chem 1-(2-Aminophenyl) azetidin-2-one Skin Dermal / Inhalation Rapid Absorption Chem->Skin Protein Electrophilic Attack (Protein Haptenation) Chem->Protein MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Skin->MetHb Hypoxia Methemoglobinemia & Systemic Hypoxia MetHb->Hypoxia IgE IgE Antibody Sensitization Protein->IgE Anaphylaxis Occupational Asthma & Anaphylaxis IgE->Anaphylaxis

Dual toxicological pathways of 1-(2-Aminophenyl)azetidin-2-one highlighting systemic & immune risks.

Evidence-Based PPE Matrix

Standard laboratory PPE is insufficient for this compound. Because aniline rapidly permeates latex and thin nitrile[2],[7], and β-lactam dust can cause secondary contamination[3],[8], the following specialized PPE matrix must be strictly enforced.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-glove: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Aniline rapidly permeates latex and thin nitrile, causing systemic toxicity[2],[7]. Butyl rubber blocks aromatic amines.
Respiratory Protection NIOSH PAPR (P100/OV) or strict Class II B2 BSC / Fume Hoodβ-lactam dust is a potent sensitizer[9]. Aniline vapors cause methemoglobinemia[2].
Body Protection Tyvek®/Tychem® disposable coveralls with taped seamsPrevents dermal accumulation of sensitizing dust and toxic oils, mitigating secondary exposure[2],[8].
Eye Protection Unvented chemical splash goggles + Full face shieldProtects ocular mucosa from highly absorbable aniline vapors and reactive β-lactam dust[10],[4].

Operational Workflow & Handling Protocols

To prevent the aerosolization of sensitizing dust and the oxidation of the aniline moiety, all handling must occur within a closed, controlled system.

Step-by-Step Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood or glovebox is operating at optimal negative pressure. Don all Level B/C PPE as outlined in the matrix above.

  • Static Mitigation: β-lactam powders often carry static charges, increasing the risk of aerosolization. Use an anti-static ionizer gun on the spatulas, weigh boats, and the compound container before opening.

  • Weighing and Transfer: Weigh the compound inside a dedicated glovebox. Instead of transferring dry powder across the lab, dissolve the 1-(2-Aminophenyl)azetidin-2-one in a polar aprotic solvent (e.g., 1,4-dioxane)[1] inside the glovebox. Transfer the solution in a sealed, septum-capped vial.

  • Reaction Setup: Conduct all reactions under an inert atmosphere (Nitrogen or Argon). The aniline moiety is prone to air oxidation, which not only degrades the reagent but produces highly toxic, dark-brown polymeric impurities[4].

  • In-Situ Quenching: Upon reaction completion, quench any unreacted starting material using the alkaline hydrolysis protocol detailed in Section 4 before removing the flask from the fume hood.

Workflow Prep 1. Preparation Don Level B/C PPE & Verify Fume Hood Weigh 2. Weighing & Transfer Use Static-Free Spatula in Glovebox Prep->Weigh Reaction 3. Reaction Setup Closed System under Inert Gas (N2/Ar) Weigh->Reaction Decon 4. Decontamination Alkaline Hydrolysis (2.5N KOH) / ClO2 Reaction->Decon Waste 5. Waste Disposal Segregate as EPA-Regulated Toxic Waste Decon->Waste

Step-by-step operational workflow for the safe handling and disposal of the bifunctional compound.

Decontamination & Disposal Plan

The FDA and cGMP regulations mandate strict separation or validated decontamination of β-lactam compounds to prevent cross-contamination[3],[11]. You cannot simply wash glassware contaminated with 1-(2-Aminophenyl)azetidin-2-one; the β-lactam ring must be chemically destroyed.

Liquid Waste & Glassware Decontamination (Alkaline Hydrolysis)

The most effective method to neutralize the sensitization risk is targeted alkaline hydrolysis. The hydroxide ion acts as a nucleophile, attacking the β-lactam carbonyl and causing pseudo-irreversible covalent ring opening[5].

  • Protocol: Submerge all contaminated glassware and dissolve all liquid waste in a solution of 1M NaOH [5] or 2.5 N KOH in 50% aqueous Ethanol [12].

  • Kinetics: Allow the solution to react for a minimum of 60 to 240 minutes at ambient temperature to ensure complete degradation into immunologically inactive penicillic acid derivatives[5],[12].

Surface & Facility Decontamination (Oxidative Gas)

If a laboratory space or large equipment must be repurposed for non-β-lactam work, liquid hydrolysis is insufficient.

  • Protocol: Utilize dry Chlorine Dioxide (ClO₂) gas. ClO₂ oxidatively destroys the azetidin-2-one ring[11],[13].

  • Validation: To achieve FDA-compliant decontamination (a 3-log reduction to below 0.03 ppm residue), the facility must be exposed to ClO₂ gas at a minimum cumulative exposure of 7,240 to 9,600 ppm-hours [11],[13].

Decontamination MethodReagent / ConditionTarget MechanismEfficacy / Metric
Alkaline Hydrolysis (Liquid) 1M NaOH or 2.5 N KOH in 50% EtOHHydroxide ion nucleophilic attack on the β-lactam carbonylComplete ring cleavage within 60–240 mins[5],[12]
Oxidative Gas (Surface/Facility) Dry Chlorine Dioxide (ClO₂) GasOxidative destruction of the azetidin-2-one ring3-log reduction at ≥7,240 ppm-hours[11],[13]

Waste Disposal: After chemical inactivation, the resulting mixture still contains toxic aniline derivatives. Do not pour down the drain. Collect the hydrolyzed mixture in heavy-duty, clearly labeled polyethylene containers and dispose of it via an EPA-certified hazardous waste vendor for high-temperature incineration.

Sources

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